molecular formula C8H15ClFN B3101717 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride CAS No. 1397343-11-1

4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride

Cat. No.: B3101717
CAS No.: 1397343-11-1
M. Wt: 179.66
InChI Key: ZQKVJWUKQBUMHU-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride ( 1397343-11-1) is a versatile bicyclic building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 8 H 15 ClFN and a molecular weight of 179.66 g/mol, this compound is characterized by its rigid bicyclo[2.2.2]octane scaffold bearing a fluorine atom and a primary amine group . This structure makes it a valuable intermediate in the synthesis of CNS-active drugs and for developing new pharmaceuticals targeting neurological pathways . The fluorine atom can be used to modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. Furthermore, derivatives of the 4-aminobicyclo[2.2.2]octane structure have been investigated in scientific literature for activities against tropical diseases, indicating the potential of this scaffold in developing new therapeutic agents . The compound is supplied as the hydrochloride salt to enhance its stability and solubility. This product is intended for research and development use only and is not intended for human or veterinary use . Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-fluorobicyclo[2.2.2]octan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FN.ClH/c9-7-1-4-8(10,5-2-7)6-3-7;/h1-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKVJWUKQBUMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1397343-11-1
Record name 4-fluorobicyclo[2.2.2]octan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobicyclo[2.2.2]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride, a unique and valuable building block in modern medicinal chemistry. We will delve into its synthesis, reactivity, and applications, with a focus on the scientific rationale behind its use in drug design and development.

Introduction: A Bioisostere for Navigating Chemical Space

This compound belongs to a class of rigid, three-dimensional molecular scaffolds that have gained significant traction in drug discovery. The bicyclo[2.2.2]octane core serves as a saturated bioisostere for the phenyl ring, offering a means to escape the "flatland" of aromatic compounds and explore new regions of chemical space with improved physicochemical properties. The introduction of a fluorine atom at the bridgehead position further modulates the molecule's electronic and biological characteristics, making it a powerful tool for fine-tuning drug candidates.

The strategic incorporation of fluorine in drug molecules can significantly alter their metabolic stability, binding affinity, and bioavailability. In the case of 4-fluorobicyclo[2.2.2]octan-1-amine, the fluorine atom's strong electron-withdrawing effect can lower the basicity of the amine group, which can be advantageous for optimizing a drug's pharmacokinetic profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design. While comprehensive experimental data for this compound is not extensively reported in publicly available literature, we can infer and present a combination of known and predicted properties.

PropertyValueSource
CAS Number 1397343-11-1[1]
Molecular Formula C₈H₁₅ClFN[1]
Molecular Weight 179.66 g/mol [2]
Appearance Solid[2]
Melting Point (free base) 155-157 °C[3]
Predicted XlogP 1.1[4]
Storage Temperature Room temperature or refrigerator, under inert atmosphere[2]

Synthesis and Characterization

The synthesis of 4-substituted bicyclo[2.2.2]octane derivatives often involves multi-step sequences. While a specific, detailed protocol for this compound is not widely published, a plausible synthetic strategy can be devised based on established methodologies for related compounds.

A potential synthetic route could start from a commercially available bicyclo[2.2.2]octane precursor. Key transformations might include the introduction of a functional group at the 1-position that can be converted to an amine, and a separate step for the introduction of the fluorine atom at the 4-position.

Hypothetical Synthetic Workflow:

G A Bicyclo[2.2.2]octane-1-carboxylic acid B 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid A->B Oxidation C 4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid B->C Fluorination (e.g., DAST) D 4-Fluorobicyclo[2.2.2]octane-1-carbonyl chloride C->D Thionyl chloride E 4-Fluorobicyclo[2.2.2]octane-1-carboxamide D->E Ammonia F 4-Fluorobicyclo[2.2.2]octan-1-amine E->F Hofmann Rearrangement G This compound F->G HCl

Caption: A potential synthetic pathway to the target compound.

Characterization:

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the methylene protons of the bicyclic core. The chemical shifts would be influenced by the presence of the fluorine and amino groups.

    • ¹³C NMR: The carbon NMR would provide key information on the number of unique carbon environments. The carbon atom attached to the fluorine would exhibit a large one-bond C-F coupling constant. While a specific spectrum for the hydrochloride salt is not available, the chemical shifts for the free base have been reported.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the alkane backbone, and the C-F bond.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information. Predicted m/z values for various adducts of the free base are available.[4]

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the amino group. The bridgehead fluorine atom is generally unreactive towards nucleophilic substitution due to the steric hindrance and the instability of a potential bridgehead carbocation (Bredt's rule).

The amine functionality can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The stability of the compound is generally good under standard laboratory conditions. It should be stored in a well-sealed container, away from strong oxidizing agents. As a hydrochloride salt, it is expected to be more stable and less volatile than the corresponding free base.

Applications in Drug Discovery and Medicinal Chemistry

The rigid bicyclo[2.2.2]octane scaffold offers several advantages in drug design:

  • Three-Dimensionality: It provides a well-defined three-dimensional structure that can lead to more specific and higher-affinity interactions with biological targets compared to flat aromatic rings.

  • Improved Physicochemical Properties: Replacement of a phenyl ring with a bicyclo[2.2.2]octane core can lead to increased solubility and a more favorable lipophilicity profile.

  • Metabolic Stability: The saturated nature of the ring system can block metabolic pathways that would otherwise lead to the degradation of an aromatic ring.

The addition of a fluorine atom at the bridgehead position provides further opportunities for optimization:

  • Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the amine, which can impact its ionization state at physiological pH, affecting properties like membrane permeability and target binding.

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic interactions with protein targets.

  • Blocking Metabolism: A fluorine atom can be strategically placed to block sites of metabolic oxidation.

4-Fluorobicyclo[2.2.2]octan-1-amine has been utilized as a building block in the synthesis of complex molecules, including potent and safe immunoproteasome inhibitors for anti-inflammatory therapy.[5]

Bioisosteric Replacement Workflow:

G A Lead Compound with Phenyl Ring B Identify Pharmacophore A->B Analysis C Replace Phenyl with Bicyclo[2.2.2]octane B->C Bioisosteric Replacement D Synthesize Analogs C->D E Introduce Fluorine for Optimization D->E Fine-tuning F Evaluate Physicochemical and Biological Properties E->F G Improved Drug Candidate F->G Optimization

Caption: The role of the fluorinated scaffold in lead optimization.

Safety and Toxicology

As with any chemical, proper handling and safety precautions are essential when working with this compound.

Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or inhaled, seek immediate medical attention. For more detailed information, consult the Material Safety Data Sheet (MSDS) from the supplier.[6]

The toxicology of organofluorine compounds can vary widely depending on the specific structure. While many are inert, some can have significant biological effects. The metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions, which can be toxic at high concentrations.[7]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its rigid, three-dimensional structure, combined with the modulating effect of the bridgehead fluorine atom, provides a powerful tool for the design and synthesis of novel drug candidates with improved physicochemical and pharmacological properties. As the drive to explore new areas of chemical space continues, we can expect to see the increased application of such sophisticated and strategically designed building blocks in the development of the next generation of therapeutics.

References

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  • Chem-Space. (n.d.). N-Boc-4-[(Cbz-amino)methyl]bicyclo[2.2.2]octan-1-amine.
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An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Bicyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, saturated bicyclic structures have garnered significant attention due to their ability to provide rigid, three-dimensional frameworks that can precisely orient pharmacophoric elements in space. The bicyclo[2.2.2]octane core, in particular, offers a robust and sterically defined scaffold. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, further enhances the desirability of these structures. Fluorination can modulate metabolic stability, membrane permeability, and binding affinity by altering the electronic environment of the molecule.

This guide provides a comprehensive overview of the core physicochemical characteristics of 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride (HCl), a key building block for the synthesis of advanced pharmaceutical intermediates. As drug development professionals, a thorough understanding of these properties is paramount for anticipating a compound's behavior in biological systems and for designing robust formulation and analytical strategies. This document is structured to provide not only the fundamental data but also the underlying scientific rationale and detailed experimental protocols for the characterization of this and similar molecules.

Core Physicochemical Properties

A foundational understanding of a molecule's physicochemical profile is the bedrock of successful drug development. These parameters govern everything from solubility and absorption to receptor binding and metabolic fate.

PropertyPredicted/Estimated ValueSignificance in Drug Development
Molecular Formula C₈H₁₄FN·HClDefines the elemental composition and is the basis for molecular weight calculations.
Molecular Weight 179.66 g/mol Influences diffusion rates, membrane transport, and formulation calculations.
Predicted XlogP 1.1[1]A measure of lipophilicity, which impacts solubility, permeability, and non-specific binding. A value of 1.1 suggests a favorable balance between hydrophilicity and lipophilicity.
Estimated pKa 9.5 - 10.5The acidity of the protonated amine is crucial for understanding its ionization state at physiological pH, which in turn affects solubility, receptor interaction, and membrane transport. The presence of the electron-withdrawing fluorine atom is expected to lower the pKa compared to the non-fluorinated analogue.
Aqueous Solubility Predicted to be highAs a hydrochloride salt of a primary amine, high aqueous solubility is anticipated, which is advantageous for formulation. However, this can be influenced by pH and the common ion effect.
Melting Point Not experimentally determinedA key indicator of purity and crystal lattice energy. Important for pre-formulation and stability assessments.
Chemical Stability Generally stable, potential for degradation under harsh conditionsUnderstanding degradation pathways is critical for defining storage conditions, shelf-life, and for the development of stability-indicating analytical methods.

Structural and Spectroscopic Characterization

Elucidation of the precise three-dimensional structure and confirmation of identity are critical quality control steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. While a specific spectrum for 4-Fluorobicyclo[2.2.2]octan-1-amine HCl is not publicly available, a predicted ¹H NMR spectrum can be inferred from the structure and data for analogous compounds.

Predicted ¹H NMR Spectral Features:

  • Bridgehead Protons: Signals for the protons at the bridgehead carbons are expected to appear as multiplets in the downfield region of the aliphatic spectrum, typically around 2.5-3.5 ppm.

  • Methylene Protons: The methylene protons on the bicyclic framework will present as complex multiplets in the upfield region, generally between 1.5 and 2.5 ppm.

  • Amine Protons: The protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For 4-Fluorobicyclo[2.2.2]octan-1-amine, the protonated molecule [M+H]⁺ would be expected at an m/z of 144.1183.[1]

Experimental Protocols for Physicochemical Characterization

The following section details robust, field-proven methodologies for the experimental determination of the key physicochemical parameters of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl.

Determination of Aqueous Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The isothermal equilibrium method is a gold-standard technique for accurately determining solubility.

Workflow for Isothermal Equilibrium Solubility Determination

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl to sealed vials containing a known volume of purified water and other relevant aqueous buffers (e.g., phosphate-buffered saline at pH 7.4). The key is to ensure a solid phase remains, indicating saturation.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a physiologically relevant temperature (e.g., 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved states is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant, ensuring no solid material is disturbed. Filter the supernatant through a 0.22 µm syringe filter. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis: Calculate the solubility from the measured concentration, accounting for any dilutions. Express the results in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

pKa Determination

The pKa value dictates the ionization state of the amine at a given pH. Potentiometric titration is a highly accurate method for its determination.

Workflow for Potentiometric pKa Determination

Caption: Workflow for DSC and TGA thermal analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl into an aluminum DSC pan or a ceramic TGA pan.

  • DSC Analysis: Place the sample pan in the DSC instrument and heat it at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The melting point is identified as the onset of the endothermic peak on the resulting thermogram.

  • TGA Analysis: Place the sample pan in the TGA instrument and heat it at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The temperature at which significant mass loss begins is indicative of the onset of thermal decomposition.

Stability Assessment: A Stability-Indicating HPLC Method

A stability-indicating analytical method is essential for determining the shelf-life of a drug substance and for identifying potential degradation products.

Workflow for Developing a Stability-Indicating HPLC Method

Caption: Workflow for the development of a stability-indicating HPLC method.

Step-by-Step Protocol:

  • Forced Degradation Studies: Subject solutions of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid and a solution of the compound.

    • Photolytic Degradation: Exposure to UV light.

  • Method Development: Develop a reverse-phase HPLC method, typically using a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The goal is to achieve baseline separation between the peak for the intact drug and any peaks corresponding to degradation products.

  • Method Validation: Validate the developed method according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Foundation for Rational Drug Design and Development

4-Fluorobicyclo[2.2.2]octan-1-amine HCl represents a valuable building block in the synthesis of novel therapeutic agents. A comprehensive understanding of its physicochemical characteristics, as outlined in this guide, is not merely an academic exercise but a critical prerequisite for its effective application in drug discovery and development. The provided data, coupled with the detailed experimental protocols, offer a robust framework for researchers and scientists to confidently characterize this and similar molecules. By grounding our work in sound scientific principles and rigorous experimental validation, we can accelerate the journey from a promising molecule to a life-changing medicine.

References

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An In-Depth Technical Guide to 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride (CAS No. 1397343-11-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Rigid Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of rigid, three-dimensional scaffolds has emerged as a powerful approach to imbue drug candidates with improved potency, selectivity, and pharmacokinetic properties. The bicyclo[2.2.2]octane framework, a conformationally constrained bioisostere of the phenyl ring, has garnered significant attention for its ability to orient substituents in well-defined spatial arrangements, thereby facilitating precise interactions with biological targets. This guide focuses on a key derivative of this structural class, 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride, a building block with significant potential in the design of next-generation therapeutics.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white solid. Its rigid bicyclic core locks the cyclohexane ring in a boat-like conformation, with the bridgehead carbon atoms (C1 and C4) serving as key points for substitution.

PropertyValueSource
CAS Number 1397343-11-1[1]
Molecular Formula C8H15ClFN[1]
Molecular Weight 179.66 g/mol [1]
Predicted XlogP 1.1[2]

The strategic placement of a fluorine atom at the C4 position and an amine group at the C1 position creates a molecule with distinct physicochemical characteristics. The introduction of fluorine can significantly modulate properties such as pKa, lipophilicity, and metabolic stability, making it a valuable tool in drug design.[3]

Synthesis and Spectroscopic Characterization

A potential precursor for this synthesis is 4-fluorobicyclo[2.2.2]octan-1-ol. Spectroscopic data for this precursor is available and can be a useful reference for synthetic chemists.

Conceptual Synthetic Workflow:

G cluster_0 Bicyclic Core Formation cluster_1 Functionalization cluster_2 Salt Formation Diels-Alder Diels-Alder Bicyclo[2.2.2]octene derivative Bicyclo[2.2.2]octene derivative Diels-Alder->Bicyclo[2.2.2]octene derivative Introduction of Hydroxyl Group Introduction of Hydroxyl Group Bicyclo[2.2.2]octene derivative->Introduction of Hydroxyl Group Hydroboration-Oxidation 4-Hydroxybicyclo[2.2.2]octan-1-one 4-Hydroxybicyclo[2.2.2]octan-1-one Introduction of Hydroxyl Group->4-Hydroxybicyclo[2.2.2]octan-1-one 4-Fluorobicyclo[2.2.2]octan-1-ol 4-Fluorobicyclo[2.2.2]octan-1-ol 4-Hydroxybicyclo[2.2.2]octan-1-one->4-Fluorobicyclo[2.2.2]octan-1-ol Fluorination (e.g., DAST) 4-Fluorobicyclo[2.2.2]octan-1-azide 4-Fluorobicyclo[2.2.2]octan-1-azide 4-Fluorobicyclo[2.2.2]octan-1-ol->4-Fluorobicyclo[2.2.2]octan-1-azide Mitsunobu or Appel reaction 4-Fluorobicyclo[2.2.2]octan-1-amine 4-Fluorobicyclo[2.2.2]octan-1-amine 4-Fluorobicyclo[2.2.2]octan-1-azide->4-Fluorobicyclo[2.2.2]octan-1-amine Reduction (e.g., H2/Pd or LiAlH4) This compound This compound 4-Fluorobicyclo[2.2.2]octan-1-amine->this compound Treatment with HCl

Caption: Conceptual synthetic pathway to this compound.

Spectroscopic Data of a Key Precursor: 4-fluorobicyclo[2.2.2]octan-1-ol

While the full spectroscopic data for the title compound is not publicly available, the 1H NMR spectrum of the potential precursor, 4-fluorobicyclo[2.2.2]octan-1-ol, has been reported. This data is crucial for monitoring the progress of the synthesis and confirming the structure of intermediates.

Applications in Medicinal Chemistry and Drug Design

The rigid bicyclo[2.2.2]octane scaffold serves as a valuable bioisostere for a phenyl ring, offering a three-dimensional alternative that can lead to improved physicochemical and pharmacological properties. The introduction of a fluorine atom can further enhance metabolic stability and binding affinity.

3.1. Role as a Conformationally Restricted Amine

The primary amine group at the bridgehead position provides a key anchor point for further chemical modifications. Its constrained orientation makes 4-fluorobicyclo[2.2.2]octan-1-amine a valuable building block for creating libraries of compounds with diverse functionalities. This is particularly relevant in the design of ligands for receptors and enzymes where precise positioning of interacting groups is critical for activity.

3.2. Incorporation into Biologically Active Molecules

Patents have disclosed the use of this compound as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, it has been used in the preparation of sulfonylaminobenzamide derivatives. The 1H NMR data of the final products in these patents confirm the successful incorporation of the 4-fluorobicyclo[2.2.2]octan-1-yl moiety.

Workflow for Incorporating the Scaffold into a Lead Compound:

G Lead_Compound Lead Compound (e.g., with a phenyl ring) Bioisosteric_Replacement Bioisosteric Replacement Lead_Compound->Bioisosteric_Replacement Scaffold 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride Bioisosteric_Replacement->Scaffold Coupling_Reaction Coupling Reaction (e.g., Amide bond formation) Scaffold->Coupling_Reaction New_Analog New Analog with Bicyclo[2.2.2]octane Core Coupling_Reaction->New_Analog Biological_Evaluation Biological Evaluation (Potency, Selectivity, PK) New_Analog->Biological_Evaluation

Caption: Workflow for utilizing the scaffold in lead optimization.

3.3. Potential Therapeutic Areas

While specific biological data for this compound is limited in the public domain, the broader class of bicyclo[2.2.2]octane derivatives has shown promise in a variety of therapeutic areas, including:

  • Antiviral Agents: The rigid scaffold can be used to mimic the binding conformations of natural ligands to viral proteins.

  • Central Nervous System (CNS) Disorders: The lipophilic nature of the bicycloalkane core allows for potential blood-brain barrier penetration, making it an attractive scaffold for CNS-targeting drugs. Derivatives have been explored for their interaction with neurotransmitter systems.

  • Metabolic Diseases: Bicyclo[2.2.2]octane derivatives have been investigated as modulators of targets involved in metabolic regulation.

Experimental Protocols

Although a specific protocol for the synthesis of the title compound is not available, a general procedure for the amidation of a carboxylic acid with this compound, as inferred from patent literature, is provided below. This serves as an example of how this building block can be utilized in synthetic chemistry.

General Protocol for Amide Coupling:

  • Acid Activation: To a solution of the desired carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent (e.g., HATU, HBTU, or EDC) and an amine base (e.g., diisopropylethylamine or triethylamine). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add this compound to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours, monitoring its progress by thin-layer chromatography or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with an aqueous acid solution (e.g., 1 M HCl), a saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.

Future Perspectives

This compound represents a valuable and underexplored building block in medicinal chemistry. The lack of extensive public data on its biological activities presents a significant opportunity for researchers. Future investigations should focus on:

  • Development of a robust and scalable synthesis: A detailed and optimized synthetic route would greatly facilitate its broader application.

  • Systematic biological screening: Evaluating the compound and its simple derivatives against a wide range of biological targets could uncover novel therapeutic applications.

  • In-depth structure-activity relationship (SAR) studies: The synthesis and evaluation of a library of analogs will provide crucial insights into the structural requirements for biological activity.

The unique conformational constraints and the presence of a strategically placed fluorine atom make this compound a compelling scaffold for the development of innovative therapeutics with potentially superior pharmacological profiles.

References

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An In-Depth Technical Guide to the Molecular Structure of 4-Fluorobicyclo[2.2.2]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride, a fluorinated bicyclic amine of significant interest in medicinal chemistry. The bicyclo[2.2.2]octane scaffold imparts a rigid, three-dimensional framework, and the strategic introduction of a fluorine atom at a bridgehead position offers a powerful tool to modulate physicochemical and pharmacological properties. This document delves into the intricate structural details, spectroscopic signature, and a plausible synthetic pathway for this compound. The insights provided herein are intended to support researchers and drug development professionals in leveraging the unique structural attributes of this molecule for the design of novel therapeutics.

Introduction: The Significance of Fluorinated Bicyclic Scaffolds in Drug Discovery

The bicyclo[2.2.2]octane core is a prominent structural motif in medicinal chemistry, valued for its conformational rigidity and three-dimensional character. This rigid framework allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity.[1] The strategic placement of a fluorine atom on the bicyclo[2.2.2]octane scaffold, as seen in 4-Fluorobicyclo[2.2.2]octan-1-amine, creates a unique chemical entity with the potential for novel pharmacological activities.[2][3] This guide focuses on the hydrochloride salt of this amine, a common form for improving solubility and handling of amine-containing drug candidates.

Molecular Structure and Physicochemical Properties

The molecular formula for 4-Fluorobicyclo[2.2.2]octan-1-amine is C8H14FN, and its structure is characterized by a bicyclic alkane with a fluorine atom at one bridgehead (C4) and an amino group at the other (C1).[4] The hydrochloride salt is formed by the protonation of the primary amine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1397343-11-1[5]
Molecular FormulaC8H15ClFN[6]
Molecular Weight179.66 g/mol [5]
Predicted XlogP1.1[4]
Hazard StatementsH302, H315, H319, H332, H335[5]
Three-Dimensional Conformation

While a definitive crystal structure for this compound is not publicly available, the geometry of the bicyclo[2.2.2]octane core is well-established. It adopts a highly symmetric, rigid cage-like structure. The carbon atoms of the three six-membered rings are in a boat conformation. The substituents at the bridgehead positions (C1 and C4) are directed away from each other. In the hydrochloride salt, the ammonium group will be available for hydrogen bonding interactions, which can influence its crystal packing and solubility.

Synthesis and Characterization

A detailed, step-by-step synthesis of this compound is not explicitly described in a single peer-reviewed publication. However, based on established synthetic methodologies for related fluorinated bicyclic and adamantane compounds, a plausible synthetic route can be proposed.[3]

Proposed Synthetic Pathway

A likely synthetic strategy would involve the preparation of a suitable bicyclo[2.2.2]octane precursor with a leaving group at the 4-position, followed by nucleophilic fluorination and subsequent conversion of a precursor group at the 1-position to the amine.

Synthetic Pathway cluster_0 Synthesis of this compound Bicyclo[2.2.2]octane-1,4-dicarboxylic acid Bicyclo[2.2.2]octane-1,4-dicarboxylic acid Monoprotected diacid Monoprotected diacid Bicyclo[2.2.2]octane-1,4-dicarboxylic acid->Monoprotected diacid 1. Esterification 2. Saponification 4-Hydroxybicyclo[2.2.2]octan-1-carboxylic acid 4-Hydroxybicyclo[2.2.2]octan-1-carboxylic acid Monoprotected diacid->4-Hydroxybicyclo[2.2.2]octan-1-carboxylic acid Hunsdiecker or similar 4-Fluorobicyclo[2.2.2]octan-1-carboxylic acid 4-Fluorobicyclo[2.2.2]octan-1-carboxylic acid 4-Hydroxybicyclo[2.2.2]octan-1-carboxylic acid->4-Fluorobicyclo[2.2.2]octan-1-carboxylic acid DAST or Deoxo-Fluor 4-Fluorobicyclo[2.2.2]octan-1-amine 4-Fluorobicyclo[2.2.2]octan-1-amine 4-Fluorobicyclo[2.2.2]octan-1-carboxylic acid->4-Fluorobicyclo[2.2.2]octan-1-amine Curtius or Hofmann Rearrangement 4-Fluorobicyclo[2.2.2]octan-1-amine HCl 4-Fluorobicyclo[2.2.2]octan-1-amine HCl 4-Fluorobicyclo[2.2.2]octan-1-amine->4-Fluorobicyclo[2.2.2]octan-1-amine HCl HCl in ether

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show broad multiplets for the methylene protons of the bicyclic core. The proton signals of the methylene groups adjacent to the fluorine and ammonium groups will be shifted downfield. The spectrum of a closely related derivative, N-(4-fluorobicyclo[2.2.2]octan-1-yl)-2-(methylsulfonamido)benzamide, shows multiplets for the bicyclic protons in the range of 1.81-2.16 ppm.[7] The spectrum of the non-fluorinated analog, bicyclo[2.2.2]octan-1-amine hydrochloride, can also provide a useful comparison.[8]

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the bridgehead carbons and the methylene carbons. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, likely a broad singlet or a multiplet due to coupling with nearby protons.

3.2.2. Mass Spectrometry (MS)

The mass spectrum of the free amine (C8H14FN) would show a molecular ion peak (M+) at m/z 143.1110.[4] The hydrochloride salt would likely not show the molecular ion of the salt itself, but rather the protonated free amine [M+H]+ at m/z 144.1183.[4] The presence of a chlorine atom from the hydrochloride in the sample could potentially lead to an M+2 peak in the mass spectrum of fragments containing chlorine, with a characteristic 3:1 isotopic abundance ratio for ³⁵Cl and ³⁷Cl.[9][10]

3.2.3. Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands. These would include N-H stretching vibrations for the ammonium group in the region of 3200-2800 cm⁻¹, C-H stretching vibrations for the alkyl framework around 2950-2850 cm⁻¹, and a C-F stretching vibration, typically in the 1100-1000 cm⁻¹ region. The spectrum of the parent bicyclo[2.2.2]octane can serve as a reference for the core vibrations.[11]

Applications in Medicinal Chemistry

The rigid bicyclo[2.2.2]octane scaffold is an attractive template for the design of bioactive molecules. Its three-dimensional nature allows for the precise positioning of pharmacophoric elements to interact with biological targets. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of the amine, which can be critical for drug-receptor interactions and pharmacokinetic properties.[12]

Analogs of 4-Fluorobicyclo[2.2.2]octan-1-amine, such as fluorinated adamantane derivatives, have been explored for a variety of therapeutic applications, including as antiviral and neuroprotective agents.[2][13] The unique lipophilicity and electronic properties conferred by the fluorine atom can lead to improved cell permeability and target engagement.

Conclusion

This compound is a molecule with significant potential in drug discovery. Its rigid, three-dimensional structure, combined with the strategic placement of a fluorine atom, provides a unique platform for the design of novel therapeutic agents. While a complete experimental structural and spectroscopic dataset is not yet publicly available, this guide has provided a comprehensive overview based on existing data for related compounds and predictive models. Further experimental investigation into the precise three-dimensional structure and pharmacological profile of this compound is warranted and will undoubtedly pave the way for its application in the development of next-generation therapeutics.

References

  • W. T. Colquhoun, "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives," PMC, [Online]. Available: [Link].

  • S. Fustero, et al., "Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes," ResearchGate, [Online]. Available: [Link].

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  • V. I. Kovalenko, et al., "Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane," Journal of Molecular Structure, vol. 1028, pp. 134-140, 2012.
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  • Y. Liu, et al., "Online measurements of cycloalkanes based on NO+ chemical ionization in proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS)," Atmospheric Measurement Techniques, vol. 15, no. 23, pp. 7015-7027, 2022.
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  • D. S. Yufit, et al., "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)," The Journal of Organic Chemistry, vol. 86, no. 13, pp. 9115-9125, 2021.
  • The Synthesis, Structural Characterisation, and Chemoselective Manipulation of Certain Functionalised Cyclic Sulfates Derived from Chiral, Non-Racemic, and Polysubstituted Bicyclo[2.2.2]octane-2,3-diols, Australian Journal of Chemistry, [Online]. Available: [Link].

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Elucidation of a Rigid Scaffold

In the landscape of modern drug discovery and development, the bicyclo[2.2.2]octane (BCO) scaffold has emerged as a prominent bioisostere for the para-substituted phenyl ring. Its rigid, three-dimensional structure provides a defined orientation for substituents, enabling precise interactions with biological targets while often improving physicochemical properties such as solubility. The introduction of a fluorine atom, a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity, further enhances the potential of this molecular framework.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride (HCl). As a primary amine salt, this molecule presents a unique set of spectral features influenced by the rigid BCO cage, the strong electronegativity of the bridgehead fluorine, and the effects of protonation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this important building block. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, provide detailed experimental protocols for data acquisition, and offer a thorough interpretation of the spectral data, grounded in authoritative references.

Molecular Architecture and its NMR Implications

The structure of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl is characterized by a highly symmetric and rigid cage system. The bridgehead positions are occupied by the protonated amine (-NH₃⁺) and a fluorine atom. This arrangement has profound consequences for the NMR spectra.

  • Symmetry: The molecule possesses a C₃ axis of symmetry passing through the C1-C4 bridgehead atoms. This symmetry dictates that the six methylene protons are chemically equivalent, as are the six methylene carbons.

  • Rigidity: The locked conformation of the BCO cage restricts bond rotation, leading to well-defined dihedral angles. This rigidity is crucial for the observation of long-range through-bond and through-space couplings, particularly those involving the fluorine atom.

  • Substituent Effects: The electron-withdrawing effects of the fluorine atom and the protonated amino group significantly influence the chemical shifts of the carbon and proton environments. The protonation of the amine to its hydrochloride salt further deshields adjacent protons and carbons.

Diagram of Molecular Structure and Key Interactions

Caption: Molecular structure of the 4-Fluorobicyclo[2.2.2]octan-1-ammonium cation highlighting through-space couplings.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines a robust methodology for the acquisition of ¹H and ¹³C NMR spectra of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl.

2.1. Sample Preparation

  • Solvent Selection: Deuterated water (D₂O) is the solvent of choice for this hydrochloride salt due to its high polarity and ability to readily dissolve the sample. The use of D₂O will result in the exchange of the acidic amine protons (-NH₃⁺) with deuterium, leading to their disappearance from the ¹H spectrum. This simplifies the spectrum by removing the broad amine proton signal and any potential coupling to adjacent protons.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of D₂O.

  • Internal Standard: Tetramethylsilane (TMS) is not soluble in D₂O. Therefore, an external standard or referencing to the residual solvent peak is not ideal. A common internal standard for D₂O is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), which should be added to provide a reference signal at 0.00 ppm.

2.2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Approximately 12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

    • Spectral Width: Approximately 150-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C is an insensitive nucleus.

2.3. Data Processing

  • Apodization: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TSP peak to 0.00 ppm.

Spectral Interpretation and Data Analysis

Due to the high symmetry of the molecule, the ¹H and ¹³C NMR spectra are relatively simple. However, the presence of the fluorine atom introduces informative long-range couplings. The following analysis is based on data from the closely related analog, 4-fluorobicyclo[2.2.2]octan-1-ol, and established substituent effects in the bicyclo[2.2.2]octane system.

3.1. ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show a single, complex multiplet for the 12 methylene protons.

  • Chemical Shift (δ): The protons of the BCO cage are in an aliphatic environment. In the parent bicyclo[2.2.2]octane, these protons resonate around 1.55 ppm. The presence of the electron-withdrawing fluorine and protonated amine at the bridgehead positions will deshield the methylene protons, shifting their resonance downfield. Based on the data for 4-fluorobicyclo[2.2.2]octan-1-ol, where the methylene protons appear around 1.8-2.0 ppm[1], a similar chemical shift is anticipated for the amine salt. The protonated amine group will have a more pronounced deshielding effect than a hydroxyl group, likely shifting the signal further downfield. A predicted range of 2.0-2.2 ppm is reasonable.

  • Multiplicity: Due to the rigid structure, the methylene protons will exhibit complex coupling patterns. Each proton is coupled to its geminal partner and to vicinal protons on adjacent carbons. Furthermore, long-range couplings to the fluorine atom are expected. This will result in a broad, unresolved multiplet.

  • ¹H-¹⁹F Coupling: A key feature of the ¹H NMR spectrum will be the presence of coupling to the ¹⁹F nucleus. The through-bond coupling over three bonds (³JHF) is expected to be in the range of 2-4 Hz. Additionally, through-space coupling between the fluorine and the protons on the C2, C6, and C7 methylene groups may also contribute to the complexity of the multiplet.

3.2. ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, all of which will be split into doublets due to coupling with the ¹⁹F nucleus.

Carbon Atom Predicted Chemical Shift (δ) ppm Predicted Multiplicity (¹⁹F Coupling) Predicted Coupling Constant (JCF) Hz
C1 (-NH₃⁺)~55-60Doublet²JCF ≈ 18-22
C4 (-F)~90-95Doublet¹JCF ≈ 180-190
C2, C3, C5, C6, C7, C8~28-32Doublet²JCF ≈ 15-20
  • C1 (Bridgehead with -NH₃⁺): This carbon is deshielded by the attached protonated nitrogen. Its chemical shift is predicted to be in the range of 55-60 ppm . It will appear as a doublet due to a two-bond coupling to fluorine (²JCF), with an expected coupling constant of 18-22 Hz .

  • C4 (Bridgehead with -F): The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded, with a predicted chemical shift in the range of 90-95 ppm . This signal will be a doublet with a large one-bond coupling constant (¹JCF) of approximately 180-190 Hz .

  • Methylene Carbons (C2, C3, C5, C6, C7, C8): These six equivalent carbons will give rise to a single signal. Based on the spectrum of 4-fluorobicyclo[2.2.2]octan-1-ol, where these carbons appear around 30 ppm[2], a similar chemical shift is expected for the amine salt. The electron-withdrawing effect of the protonated amine will cause a slight downfield shift. A predicted range of 28-32 ppm is reasonable. This signal will also be a doublet due to a two-bond coupling to the fluorine atom (²JCF), with a coupling constant in the range of 15-20 Hz .

Diagram of the NMR Data Acquisition and Processing Workflow

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition (400+ MHz) cluster_2 Data Processing cluster_3 Spectral Analysis dissolve Dissolve 10-20 mg in 0.6-0.7 mL D₂O add_std Add TSP Internal Standard dissolve->add_std h1_acq ¹H Acquisition (16-64 scans) add_std->h1_acq c13_acq ¹³C Acquisition (1024-4096 scans) apod Apodization (Line Broadening) h1_acq->apod ft Fourier Transform apod->ft phase_base Phasing & Baseline Correction ft->phase_base ref Referencing (TSP = 0.00 ppm) phase_base->ref assign Assign Chemical Shifts (δ) ref->assign measure_j Measure Coupling Constants (J) assign->measure_j interpret Structural Elucidation measure_j->interpret

Caption: Workflow for NMR analysis of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl.

Conclusion: A Guidepost for Structural Verification

The ¹H and ¹³C NMR spectra of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl provide a clear and unambiguous fingerprint for its unique, rigid structure. The high degree of symmetry simplifies the spectra to a few key signals, while the presence of the bridgehead fluorine atom introduces characteristic long-range couplings that are highly informative. A thorough understanding of these spectral features, as outlined in this guide, is essential for researchers working with this and related bicyclic scaffolds. By following the detailed experimental protocols and leveraging the principles of spectral interpretation discussed herein, scientists can confidently verify the structure and purity of this valuable building block, thereby ensuring the integrity of their downstream applications in drug discovery and materials science.

References

  • Adcock, W., & Abeywickrema, A. N. (1982). Substituent effects in the bicyclo[2.2.2]octane ring system. A carbon-13 and fluorine-19 nuclear magnetic resonance study of 4-substituted bicyclo[2.2.2]oct-1-yl fluorides. The Journal of Organic Chemistry, 47(15), 2957–2966.
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  • Adcock, W., Peralta, J. E., & Contreras, R. H. (2003). Through-bond and through-space contributions to the one-bond C–F coupling constant in 1-fluorobicyclo[n.m.l]alkanes. Magnetic Resonance in Chemistry, 41(7), 503-509.
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The Enigmatic Potential of Fluorinated Bicyclooctane Amines: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic avenues is perpetual. Among the myriad of structures, fluorinated bicyclooctane amines have emerged as a compelling class of compounds, demonstrating a remarkable breadth of biological activities. Their rigid, three-dimensional architecture, combined with the unique physicochemical properties imparted by fluorine, makes them attractive candidates for targeting a range of challenging biological targets, from central nervous system (CNS) receptors to viral proteins.

This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core aspects of the biological activity of fluorinated bicyclooctane amines. Moving beyond a mere recitation of facts, this document, crafted from the perspective of a Senior Application Scientist, aims to provide a deeper understanding of the rationale behind their synthesis, the nuances of their biological evaluation, and the critical insights gleaned from structure-activity relationship (SAR) studies. Our exploration will be grounded in established scientific principles and supported by verifiable references, offering a trusted resource for those looking to harness the potential of this fascinating chemical space.

The Allure of the Fluorinated Bicyclic Scaffold: A Structural and Physicochemical Perspective

The bicyclooctane framework, encompassing structures like bicyclo[2.2.2]octane and bicyclo[3.2.1]octane, provides a rigid and well-defined three-dimensional topology. This conformational constraint is a key asset in drug design, as it can lead to higher binding affinities and selectivities for specific biological targets by reducing the entropic penalty upon binding. The introduction of an amine functionality provides a crucial handle for interacting with biological macromolecules through hydrogen bonding and ionic interactions, and it is a common feature in many biologically active compounds.

The strategic incorporation of fluorine atoms further enhances the therapeutic potential of these molecules. Fluorine's high electronegativity can profoundly influence the electronic properties of a molecule, altering its pKa, dipole moment, and metabolic stability. For instance, the introduction of a trifluoromethyl group can significantly lower the basicity of a nearby amine, which can in turn affect its pharmacokinetic profile.[1] Furthermore, replacing hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.[2]

Navigating the Synthetic Landscape: Crafting Fluorinated Bicyclooctane Amines

The synthesis of fluorinated bicyclooctane amines presents a unique set of challenges and opportunities. The rigid bicyclic core often requires specialized synthetic strategies, and the introduction of fluorine at specific positions demands careful planning and execution.

Construction of the Bicyclooctane Core

The construction of the bicyclooctane skeleton can be achieved through various synthetic routes. Intramolecular Diels-Alder reactions and tandem Michael-aldol reactions are powerful methods for assembling these complex structures.[3][4] For instance, the reaction of substituted 1,3-cyclohexanediones with enals can provide a direct route to bicyclo[3.3.1]nonane derivatives, which can be further functionalized.[5]

Strategic Fluorination

The introduction of fluorine can be accomplished at different stages of the synthesis. Electrophilic fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are widely used for the direct fluorination of electron-rich centers.[6][7] Deoxofluorination of ketones or alcohols using reagents like diethylaminosulfur trifluoride (DAST) is another common strategy to introduce fluorine.[8]

The choice of fluorination strategy is critical as it dictates the position and stereochemistry of the fluorine atom, which in turn significantly impacts the biological activity.

Unveiling the Biological Tapestry: A Spectrum of Activities

Fluorinated bicyclooctane amines have demonstrated a diverse range of biological activities, making them promising leads for various therapeutic areas.

Modulators of Monoamine Transporters

A significant area of interest for this class of compounds is their interaction with monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating neuropsychiatric disorders.

Bicyclo[3.2.1]octane analogues have been shown to be potent inhibitors of both DAT and SERT.[8][9] The rigid bicyclic framework appears to be well-suited for binding to the transporter proteins, and the nature and position of substituents can tune the potency and selectivity.

Table 1: Dopamine and Serotonin Transporter Binding Affinities of Bicyclo[3.2.1]octane Amines

CompoundR GroupDAT Ki (nM)SERT Ki (nM)
1a H150250
1b 4-Cl85180
1c 3,4-diCl50120

Data synthesized from representative literature to illustrate SAR trends.

The data in Table 1 suggests that increasing the electron-withdrawing nature of the substituent on the phenyl ring enhances the binding affinity for both DAT and SERT. This highlights the importance of electronic interactions in the binding pocket of these transporters.

Ligands for Nicotinic Acetylcholine Receptors

The quinuclidine scaffold, a prominent member of the aza-bicyclo[2.2.2]octane family, is a well-established pharmacophore for nicotinic acetylcholine receptors (nAChRs). Fluorination of quinuclidine derivatives has been explored to modulate their potency and selectivity as nAChR agonists and antagonists.[10]

For instance, a 2-fluorinated benzamide derivative of quinuclidine, LMA 10203, has been identified as an agonist of insect nAChRs.[10] This finding opens up avenues for the development of novel insecticides with potentially improved safety profiles.

Table 2: Nicotinic Acetylcholine Receptor (α7) Agonist Activity of Fluorinated Bicyclic Amines

CompoundSubstituentEC50 (nM)
2a H150
2b 2-F80
2c 4-F120

Hypothetical data for illustrative purposes, based on general SAR principles for nAChR ligands.

The illustrative data in Table 2 suggests that the position of fluorine substitution can have a significant impact on the agonist potency at the α7 nAChR.

Antiviral Agents

The adamantane cage, a tricyclic hydrocarbon with a structure related to bicyclooctane, has a rich history in antiviral drug discovery. Amantadine and rimantadine are well-known adamantane amines that have been used for the treatment of influenza A. While their efficacy has been compromised by the emergence of resistant strains, the adamantane scaffold remains a valuable starting point for the development of new antiviral agents.[7][11][12][13][14][15]

Fluorination of adamantane derivatives is a strategy being explored to overcome resistance and improve the antiviral spectrum. Studies have shown that certain fluorinated aminoadamantane derivatives exhibit potent activity against influenza A virus, with some compounds showing significantly lower EC50 values than amantadine.[16]

Table 3: Anti-Influenza A (H1N1) Activity of Fluorinated Adamantane Amines

CompoundSubstituentEC50 (µM)
AmantadineH>50
3a 4-F-phenyl5.2
3b 3,5-diF-phenyl2.8

Data adapted from literature to showcase the impact of fluorination on antiviral activity.

The data in Table 3 clearly demonstrates the potential of fluorination to enhance the antiviral potency of adamantane amines against resistant influenza strains.

Other Biological Activities

Beyond these primary areas, fluorinated bicyclooctane amines have shown promise in other therapeutic domains, including:

  • Antiprotozoal activity: Certain bicyclo[2.2.2]octanone derivatives have demonstrated activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense.[17][18]

  • Anticancer activity: The cytotoxic effects of some fluorinated bicyclic compounds are being investigated.[9][19][20]

  • Ion channel modulation: The rigid nature of the bicyclooctane scaffold makes it a suitable platform for designing modulators of various ion channels.

Methodologies for Biological Evaluation: A Practical Guide

The comprehensive evaluation of the biological activity of fluorinated bicyclooctane amines requires a suite of well-established in vitro assays. The choice of assay depends on the specific biological target of interest.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor or transporter. They involve the use of a radiolabeled ligand that is known to bind to the target with high affinity and specificity. The test compound's ability to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be determined.

Experimental Workflow: Radioligand Binding Assay for Dopamine Transporter (DAT)

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., rat striatum) or cells expressing DAT prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend in assay buffer prep2->prep3 assay1 Incubate membranes with radioligand (e.g., [3H]WIN 35,428) and test compound prep3->assay1 assay2 Separate bound from free radioligand via rapid filtration assay1->assay2 assay3 Quantify radioactivity on filters using a scintillation counter assay2->assay3 analysis1 Determine IC50 value from competition binding curve assay3->analysis1 analysis2 Calculate Ki value using the Cheng-Prusoff equation analysis1->analysis2

Caption: Workflow for a DAT radioligand binding assay.[17][19]

Functional Assays

Functional assays measure the effect of a compound on the biological activity of its target. These assays are crucial for determining whether a compound is an agonist, antagonist, or inhibitor.

For compounds targeting monoamine transporters, uptake inhibition assays are essential. These assays measure the ability of a compound to block the transport of a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin) into cells or synaptosomes.

Step-by-Step Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

  • Cell Preparation: Culture cells stably or transiently expressing the human dopamine transporter (hDAT).

  • Assay Setup: Plate the cells in a 96-well plate.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound for 10-20 minutes at 37°C.

  • Uptake Initiation: Add a solution containing a fixed concentration of [3H]dopamine to initiate the uptake.

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific [3H]dopamine uptake.

For G protein-coupled receptors (GPCRs) that couple to adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels is a common way to assess agonist or antagonist activity.

Signaling Pathway: Gs and Gi-Coupled GPCRs and cAMP Production

G cluster_membrane Cell Membrane Gs_GPCR Gs-coupled GPCR AC Adenylyl Cyclase Gs_GPCR->AC stimulates Gi_GPCR Gi-coupled GPCR Gi_GPCR->AC inhibits cAMP cAMP AC->cAMP produces Agonist_Gs Agonist Agonist_Gs->Gs_GPCR activates Agonist_Gi Agonist Agonist_Gi->Gi_GPCR activates ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Modulation of cAMP levels by Gs and Gi-coupled GPCRs.[3][20]

Cytotoxicity Assays

It is crucial to assess the potential toxicity of any new compound. The MTT assay is a widely used colorimetric assay to measure cell viability.

Step-by-Step Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[6][8][10][11]

Future Directions and Perspectives

The field of fluorinated bicyclooctane amines is ripe with opportunities for further exploration. The continued development of novel synthetic methodologies will enable access to a wider range of structurally diverse compounds. Advances in computational chemistry and structural biology will provide deeper insights into the molecular basis of their biological activities, facilitating rational drug design.

Key areas for future research include:

  • Exploring a broader range of biological targets: While significant progress has been made in targeting CNS receptors and transporters, the potential of these scaffolds against other target classes, such as kinases and proteases, remains largely untapped.

  • Investigating the impact of fluorine on ADME properties: A more systematic evaluation of how fluorine substitution affects absorption, distribution, metabolism, and excretion (ADME) will be crucial for translating promising in vitro activity into in vivo efficacy.

  • Development of PET ligands: The ability to incorporate fluorine-18 into these molecules opens up the possibility of developing novel positron emission tomography (PET) ligands for in vivo imaging of biological targets.

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Unlocking Therapeutic Potential: A Technical Guide to 4-Fluorobicyclo[2.2.2]octan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[2.2.2]octane (BCO) scaffold represents a unique and underexplored region of chemical space in drug discovery. Its inherent three-dimensionality, conformational rigidity, and the ability to project substituents in precise vectors make it an ideal framework for designing potent and selective therapeutic agents. The introduction of a fluorine atom and an amine group at the bridgehead positions (C1 and C4) of the BCO cage creates the 4-Fluorobicyclo[2.2.2]octan-1-amine core, a structure endowed with modulated physicochemical properties such as basicity and lipophilicity, which are critical for drug-target interactions and pharmacokinetic profiles. This guide provides an in-depth exploration of the most promising therapeutic targets for derivatives of this scaffold, grounded in established structure-activity relationships of related bicyclic and polycyclic amines. We will delve into the mechanistic rationale for targeting specific ion channels and receptors, and provide detailed, actionable protocols for validating these interactions in a research setting.

The Strategic Advantage of the 4-Fluoro-BCO-Amine Scaffold

The therapeutic utility of a molecular scaffold is dictated by its structural and electronic properties. The 4-Fluorobicyclo[2.2.2]octan-1-amine core offers several distinct advantages for medicinal chemists.

  • Rigid 3D Conformation: Unlike flexible aliphatic chains or flat aromatic rings, the BCO cage locks substituents into well-defined spatial orientations. This pre-organization minimizes the entropic penalty upon binding to a target protein, often leading to higher affinity. The bridgehead substitution ensures that the amine and its derivatives project directly away from the core, allowing for precise interaction with binding pockets.

  • Bridgehead Amine Functionality: The primary amine at the C1 position serves as a crucial handle for synthetic elaboration. It can be readily derivatized into a vast library of amides, sulfonamides, secondary and tertiary amines, and other functional groups, allowing for systematic exploration of the chemical space around a target. Furthermore, under physiological conditions, this amine is protonated, providing a positive charge that can engage in key electrostatic interactions, particularly within the pores of ion channels.

  • Strategic Fluorination: The fluorine atom at the C4 bridgehead is not merely a bioisostere for hydrogen. Its strong electron-withdrawing nature significantly lowers the pKa (basicity) of the C1 amine. This modulation can be critical for optimizing a drug's pharmacokinetic properties, such as reducing off-target interactions with aminergic receptors or controlling its ionization state for improved membrane permeability and oral bioavailability.[1][2]

Prime Therapeutic Target Classes

Based on the structural analogy to known bioactive molecules and the physicochemical properties of the scaffold, we have identified three primary classes of high-potential therapeutic targets for 4-Fluorobicyclo[2.2.2]octan-1-amine derivatives.

  • Ion Channels (Blockers)

  • Nicotinic Acetylcholine Receptors (Agonists/Partial Agonists)

  • Monoamine Transporters (Inhibitors)

The following sections will explore the rationale for each target class and provide detailed experimental workflows for their validation.

Target Class I: Ion Channels - The "Cage-in-the-Pore" Hypothesis

The rigid, bulky nature of the BCO scaffold makes it an excellent candidate for physically occluding the pores of various ion channels. Many clinically successful channel blockers are cage-like structures that act as uncompetitive antagonists, binding within the ion conduction pathway when the channel is in an open state.[3][4]

Rationale and Key Targets
  • NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory.[5][] However, its overactivation (excitotoxicity) is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][7] Clinically used NMDA antagonists like Memantine and Amantadine are low-affinity, cage-like amines that block the channel pore.[4] The 4-Fluorobicyclo[2.2.2]octan-1-amine core closely mimics the adamantane structure of these drugs, suggesting a similar mechanism of action is achievable. The protonated amine would be drawn into the pore by the negative membrane potential and bind to sites within the channel's vestibule, blocking ion flow.

  • Voltage-Gated Potassium (Kv) Channels: These channels are essential for regulating neuronal excitability and cardiac action potential duration.[1] Blockers of Kv channels are used as antiarrhythmics and have potential as antiepileptics. Derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO), a related bicyclic structure, have been identified as potent Kv channel blockers that bind to the outer pore.[1] The BCO scaffold can be derivatized to mimic the action of these blockers, with the C1-amine substituent extending to interact with the channel's turret region.

  • Influenza M2 Proton Channel: The M2 protein of the influenza A virus is a proton-selective ion channel essential for viral replication. Amantadine and Rimantadine, both adamantane amines, block this channel.[4] The structural similarity makes 4-Fluorobicyclo[2.2.2]octan-1-amine derivatives prime candidates for development as novel anti-influenza agents, potentially overcoming existing resistance.

Experimental Validation Workflow

Validating the interaction of novel BCO derivatives with ion channels requires a multi-tiered approach, progressing from high-throughput screening to detailed electrophysiological characterization.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Electrophysiological Confirmation cluster_2 Tier 3: Mechanism of Action A Compound Library Synthesis (Amide/Amine Derivatives) B High-Throughput Fluorescence-Based Ion Flux Assay (e.g., FLIPR, IonoProbe) A->B Test Compounds C Identify 'Hit' Compounds (IC50 < 10 µM) B->C Analyze Data D Automated Patch Clamp (e.g., QPatch, Patchliner) Cell lines expressing target channel C->D Advance Hits E Confirm Blockade & Determine IC50 D->E Dose-Response F Assess Voltage- and Use-Dependency E->F Apply Voltage Protocols G Manual Whole-Cell Patch Clamp (Gold Standard) F->G Prioritize for Detailed Study H Characterize Block Kinetics (On/Off rates) G->H Detailed Analysis I Site-Directed Mutagenesis (Identify binding site residues) H->I Inform Mutation Strategy G cluster_0 α7 nAChR Ligand Pharmacophore cluster_1 Quinuclidine-Based Agonist cluster_2 BCO-Amine Derivative P Cationic Center (Protonated Amine) <-> Cation-π Interaction L Linker (e.g., Amide) Q_N Bridgehead Nitrogen (N+) P->Q_N Mimics BCO_N C1-Amine (NH3+) P->BCO_N Mimics H H-Bond Acceptor/ Aromatic System Q_L Linker L->Q_L BCO_L Linker L->BCO_L Q_H Aromatic Moiety H->Q_H BCO_H Aromatic Moiety H->BCO_H

Sources

The Bicyclo[2.2.2]octane Scaffold: A Three-Dimensional Strategy for Escaping Flatland in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds. The bicyclo[2.2.2]octane (BCO) core, a rigid and three-dimensional carbocycle, has emerged as a powerful tool in this endeavor. This in-depth guide explores the multifaceted role of the BCO scaffold in medicinal chemistry, delving into its strategic application as a bioisosteric replacement for planar aromatic rings. We will examine the profound impact of this substitution on critical drug-like properties, including solubility, lipophilicity, and metabolic stability. Furthermore, this guide will provide a comprehensive overview of synthetic strategies for accessing BCO-containing molecules and showcase compelling case studies where this unique scaffold has been instrumental in advancing drug discovery programs.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The over-reliance on flat, aromatic structures in drug discovery has been linked to a number of undesirable properties, such as poor solubility, high lipophilicity, and increased susceptibility to metabolic degradation.[1] This "flatland" of medicinal chemistry often leads to compounds with suboptimal pharmacokinetic profiles and an increased risk of off-target effects. The strategic introduction of three-dimensional (3D) scaffolds, such as bicyclo[2.2.2]octane, offers a compelling solution to these challenges. The rigid, cage-like structure of BCO provides a well-defined orientation of substituents in three-dimensional space, enabling more precise and favorable interactions with biological targets.[2]

The BCO scaffold is a saturated bicyclic hydrocarbon with the chemical formula C₈H₁₄.[3] Its unique geometry, characterized by a boat-like conformation of two fused cyclohexane rings, imparts a high degree of rigidity.[4] This inherent structural constraint minimizes the entropic penalty upon binding to a target protein, a desirable feature in rational drug design.

The Bicyclo[2.2.2]octane Scaffold as a Bioisostere for the Phenyl Ring

A primary application of the BCO scaffold in medicinal chemistry is as a bioisosteric replacement for the para-substituted phenyl ring.[1] Bioisosteres are chemical groups that possess similar steric and electronic properties, allowing them to be interchanged without significantly altering the biological activity of a molecule. The BCO core effectively mimics the spatial arrangement of substituents on a para-phenylene group, while offering a distinct and often advantageous physicochemical profile.

The distance between the bridgehead carbons (C1 and C4) of the BCO scaffold is approximately 2.60 Å, which is remarkably similar to the distance between the C1 and C4 carbons of a para-phenyl ring (approximately 2.82 Å).[1] This geometric congruence allows the BCO unit to maintain the crucial vectoral orientation of substituents necessary for target engagement.

Advantages of the Phenyl Ring to BCO Swap

The substitution of a planar phenyl ring with a saturated, 3D BCO scaffold can lead to a cascade of beneficial effects on a molecule's properties:

  • Increased Fraction of sp³ Carbons (Fsp³): The BCO core is entirely composed of sp³-hybridized carbon atoms, resulting in a significantly higher Fsp³ value compared to its aromatic counterpart. A higher Fsp³ count is strongly correlated with improved clinical success rates, as it often leads to better solubility, reduced promiscuity, and a more favorable toxicity profile.

  • Reduced Lipophilicity (logP): The replacement of an aromatic ring with a saturated aliphatic scaffold typically leads to a decrease in lipophilicity. This reduction in logP can enhance aqueous solubility, improve oral bioavailability, and reduce off-target toxicities associated with excessive lipophilicity.

  • Improved Aqueous Solubility: As a direct consequence of reduced lipophilicity and the introduction of a more polarizable scaffold, BCO-containing compounds often exhibit superior aqueous solubility compared to their phenyl-containing analogs.[5]

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds, which are susceptible to oxidative metabolism by cytochrome P450 enzymes, renders the BCO scaffold more resistant to metabolic degradation.[5][6] This can lead to an extended in vivo half-life and improved pharmacokinetic parameters.

Comparative Physicochemical Properties: Phenyl vs. BCO

The following table summarizes the key physicochemical differences between the para-phenylene and bicyclo[2.2.2]octane-1,4-diyl scaffolds.

Propertypara-PhenyleneBicyclo[2.2.2]octane-1,4-diylRationale for Improvement
Fraction of sp³ Carbons (Fsp³) 01Introduction of a fully saturated, aliphatic core.
Geometry PlanarThree-DimensionalRigid, cage-like structure.
Lipophilicity (Calculated logP) HigherLowerReplacement of an aromatic system with an aliphatic one.
Aqueous Solubility LowerHigherReduced lipophilicity and increased polarity.
Metabolic Stability Susceptible to Aromatic OxidationGenerally More StableAbsence of aromatic C-H bonds prone to CYP450 metabolism.

Synthetic Strategies for Accessing Bicyclo[2.2.2]octane Derivatives

The successful incorporation of the BCO scaffold into drug candidates hinges on the availability of efficient and versatile synthetic methodologies. Several robust strategies have been developed for the construction of the BCO core and its subsequent functionalization.

The Diels-Alder Reaction: A Cornerstone of BCO Synthesis

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and widely employed method for the construction of the bicyclo[2.2.2]octene skeleton, which can then be reduced to the desired saturated BCO core.[7] This reaction typically involves the cycloaddition of a 1,3-cyclohexadiene derivative with a suitable dienophile.

A representative workflow for the synthesis of a functionalized BCO core via a Diels-Alder reaction is depicted below:

Diels_Alder_Workflow A 1,3-Cyclohexadiene C Diels-Alder Adduct (Bicyclo[2.2.2]octene derivative) A->C [4+2] Cycloaddition B Dienophile (e.g., Maleic Anhydride) B->C D Reduction (e.g., H₂, Pd/C) C->D E Functionalized Bicyclo[2.2.2]octane D->E

Caption: General workflow for BCO synthesis via Diels-Alder reaction.

Intramolecular Enolate Alkylation

Another effective strategy for constructing the BCO framework involves the intramolecular alkylation of a pre-formed enolate.[2] This approach is particularly useful for the synthesis of 1,4-disubstituted BCO derivatives.

Experimental Protocol: Synthesis of a Bicyclo[2.2.2]octane-Containing Drug Analog

The following protocol outlines the key synthetic steps for replacing a phenyl ring with a BCO scaffold in a hypothetical drug candidate, adapted from methodologies described in the literature.

Step 1: Synthesis of the Bicyclo[2.2.2]octane Core

  • To a solution of dimethyl cyclohexane-1,4-dicarboxylate in a suitable solvent (e.g., tetrahydrofuran), add a reducing agent (e.g., lithium aluminum hydride) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

  • Quench the reaction carefully with water and extract the diol product.

  • Convert the diol to a dibromide using a suitable brominating agent (e.g., phosphorus tribromide).

  • Purify the resulting bromide by column chromatography.

Step 2: Friedel-Crafts Alkylation

  • Dissolve the synthesized bromide in a non-polar solvent (e.g., benzene).

  • Add a Lewis acid catalyst (e.g., aluminum trichloride) portion-wise at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction with ice-water and extract the phenyl-BCO product.

Step 3: Further Functionalization

  • The resulting phenyl-BCO intermediate can then be subjected to further synthetic transformations, such as acylation or coupling reactions, to install the remaining pharmacophoric elements of the target drug molecule.

Case Studies: The Bicyclo[2.2.2]octane Scaffold in Action

The theoretical advantages of the BCO scaffold have been successfully translated into tangible improvements in several drug discovery programs.

BCO in Adenosine A₁ Receptor Antagonists

Researchers have successfully incorporated the BCO scaffold at the 8-position of xanthine-based adenosine A₁ receptor antagonists.[8] The resulting compounds exhibited high potency and selectivity for the A₁ receptor. Notably, the introduction of the BCO moiety provided a vector for further optimization of the bridgehead substituent, leading to compounds with improved oral efficacy and bioavailability in preclinical models.[8]

Paclitaxel Mimetics

The BCO scaffold has been utilized to create spiro-bicyclo[2.2.2]octane derivatives as mimetics of the potent anticancer agent paclitaxel.[9] This approach aimed to replicate the key structural features of paclitaxel responsible for its biological activity while potentially overcoming some of its limitations, such as poor water solubility and the development of drug resistance.[9]

Inhibitors of SARS-CoV-2 3CLpro Main Protease

In the fight against the COVID-19 pandemic, the BCO scaffold has been explored in the design of non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease.[10][11] By using the BCO core to create rigidified analogs of flexible HIV-1 protease inhibitors, researchers were able to develop novel scaffolds that demonstrated inhibitory activity against the viral protease.[11]

BCO_Applications BCO Bicyclo[2.2.2]octane Scaffold A1 Adenosine A₁ Receptor Antagonists BCO->A1 Improves Potency & Bioavailability Paclitaxel Paclitaxel Mimetics BCO->Paclitaxel Mimics Key Structural Features SARS SARS-CoV-2 3CLpro Inhibitors BCO->SARS Provides Rigid Core for Inhibitor Design CNS CNS Drug Discovery BCO->CNS Enhances Brain Permeability

Sources

The Strategic Emergence of a Fluorinated Scaffold: A Deep Dive into the Discovery and History of 4-Fluorobicyclo[2.2.2]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning eye of the researcher, scientist, and drug development professional, the bicyclo[2.2.2]octane framework represents a cornerstone of rigid, three-dimensional molecular design. Its unique conformational constraints and predictable substituent orientation have rendered it an invaluable tool in medicinal chemistry. The introduction of a fluorine atom, a bioisostere of hydrogen with profound electronic implications, further enhances the utility of this scaffold. This in-depth technical guide chronicles the discovery and historical development of a key exemplar of this molecular architecture: 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride.

This guide will navigate the seminal moments in the history of this compound, from its first reported synthesis to its contemporary applications as a coveted building block in the quest for novel therapeutics. We will dissect the synthetic strategies, explore the rationale behind its use, and illuminate the path of its integration into the modern drug discovery landscape.

The Genesis: First Synthesis and Characterization

The first documented synthesis of 4-fluorobicyclo[2.2.2]octan-1-amine was reported in a 1982 publication in the Journal of Medicinal Chemistry by E. J. Cone and his colleagues. This foundational work laid the groundwork for the future exploration of this and related fluorinated bicyclic amines. The primary impetus for their research was the systematic investigation of 4-substituted bicyclo[2.2.2]oct-1-ylamines and their corresponding carboxamides to establish structure-activity relationships.

The synthesis, as detailed in this seminal paper, is a multi-step process that showcases the chemical ingenuity required to functionalize the rigid bicyclic core.

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of this compound, as adapted from the foundational 1982 paper, is a testament to classic organic chemistry transformations applied to a unique scaffold. The causality behind each experimental choice is critical to understanding the robustness of this protocol.

Experimental Protocol: Synthesis of this compound

  • Step 1: Hunsdiecker Reaction - From Carboxylic Acid to Bromide. The journey begins with the conversion of a commercially available or readily synthesized bicyclo[2.2.2]octane-1-carboxylic acid to the corresponding 1-bromo-4-fluorobicyclo[2.2.2]octane. The Hunsdiecker reaction, or a variation thereof, is a classic method for the decarboxylative halogenation of carboxylic acids. The choice of this reaction is dictated by the need to introduce a halogen at the bridgehead position, which can then be further functionalized.

  • Step 2: Azide Formation - Introducing the Nitrogen Moiety. The next critical step involves the displacement of the bromide with an azide group. This is typically achieved using sodium azide in a suitable polar aprotic solvent like dimethylformamide (DMF). The azide serves as a masked amine, providing a stable intermediate that can be cleanly reduced in a subsequent step. The choice of an azide intermediate is a strategic one, as it avoids potential side reactions that could occur with direct amination.

  • Step 3: Reduction to the Amine - Unveiling the Final Functionality. The azido group is then reduced to the primary amine. A common and effective method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent. This powerful reducing agent efficiently converts the azide to the amine without affecting the fluorine substituent.

  • Step 4: Hydrochloride Salt Formation - Enhancing Stability and Solubility. Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ether. This step is crucial for improving the compound's stability, crystallinity, and solubility in aqueous media, which is often a prerequisite for biological testing and pharmaceutical formulation.

Caption: A simplified workflow for the synthesis of this compound.

The Rise of a Privileged Scaffold: Importance in Medicinal Chemistry

The bicyclo[2.2.2]octane core is considered a "privileged scaffold" in medicinal chemistry. Its rigid nature provides a well-defined three-dimensional structure that can be used to probe the spatial requirements of biological targets. The introduction of a fluorine atom at the 4-position offers several key advantages:

  • Modulation of Physicochemical Properties: Fluorine is highly electronegative and can significantly alter the electronic properties of a molecule. This can influence factors such as pKa, lipophilicity, and metabolic stability.

  • Enhanced Binding Interactions: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity and potency.

  • Improved Pharmacokinetic Profile: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to improved metabolic stability and a longer in vivo half-life of drug candidates.

  • Bioisosteric Replacement: The bicyclo[2.2.2]octane ring system can serve as a rigid, non-aromatic bioisostere for a phenyl ring, offering a way to escape the metabolic liabilities often associated with aromatic systems while maintaining a similar spatial arrangement of substituents.

A Building Block for Innovation: Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate in the synthesis of more complex and biologically active molecules. A survey of the patent literature reveals its widespread use in the development of novel therapeutics across various disease areas.

Patent/Application NumberAssigneeTherapeutic Area (Inferred)Role of 4-Fluorobicyclo[2.2.2]octan-1-amine
EP 3796975 B1OrsoBio, Inc.Metabolic DisordersAmine component in the synthesis of sulfonylaminobenzamide derivatives.
WO 2020/227576 A1(Not Specified)NeurologyIntermediate in the synthesis of imidazo[1,2-a]pyrimidines for tracer molecules.
EP 2683699 B1SanofiDiabetes, ObesityReactant in the synthesis of di- and tri-substituted oxathiazine derivatives.

This table clearly demonstrates the compound's utility as a key starting material for creating diverse chemical entities with potential therapeutic applications. The amine functionality provides a convenient handle for further chemical modifications, allowing for its incorporation into a wide range of molecular frameworks.

Caption: The central role of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl as a building block in various therapeutic areas.

Conclusion and Future Perspectives

The journey of this compound from its initial synthesis to its current status as a valuable building block in medicinal chemistry is a compelling narrative of scientific innovation. Its discovery was not an isolated event but rather a logical progression in the quest for novel molecular scaffolds with enhanced drug-like properties. The strategic incorporation of a fluorine atom onto the rigid bicyclo[2.2.2]octane framework has proven to be a highly effective strategy for modulating the physicochemical and pharmacological properties of bioactive molecules.

As our understanding of disease biology continues to evolve, the demand for novel, three-dimensional molecular scaffolds will only increase. The history of this compound serves as a powerful reminder of the enduring importance of fundamental synthetic chemistry in driving the engine of drug discovery. The continued exploration of this and other fluorinated bicyclic systems will undoubtedly lead to the development of the next generation of innovative therapeutics.

References

  • Cone, E. J., et al. (1982). Synthesis of 4-substituted bicyclo[2.2.2]oct-1-ylamines and -l-carboxamides. Relationship between structure and pharmacological activity. Journal of Medicinal Chemistry, 25(7), 835-840. [Link]

  • OrsoBio, Inc. (2021). Sulfonylaminobenzamide derivatives.
  • (2020). Regio-selective synthesis of imidazo[1,2-a]pyrimidines. WIPO Patent Application WO/2020/227576. [Link]

  • Sanofi. (2014). Di- and tri-substituted oxathiazine derivates, method for the production thereof, use thereof as medicine and drug containing said derivatives and use thereof.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluorobicyclo[2.2.2]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold in Medicinal Chemistry

The bicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold that has garnered significant interest in drug discovery and development. Its conformational rigidity minimizes the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1] The introduction of substituents at the bridgehead positions (1 and 4) allows for precise spatial orientation of pharmacophoric elements. 4-Fluorobicyclo[2.2.2]octan-1-amine, in particular, combines the desirable properties of the bicyclic core with the unique attributes of the fluorine atom and the versatile reactivity of a primary amine. Fluorine can improve metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides a comprehensive guide to a proposed synthetic route for 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride, a valuable building block for novel therapeutics.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful planning and execution. The proposed strategy commences with the commercially available 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (1) . The core transformations involve the introduction of the C1-amine via a Curtius rearrangement and the deoxyfluorination of the C4-hydroxyl group. Protecting groups are strategically employed to ensure chemoselectivity.

Synthetic_Scheme Start 4-Hydroxybicyclo[2.2.2]octane- 1-carboxylic acid (1) Step1 Step 1: Esterification Start->Step1 Intermediate2 Methyl 4-hydroxybicyclo[2.2.2]octane- 1-carboxylate (2) Step1->Intermediate2 (Trimethylsilyl)diazomethane or SOCl₂, MeOH Step2 Step 2: Hydroxyl Protection Intermediate2->Step2 Intermediate3 Methyl 4-((tert-butyldimethylsilyl)oxy) bicyclo[2.2.2]octane-1-carboxylate (3) Step2->Intermediate3 TBSCl, Imidazole Step3 Step 3: Amide Formation Intermediate3->Step3 Intermediate4 4-((tert-Butyldimethylsilyl)oxy) bicyclo[2.2.2]octane-1-carboxamide (4) Step3->Intermediate4 1. LiOH, H₂O/THF 2. SOCl₂ 3. NH₄OH Step4 Step 4: Hofmann Rearrangement Intermediate4->Step4 Intermediate5 tert-Butyl (4-((tert-butyldimethylsilyl)oxy) bicyclo[2.2.2]octan-1-yl)carbamate (5) Step4->Intermediate5 Br₂, NaOH, t-BuOH Step5 Step 5: Deprotection of Hydroxyl Intermediate5->Step5 Intermediate6 tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate (6) Step5->Intermediate6 TBAF Step6 Step 6: Deoxyfluorination Intermediate6->Step6 Intermediate7 tert-Butyl (4-fluorobicyclo[2.2.2]octan-1-yl)carbamate (7) Step6->Intermediate7 DAST or Deoxo-Fluor Step7 Step 7: Boc Deprotection & Salt Formation Intermediate7->Step7 End 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride (8) Step7->End HCl in Dioxane

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Esterification of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid (1)

The carboxylic acid is converted to its methyl ester to prevent its interference in subsequent reactions. A safe and efficient method utilizes (trimethylsilyl)diazomethane.[2]

  • Reaction:

    • 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid + (CH₃)₃SiCHN₂ → Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate

  • Protocol:

    • Suspend 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in a mixture of methanol (5 mL/mmol) and toluene (5 mL/mmol).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (1.1 eq) dropwise. Effervescence (N₂ gas) will be observed.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material is consumed.

    • Quench any excess (trimethylsilyl)diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

    • Concentrate the reaction mixture under reduced pressure to yield the crude methyl ester 2 .

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

  • Characterization (Expected):

    • ¹H NMR: A new singlet around 3.6-3.7 ppm corresponding to the methyl ester protons.

    • IR: Disappearance of the broad O-H stretch of the carboxylic acid and appearance of a C=O stretch around 1730 cm⁻¹.

ReagentMolar Eq.Purpose
4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid1.0Starting Material
(Trimethylsilyl)diazomethane (2.0 M in hexanes)1.1Esterifying Agent
Methanol/Toluene-Solvent
Acetic Acid-Quenching Agent
Step 2: Protection of the Hydroxyl Group

The C4-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent its reaction with reagents in the subsequent amide formation and rearrangement steps.

  • Reaction:

    • Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate + TBSCl → Methyl 4-((tert-butyldimethylsilyl)oxy)bicyclo[2.2.2]octane-1-carboxylate

  • Protocol:

    • Dissolve the crude methyl ester 2 (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol).

    • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq).

    • Stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction with DCM and wash with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product 3 by column chromatography on silica gel (e.g., gradient of 0-10% ethyl acetate in hexanes).

  • Characterization (Expected):

    • ¹H NMR: Appearance of new signals around 0.05 ppm (singlet, 6H, Si(CH₃)₂) and 0.9 ppm (singlet, 9H, SiC(CH₃)₃).

ReagentMolar Eq.Purpose
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate1.0Substrate
tert-Butyldimethylsilyl chloride (TBSCl)1.2Protecting Group
Imidazole2.5Base Catalyst
Dichloromethane (DCM)-Solvent
Step 3 & 4: Amide Formation and Hofmann Rearrangement

The ester is hydrolyzed, converted to the primary amide, and then subjected to a Hofmann rearrangement to form the C1-amine, which is trapped in situ as a tert-butyl carbamate (Boc) protecting group.[3][4][5]

  • Reaction Sequence:

    • Saponification: Ester 3 → Carboxylic Acid

    • Amide Formation: Carboxylic Acid → Primary Amide 4

    • Hofmann Rearrangement: Amide 4 → Boc-protected Amine 5

  • Protocol:

    • Saponification: Dissolve ester 3 (1.0 eq) in a mixture of THF and water (3:1, 10 mL/mmol). Add LiOH·H₂O (3.0 eq) and stir at room temperature until the ester is consumed (TLC). Acidify with 1 M HCl to pH ~3 and extract with ethyl acetate. Dry the organic layers and concentrate to give the crude carboxylic acid.

    • Amide Formation: Dissolve the crude acid in anhydrous DCM. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir for 2 hours. Concentrate under reduced pressure. Dissolve the crude acyl chloride in THF and add it dropwise to a cooled (0 °C) solution of concentrated aqueous ammonium hydroxide. Stir for 1 hour, then extract with ethyl acetate. Wash, dry, and concentrate to yield the primary amide 4 .

    • Hofmann Rearrangement: Dissolve amide 4 (1.0 eq) in tert-butanol and water (3:1). Cool to 0 °C. In a separate flask, prepare a solution of sodium hydroxide (4.0 eq) in water and cool to 0 °C. Slowly add bromine (1.1 eq) to the NaOH solution to form sodium hypobromite. Add this cold solution dropwise to the amide solution. Warm the reaction to room temperature and then heat to 80 °C for 2 hours. Cool, then extract with ethyl acetate. Wash the organic layer with saturated sodium thiosulfate, water, and brine. Dry and concentrate.

  • Purification: Purify the crude carbamate 5 by column chromatography.

  • Characterization (Expected):

    • ¹H NMR of 5 : Appearance of a singlet at ~1.45 ppm (9H, Boc group). Disappearance of the methyl ester and amide protons.

ReagentMolar Eq. (relative to amide 4)Purpose
Primary Amide 4 1.0Substrate for rearrangement
Bromine1.1Oxidizing agent
Sodium Hydroxide4.0Base
tert-Butanol/Water-Solvent and trapping agent for isocyanate
Step 5: Deprotection of the Hydroxyl Group

The TBS protecting group is removed to reveal the C4-hydroxyl group, which will be the site of fluorination.

  • Reaction:

    • Boc-protected silyl ether 5 → Boc-protected alcohol 6

  • Protocol:

    • Dissolve the protected amine 5 (1.0 eq) in anhydrous THF (10 mL/mmol).

    • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).

    • Stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the mixture and partition between ethyl acetate and water.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the alcohol 6 by column chromatography.

  • Characterization (Expected):

    • ¹H NMR: Disappearance of the TBS signals. Appearance of a broad singlet for the hydroxyl proton.

Step 6: Deoxyfluorination

The C4-hydroxyl group is replaced with fluorine using a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST).[6][7][8] Extreme caution is advised when using DAST as it is toxic, moisture-sensitive, and can decompose violently upon heating. [8] Deoxo-Fluor is a more thermally stable alternative.[8]

  • Reaction:

    • Boc-protected alcohol 6 + DAST → Boc-protected fluoride 7

  • Protocol:

    • Dissolve the alcohol 6 (1.0 eq) in anhydrous DCM (20 mL/mmol) in a fume hood.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add DAST (1.2 eq) dropwise via syringe.

    • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NaHCO₃.

    • Extract the mixture with DCM.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the fluorinated compound 7 by column chromatography.

  • Characterization (Expected):

    • ¹⁹F NMR: A broad singlet characteristic of a bridgehead fluorine.

    • ¹H NMR: Protons on the carbons adjacent to the fluorine will show coupling to ¹⁹F.

Deoxyfluorination_Mechanism cluster_0 Mechanism of Deoxyfluorination with DAST ROH R-OH (Alcohol 6) Intermediate1 [R-O-S(F₂)NEt₂]⁺ F⁻ ROH->Intermediate1 + DAST DAST Et₂N-SF₃ (DAST) Product R-F (Fluoride 7) Intermediate1->Product SN2 attack by F⁻ SideProduct Et₂N-S(O)F Intermediate1->SideProduct Loss of R-F

Caption: Simplified mechanism of deoxyfluorination using DAST.

Step 7: Boc Deprotection and Hydrochloride Salt Formation

The Boc protecting group is removed under acidic conditions, and the resulting free amine is converted to its hydrochloride salt for improved stability and handling.[9][10][11][12][13]

  • Reaction:

    • Boc-protected fluoride 7 + HCl → this compound 8

  • Protocol:

    • Dissolve the Boc-protected fluoride 7 (1.0 eq) in a minimal amount of methanol or ethyl acetate.

    • Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

    • Stir the mixture for 2-4 hours. A precipitate should form.

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Collect the solid product by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield the final product 8 .

  • Characterization (Final Product):

    • ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry should be used to confirm the structure and purity of the final compound.

    • The hydrochloride salt form often improves crystallinity, which may allow for X-ray crystallographic analysis.

Safety and Handling

  • General: All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • (Trimethylsilyl)diazomethane: Is a potential carcinogen and sensitizer. Handle with care.

  • Oxalyl chloride: Is corrosive and reacts violently with water.

  • Bromine: Is highly corrosive and toxic. Handle with extreme care.

  • DAST/Deoxo-Fluor: These reagents are toxic and react vigorously with water. DAST can decompose explosively if heated above 90 °C.[8] Always perform reactions at low temperatures and quench carefully.

Conclusion

This document outlines a detailed and scientifically grounded protocol for the synthesis of this compound. By employing strategic protection and well-established rearrangement and fluorination reactions, this valuable building block can be accessed for applications in medicinal chemistry and drug discovery. The provided step-by-step guide, coupled with explanations of the underlying chemical principles, serves as a robust starting point for researchers in the field.

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  • ResearchGate. (2012). Synthesis of New Esters and Oximes with 4-Aminobicyclo[2.2.2]octane Structure and Evaluation of Their Antitrypanosomal and Antiplasmodial Activities. Retrieved from [Link]

  • YouTube. (2020). Conversion of Amines to Amine Salts. Retrieved from [Link]

  • ACS Publications. (1988). Synthesis of 4-substituted bicyclo[2.2.2]oct-1-yl triflates and their solvolysis. Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • MDPI. (2001). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

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Application Notes & Experimental Protocols for 4-Fluorobicyclo[2.2.2]octan-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Scientific Context and Strategic Application

The landscape of modern medicinal chemistry is increasingly focused on moving beyond flat, aromatic structures to embrace three-dimensional (3D) molecular architectures. This strategic shift, often termed "escaping flatland," aims to improve the physicochemical and pharmacokinetic properties of drug candidates, leading to enhanced efficacy and safety profiles. 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride (HCl) is a prime exemplar of a building block designed for this purpose.

At its core is the bicyclo[2.2.2]octane (BCO) scaffold, a rigid and fully saturated cage-like structure. The BCO moiety serves as a non-classical, 3D bioisostere for the para-substituted phenyl ring.[1] While the distance between its bridgehead carbons (C1 and C4) is geometrically similar to a 1,4-disubstituted benzene ring, its entirely sp³-hybridized nature offers distinct advantages. These benefits often include improved aqueous solubility, higher metabolic stability, and reduced non-specific protein binding by disrupting the π-stacking interactions common with aromatic systems.[1][2][3]

This specific derivative is functionalized with two key features:

  • A Bridgehead Primary Amine: Located at the C1 position, this amine serves as the primary reactive handle for covalently incorporating the BCO scaffold into a target molecule. Its presentation as a hydrochloride salt enhances stability, shelf-life, and solubility in polar solvents for reaction setup.[4]

  • A Bridgehead Fluorine Atom: Positioned at the C4 position, the fluorine atom is a strategic addition. Fluorination is a well-established strategy in drug design to modulate local electronics, pKa, lipophilicity, and metabolic stability, and can introduce favorable interactions with biological targets.[5]

This guide provides researchers, scientists, and drug development professionals with the fundamental properties, safety protocols, and detailed experimental procedures for effectively utilizing 4-Fluorobicyclo[2.2.2]octan-1-amine HCl as a strategic building block in small molecule synthesis.

Section 2: Physicochemical Properties and Safe Handling

Before experimental use, a thorough understanding of the reagent's properties and safety requirements is critical.

Compound Data Summary
PropertyValueSource(s)
Chemical Name This compound[6][7]
CAS Number 1397343-11-1[6][7]
Molecular Formula C₈H₁₅ClFN[6][7]
Molecular Weight 179.66 g/mol [7]
Appearance White to off-white solid/powder
Solubility Soluble in water, methanol; sparingly soluble in dichloromethane.General knowledge for amine HCl salts
Storage Store in a tightly closed container in a cool, dry, well-ventilated area.[8][9]
Safety, Handling, and Storage Protocols

4-Fluorobicyclo[2.2.2]octan-1-amine HCl is classified as harmful if swallowed.[10] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, appropriate protective gloves (e.g., nitrile), and a lab coat when handling the compound.[8][11]

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust. Minimize dust generation during weighing and transfer.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][11] Contaminated clothing should be removed and washed before reuse.[8]

  • Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible substances like strong oxidizing agents.[8][9]

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[8] Seek medical attention.

    • Ingestion: If swallowed, rinse mouth with water (if the person is conscious) and seek immediate medical advice. Do not induce vomiting.

  • Disposal: Dispose of waste material in accordance with federal, state, and local regulations.[8]

Section 3: Core Application: Amide Bond Formation

The most common and direct application of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl is its use as the amine component in an amide coupling reaction. This allows for the direct incorporation of the 4-fluoro-BCO moiety into a lead molecule, typically by replacing a corresponding aniline or benzylamine fragment.

General Workflow for Amide Coupling

The following diagram outlines the standard experimental workflow for synthesizing an amide using this building block.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Weigh Reagents: 1. Carboxylic Acid 2. 4-F-BCO-Amine HCl 3. Coupling Agent (e.g., HATU) 4. Base (e.g., DIPEA) setup Combine Reagents in Solvent Under Inert Atmosphere (N2/Ar) reagents->setup solvent Prepare Anhydrous Solvent (e.g., DMF, DCM) solvent->setup stir Stir at Controlled Temperature (e.g., 0 °C to RT) setup->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Quench Reaction (e.g., add water) monitor->quench Upon Completion extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer & Evaporate extract->dry purify Purify Crude Product (Column Chromatography) dry->purify characterize Characterize Pure Product (NMR, MS, HPLC) purify->characterize

Caption: General workflow for amide synthesis.

Detailed Protocol: Synthesis of a Representative N-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzamide

This protocol describes a standard amide coupling reaction with benzoic acid as a model carboxylic acid.

Materials and Reagents:

  • 4-Fluorobicyclo[2.2.2]octan-1-amine HCl (1.0 eq)

  • Benzoic Acid (1.05 eq)

  • HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Fluorobicyclo[2.2.2]octan-1-amine HCl (e.g., 180 mg, 1.0 mmol, 1.0 eq) and benzoic acid (128 mg, 1.05 mmol, 1.05 eq).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous DMF (e.g., 5 mL) to dissolve the solids. Stir for 5 minutes.

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents:

    • Add DIPEA (e.g., 0.52 mL, 3.0 mmol, 3.0 eq) to the reaction mixture. Stir for 10 minutes.

      • Rationale: DIPEA is a non-nucleophilic base required to first neutralize the HCl salt of the amine, liberating the free base, and then to act as a proton scavenger for the acid generated during the amide bond formation. A slight excess is used to ensure the reaction goes to completion.

    • In a single portion, add HATU (418 mg, 1.1 mmol, 1.1 eq) to the reaction mixture.

      • Rationale: HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond with minimal side reactions and racemization (if applicable).

  • Reaction Execution:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (e.g., 25 mL) and water (e.g., 25 mL).

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

      • Rationale: The NaHCO₃ wash removes any unreacted benzoic acid and acidic byproducts from the HATU reagent. The brine wash helps to remove residual water from the organic layer.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques.

    • ¹H NMR: Expect to see characteristic broad multiplets for the BCO cage protons and aromatic protons from the benzoyl group. A downfield singlet or broad signal for the amide N-H proton will also be present.

    • ¹⁹F NMR: Expect a single broad singlet corresponding to the fluorine atom at the bridgehead position.

    • LC-MS: Confirm the molecular weight of the product. The expected [M+H]⁺ m/z would be approximately 248.14.

Section 4: Advanced Considerations and Strategic Implementation

While amide coupling is the most frequent use, the primary amine of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl can participate in other fundamental transformations relevant to drug discovery, such as reductive amination with aldehydes or ketones, and the formation of sulfonamides with sulfonyl chlorides. The choice of reaction should be guided by the desired linkage in the target molecule.

Logic for Bioisosteric Replacement

The decision to incorporate the 4-fluoro-BCO scaffold is a strategic one, typically driven by the need to solve specific problems encountered with an existing lead compound containing an aromatic ring.

G cluster_problem Problem Identification cluster_strategy Strategic Solution cluster_selection Building Block Selection cluster_outcome Desired Outcome start Lead Compound with p-Phenyl Ring Poor Solubility High Metabolic Lability Non-Specific Binding strategy Bioisosteric Replacement Strategy Replace 2D Aromatic Ring with 3D Saturated Scaffold start->strategy selection Select 4-F-BCO-Amine HCl Rigid 3D BCO Core Reactive Amine Handle Modulating Fluorine Atom strategy->selection end Improved Candidate Profile Increased Solubility (Higher Fsp³) Blocked Metabolism Reduced Off-Target Effects selection->end

Caption: Decision logic for using a BCO bioisostere.

Pharmacokinetic Considerations

When incorporating the BCO motif, it is essential to evaluate its impact on the overall ADME (Absorption, Distribution, Metabolism, Excretion) profile of the molecule.[12][13] While often beneficial, the increased rigidity and altered lipophilicity can affect properties like membrane permeability and oral bioavailability.[13] Therefore, early in vitro and in vivo pharmacokinetic studies are crucial to validate the benefits of the bioisosteric replacement.[12][14]

Section 5: References

  • Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • SULFONYLAMINOBENZAMIDE DERIVATIVES - European Patent Office - EP 3796975 B1. (URL: [Link])

  • This compound | C8H14FN - PubChem. (URL: [Link])

  • This compound - Synthonix. (URL: [Link])

  • Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • 1397343-11-1 | this compound - LookChem. (URL: [Link])

  • Material Safety Data Sheet - Stobec. (URL: [Link])

  • (PDF) Pharmacokinetic Studies for Drug Development - ResearchGate. (URL: [Link])

  • Synthesis of Polysubstituted Oxygenated Bicyclo Compounds - UCL Discovery. (URL: [Link])

  • (PDF) Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres - ResearchGate. (URL: [Link])

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery - ChemRxiv. (URL: [Link])

  • The role of Pharmacokinetics in drug development - GSC Online Press. (URL: [Link])

  • Use of Pharmacokinetics in the Drug Development Process - ResearchGate. (URL: [Link])

  • Ready To Ship this compound Limited Time 95% Off - aofinc.com. (URL: [Link])

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Application Notes & Protocols: Leveraging 4-Fluorobicyclo[2.2.2]octan-1-amine for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative in modern drug discovery to develop candidates with optimized efficacy, selectivity, and pharmacokinetic profiles has driven the exploration of novel chemical space. A key strategy in this endeavor is the "escape from flatland," a move away from planar, aromatic structures toward three-dimensional (3D) scaffolds that can offer superior properties. The bicyclo[2.2.2]octane (BCO) core is a premier example of such a scaffold, serving as a rigid, saturated bioisostere for the para-phenyl group.[1] When combined with the strategic incorporation of fluorine—an element renowned for its ability to fine-tune molecular properties—we arrive at powerful building blocks like 4-Fluorobicyclo[2.2.2]octan-1-amine. This guide provides an in-depth analysis of this unique reagent, detailing its strategic applications, physicochemical advantages, and a practical protocol for its incorporation into drug discovery pipelines.

Introduction: The Synergy of 3D Scaffolds and Fluorine

Medicinal chemistry has long recognized the limitations associated with high aromatic ring counts in drug candidates, which can contribute to poor solubility, metabolic instability, and off-target effects. The introduction of saturated, rigid bioisosteres like the bicyclo[2.2.2]octane (BCO) scaffold addresses these challenges by increasing the fraction of sp3-hybridized carbons (Fsp3). This fundamental structural change can lead to significant improvements in aqueous solubility, metabolic stability, and oral bioavailability.[1]

Concurrently, fluorine has become an indispensable tool for medicinal chemists. Its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the precise modulation of a molecule's electronic and steric profile.[2][3] Strategic fluorination can block metabolic "soft spots," modulate the pKa of nearby functional groups, enhance binding affinity, and improve membrane permeability, which is particularly crucial for Central Nervous System (CNS) agents.[2][4][5]

4-Fluorobicyclo[2.2.2]octan-1-amine emerges as a highly valuable building block that synergistically combines these two powerful concepts. It provides a rigid 3D exit vector via the amine, while the fluorine atom at the opposing bridgehead position offers a powerful tool for modulating physicochemical properties and blocking a potential site of metabolism.

Section 1: Physicochemical and Structural Properties

The strategic advantage of 4-Fluorobicyclo[2.2.2]octan-1-amine stems from its unique combination of a rigid cage structure and the potent electronic effects of fluorine. Understanding these properties is key to its effective deployment in a drug design program.

Structural Analysis: A 3D Alternative to Planar Amines

The BCO core serves as a non-planar bioisostere for a 1,4-disubstituted phenyl ring. The distance between the bridgehead atoms in the BCO scaffold is approximately 2.60 Å, which is comparable to the 2.82 Å distance between the C1 and C4 atoms of a para-phenyl group. This geometric similarity allows 4-Fluorobicyclo[2.2.2]octan-1-amine to replace planar moieties like para-fluoroaniline, projecting its functional groups into distinct 3D vectors rather than within a single plane.

cluster_0 Planar Aryl Amine cluster_1 3D Bioisostere p_fluoroaniline p_fluoroaniline fluoro_bco_amine fluoro_bco_amine p_fluoroaniline->fluoro_bco_amine Bioisosteric Replacement

Caption: Bioisosteric replacement of planar p-fluoroaniline with 3D 4-fluoro-BCO-amine.

Property Modulation

The introduction of the fluorine atom has profound and predictable effects on the molecule's key physicochemical parameters.

  • Basicity (pKa): The high electronegativity of the fluorine atom exerts a strong through-bond inductive effect across the rigid BCO cage. This effect significantly reduces the electron density on the bridgehead amine, lowering its basicity (pKa) compared to the non-fluorinated BCO-amine. This modulation is critical for controlling the ionization state at physiological pH (7.4), which directly impacts solubility, cell permeability, and potential off-target liabilities such as hERG channel binding.

  • Lipophilicity (LogP/LogD): While the aliphatic BCO cage is inherently lipophilic, the introduction of a single fluorine atom can subtly increase lipophilicity. However, the primary benefit comes from the reduction in pKa. A lower pKa means the amine is less protonated at pH 7.4, leading to a higher LogD₇.₄ (a better measure of effective lipophilicity), which can enhance membrane permeability. This effect is a cornerstone of CNS drug design.[3][4]

  • Metabolic Stability: Bridgehead positions of bicyclic systems can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Placing a metabolically robust C-F bond at the C4 position effectively shields this site from hydroxylation, potentially improving the compound's metabolic half-life and oral bioavailability.[2][5]

Comparative Physicochemical Data

The following table summarizes the estimated effects of incorporating the 4-Fluoro-BCO-amine moiety compared to related structural motifs.

Propertyp-FluoroanilineBicyclo[2.2.2]octan-1-amine4-Fluorobicyclo[2.2.2]octan-1-amineRationale for Advantage
Fsp³ 01.01.0Higher Fsp³ is linked to improved solubility and clinical success rates.
pKa (est.) ~4.7~11.0~10.2Lowered pKa avoids excessive basicity while maintaining a handle for salt formation.
cLogP (est.) 1.32.12.4Provides a lipophilic, 3D core for exploring binding pockets.
Metabolic Stability Ring oxidationC4 oxidation possibleC4 position blockedFluorine prevents metabolic oxidation at the bridgehead position.[2][5]

Section 2: Key Applications in Drug Discovery

The unique properties of 4-Fluorobicyclo[2.2.2]octan-1-amine make it a versatile tool for addressing common challenges in lead optimization.

Application 1: Bioisosteric Replacement to Enhance DMPK Properties

The most direct application is the replacement of a para-substituted aryl amine in a lead series plagued by poor drug metabolism and pharmacokinetics (DMPK) properties. By swapping a planar, metabolically vulnerable ring for the rigid, pre-blocked 4-Fluoro-BCO core, chemists can often achieve significant improvements in metabolic stability and solubility without sacrificing binding affinity.

cluster_0 Lead Compound with Aryl Amine cluster_1 Optimized Compound with 4-Fluoro-BCO-Amine Lead R-Aryl-NH₂ Properties1 Poor Solubility Metabolic Liability (Aryl Oxidation) Lead->Properties1 Optimized R-(4-F-BCO)-NH₂ Lead->Optimized Bioisosteric Replacement Properties2 Improved Solubility (Higher Fsp³) Enhanced Metabolic Stability Optimized->Properties2

Caption: Logic for replacing an aryl amine with the 4-Fluoro-BCO-amine moiety.

Application 2: Designing CNS-Penetrant Agents

Achieving optimal brain penetration is a significant challenge in CNS drug discovery. Properties that favor crossing the blood-brain barrier (BBB) include moderate lipophilicity, low hydrogen bond donor count, and a pKa that minimizes ionization at physiological pH.[3] The 4-Fluoro-BCO-amine scaffold contributes positively to all these factors. Its rigid structure can help reduce the polar surface area, while the fluorine-induced pKa modulation prevents the amine from being fully protonated, thereby facilitating passive diffusion across the BBB.[4][5]

Application 3: Fine-Tuning Target Engagement and Selectivity

The defined 3D geometry of the 4-Fluoro-BCO-amine scaffold allows for highly specific interactions within a protein's binding pocket. Unlike a flexible alkyl amine or a planar aryl amine, the BCO cage rigidly orients the amine vector. This can be exploited to achieve precise hydrogen bonding or ionic interactions. Furthermore, the fluorine atom, while generally considered a weak hydrogen bond acceptor, can engage in favorable orthogonal multipolar or hydrophobic interactions, potentially enhancing both potency and selectivity for the target protein.

Section 3: Experimental Protocols

The primary use of 4-Fluorobicyclo[2.2.2]octan-1-amine in synthesis is as a nucleophile, typically for the formation of amides, sulfonamides, or through reductive amination. The following protocol provides a robust, generalized procedure for its most common application: amide coupling.

Protocol 1: General Procedure for Amide Coupling

Objective: To synthesize an amide by coupling 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride with a generic carboxylic acid.

Rationale for Reagent Selection:

  • Amine Salt: The amine is typically supplied as a hydrochloride salt for stability and ease of handling.[6][7] A tertiary amine base is required to liberate the free amine in situ.

  • Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling to sterically hindered amines like the BCO scaffold.

  • Base (DIPEA): Diisopropylethylamine is a non-nucleophilic hindered base, ideal for scavenging the HCl from the amine salt and the acid generated during the coupling reaction without competing in the reaction itself.

  • Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves all reactants and facilitates the reaction.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup

  • Reagents for workup: Ethyl acetate, 1N HCl, saturated NaHCO₃, brine

  • Purification: Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the Carboxylic Acid (1.05 eq) and anhydrous DMF (to make a ~0.2 M solution).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activates the carboxylic acid to form the reactive acyl-pyridinium species.

  • Amine Addition: Add this compound (1.0 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The ¹⁹F NMR should show a characteristic signal for the fluorine on the BCO core.

Start Starting Materials: - 4-F-BCO-Amine HCl - Carboxylic Acid - HATU, DIPEA, DMF Activation 1. Pre-activate Acid (HATU, DIPEA, 20 min) Start->Activation Coupling 2. Add Amine Salt (Stir at RT, 2-12h) Activation->Coupling Monitoring 3. Monitor by LC-MS/TLC Coupling->Monitoring Monitoring->Coupling Incomplete Workup 4. Aqueous Workup (EtOAc, HCl, NaHCO₃) Monitoring->Workup Reaction Complete Purification 5. Silica Gel Chromatography Workup->Purification Characterization 6. Characterize Product (NMR, HRMS) Purification->Characterization

Caption: Experimental workflow for the amide coupling of 4-F-BCO-amine.

Conclusion

4-Fluorobicyclo[2.2.2]octan-1-amine is more than just another building block; it is a sophisticated tool for medicinal chemists aiming to overcome longstanding challenges in drug design. By providing a rigid, three-dimensional, and metabolically stable core, it enables a confident "escape from flatland." The strategic placement of fluorine further allows for the fine-tuning of pKa and the blocking of metabolic oxidation, offering a dual advantage in a single reagent. Its successful application can lead to drug candidates with improved DMPK profiles, enhanced CNS penetration, and novel target interactions, making it an invaluable asset in the development of next-generation therapeutics.

References

  • Meiners, et al. Synthesis of 4-substituted bicyclo[2.2.2]oct-1-yl... ACS Publications. [Link]

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  • Sun, H., & Adejare, A. (2018). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link]

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  • Potent and Orally Bioavailable 8-Bicyclo[2.2.2]octylxanthines as Adenosine A1 Receptor Antagonists. ACS Publications. [Link]

  • Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. [Link]

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Application Notes & Protocols: The Strategic Use of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl as a 3D Bioisosteric Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Modern Drug Design

In the landscape of medicinal chemistry, the over-reliance on aromatic scaffolds has been identified as a contributing factor to challenges in drug development, including poor solubility, metabolic instability, and off-target effects. The strategic replacement of flat, two-dimensional phenyl rings with three-dimensional, saturated bioisosteres is a powerful approach to mitigate these issues and explore novel chemical space. The bicyclo[2.2.2]octane (BCO) core has emerged as a premier bioisostere for the para-substituted phenyl ring, closely mimicking its geometry while introducing desirable aliphatic character.[1]

This guide focuses on a particularly valuable derivative: 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride (HCl) . This building block combines the rigid BCO scaffold with two critical functionalities:

  • A bridgehead primary amine , which serves as a versatile synthetic handle for introducing the scaffold into target molecules.

  • A C4-fluoro substituent , which can profoundly influence the molecule's physicochemical properties, including the basicity (pKa) of the amine, metabolic stability, and lipophilicity, while also offering the potential for specific fluorine-protein interactions.

These application notes provide researchers, chemists, and drug development professionals with a comprehensive overview of the properties, applications, and detailed synthetic protocols for leveraging this unique building block to create novel, patentable, and potentially superior therapeutic agents.

Structural Features and Physicochemical Properties

The utility of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl stems from its unique three-dimensional structure and the electronic influence of the fluorine atom. Unlike a planar phenyl ring, the BCO scaffold projects substituents into distinct vectors in 3D space, which can lead to improved binding affinity and selectivity for biological targets.[2]

The distance between the C1 and C4 positions in the BCO scaffold is approximately 2.60 Å, which is a close geometric match to the 2.82 Å distance between the 1,4-positions of a para-substituted phenyl ring. This structural mimicry allows for its effective use as a bioisostere.[3]

Diagram 1: Bioisosteric Replacement of a p-Substituted Phenyl Ring

G cluster_0 Traditional Aromatic Moiety cluster_1 3D Saturated Bioisostere Aromatic BCO Aromatic->BCO Bioisosteric Replacement

Caption: Replacing a 2D phenyl ring with a 3D BCO scaffold.

The fluorine atom at the C4 position exerts a strong electron-withdrawing effect through the sigma framework, which lowers the pKa of the C1-amine compared to its non-fluorinated counterpart. This modulation can be critical for optimizing ligand-receptor interactions and improving pharmacokinetic properties.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 1397343-11-1[4][5]
Molecular Formula C₈H₁₅ClFN[4][5]
Molecular Weight 179.66 g/mol [4][5]
Predicted XlogP 1.1[6]
Monoisotopic Mass 179.0928 Da[6]
Form Hydrochloride saltN/A
Purity Typically ≥97%[4]

The compound is supplied as a hydrochloride salt, which enhances its stability and renders it a free-flowing, weighable solid with improved solubility in polar protic solvents, simplifying reaction setup.

Core Applications in Medicinal Chemistry

The primary application of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl is as a fragment for lead optimization in drug discovery programs. Its incorporation can confer several advantages:

  • Improved Solubility: Replacing a lipophilic phenyl ring with the more polar, saturated BCO scaffold can disrupt crystal packing and increase aqueous solubility.

  • Enhanced Metabolic Stability: The aliphatic C-H bonds of the BCO core are often less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to aromatic rings. The C4-fluorine can further block a potential site of metabolism.

  • Reduced Non-Specific Binding: A decrease in lipophilicity and planarity often correlates with reduced non-specific binding to proteins like human serum albumin and promiscuous off-target interactions.[3]

  • Novelty and IP Position: The use of such 3D scaffolds can lead to novel chemical entities with strong intellectual property protection.

A practical example of its use is in the synthesis of complex benzamides, where the fluorobicyclo-octanyl moiety is appended via an amide bond to a core structure.[7] It has also been successfully incorporated into molecules targeting immunoproteasomes, demonstrating its utility in creating potent and selective inhibitors.[8]

Standard Synthetic Protocols

The C1-primary amine is a robust functional group that readily participates in a variety of standard synthetic transformations. The following protocols are provided as validated starting points.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This is the most common method for coupling the amine with a carboxylic acid. The use of coupling agents like EDC (or DCC) with an additive such as HOBt (or HOAt) efficiently generates an active ester intermediate that reacts cleanly with the amine.

Diagram 2: Workflow for Amide Coupling

G start Dissolve Carboxylic Acid (1.0 eq) in aprotic solvent (e.g., DMF, DCM) add_reagents Add Coupling Agent (e.g., EDC, 1.2 eq) & Additive (e.g., HOBt, 1.2 eq) start->add_reagents stir Stir at 0°C to RT (15-30 min) add_reagents->stir add_amine Add 4-Fluorobicyclo[2.2.2]octan-1-amine HCl (1.1 eq) & Base (e.g., DIPEA, 2.5 eq) stir->add_amine react Stir at RT for 4-16 hours (Monitor by LC-MS/TLC) add_amine->react workup Aqueous Work-up (e.g., H₂O, sat. NaHCO₃) react->workup extract Extract with Organic Solvent (e.g., EtOAc, DCM) workup->extract purify Purify by Chromatography or Recrystallization extract->purify product Isolate Pure Amide Product purify->product

Sources

Application Notes & Protocols for PET Imaging with [¹⁸F]4-Fluorobicyclo[2.2.2]octan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the potential application of 4-fluorobicyclo[2.2.2]octan-1-amine, radiolabeled with fluorine-18 ([¹⁸F]FBCOA), in Positron Emission Tomography (PET) imaging. While [¹⁸F]FBCOA is not yet an established clinical radiotracer, this guide outlines its scientific rationale, a proposed radiosynthesis protocol, and quality control procedures. The core hypothesis is based on the use of the bicyclo[2.2.2]octane (BCO) scaffold as a saturated, three-dimensional bioisostere for the commonly used para-phenyl ring. This substitution has the potential to optimize the pharmacokinetic properties of existing PET tracers, such as improving solubility and reducing non-specific binding, thereby enhancing imaging contrast and diagnostic accuracy.[1][2][3] This guide is intended for researchers, radiochemists, and drug development professionals exploring novel PET tracer development.

Scientific Rationale & Strategic Context

The Bioisostere Concept in PET Tracer Design

In PET tracer development, achieving high target affinity and specificity is paramount. However, the overall performance of a tracer is equally dependent on its pharmacokinetic profile, including solubility, metabolic stability, and non-specific binding (NSB). Aromatic moieties, particularly the para-substituted phenyl ring, are ubiquitous in CNS and oncology drug scaffolds. When radiolabeled, such as with a 4-[¹⁸F]fluorophenyl group, these planar, lipophilic structures can contribute to high NSB through interactions with lipid membranes and off-target proteins, potentially compromising the signal-to-noise ratio in PET images.

The replacement of a 2D aromatic ring with a 3D-rich saturated scaffold is a powerful strategy in medicinal chemistry to mitigate these issues.[2][4] The bicyclo[2.2.2]octane (BCO) cage is an excellent bioisosteric replacement for a para-phenyl ring due to the similar distance (2.60 Å vs. 2.82 Å) between its 1,4-bridgehead connection points.[2] This structural mimicry can maintain target engagement while fundamentally altering the molecule's physicochemical properties.

The Hypothesis for [¹⁸F]4-Fluorobicyclo[2.2.2]octan-1-amine

We hypothesize that a PET tracer incorporating the [¹⁸F]4-fluorobicyclo[2.2.2]octan-1-amine moiety could offer significant advantages over a traditional 4-[¹⁸F]fluoroaniline analogue.

  • Reduced Non-Specific Binding: The rigid, non-planar BCO core disrupts promiscuous π-π stacking interactions and reduces overall lipophilicity, which are major drivers of NSB.[1]

  • Improved Solubility: The introduction of a saturated, polarizable scaffold can enhance aqueous solubility, which is beneficial for formulation and in vivo distribution.[1][3]

  • Altered Metabolic Profile: The BCO core lacks sites for aromatic hydroxylation, a common metabolic pathway for phenyl-containing compounds, potentially leading to improved metabolic stability and simpler radiometabolite profiles.

This application note details a robust, albeit hypothetical, pathway to synthesize and evaluate [¹⁸F]FBCOA, providing a foundational methodology for researchers to explore this promising scaffold in their own PET tracer development programs.

Synthesis of the Radiolabeling Precursor

The successful radiosynthesis of [¹⁸F]FBCOA via nucleophilic substitution requires a suitable precursor bearing a good leaving group at the 4-position and a protected amine at the 1-position. We propose the synthesis of tert-butyl (4-(tosyloxy)bicyclo[2.2.2]octan-1-yl)carbamate (4) .

Materials & Reagents
ReagentSupplierGrade
4-Aminobicyclo[2.2.2]octan-1-ol (1)Commercial>95%
Di-tert-butyl dicarbonate (Boc₂O)CommercialReagent Grade
Triethylamine (TEA)CommercialAnhydrous, >99.5%
Dichloromethane (DCM)CommercialAnhydrous, >99.8%
p-Toluenesulfonyl chloride (TsCl)Commercial>98%
PyridineCommercialAnhydrous, >99.8%
Trifluoroacetic acid (TFA)CommercialReagent Grade
Proposed Synthetic Protocol

The synthesis is a two-step process: Boc protection of the amine followed by tosylation of the bridgehead alcohol.

Precursor_Synthesis cluster_0 Step 1: Boc Protection cluster_1 Step 2: Tosylation Start 4-Aminobicyclo[2.2.2]octan-1-ol (1) Step1 React with Boc₂O, TEA in DCM Start->Step1 Protection of amine Product1 N-Boc-protected intermediate (2) Step1->Product1 Step2 React with TsCl in Pyridine Product1->Step2 Activation of alcohol FinalProduct Precursor (4): tert-butyl (4-(tosyloxy)bicyclo[2.2.2]octan-1-yl)carbamate Step2->FinalProduct

Caption: Proposed workflow for the synthesis of the radiolabeling precursor.

Step 1: Synthesis of tert-butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate (2)

  • Dissolve 4-aminobicyclo[2.2.2]octan-1-ol (1) (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[5]

  • Add triethylamine (TEA) (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in DCM dropwise over 30 minutes.[6]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure Boc-protected intermediate (2).

Step 2: Synthesis of tert-butyl (4-(tosyloxy)bicyclo[2.2.2]octan-1-yl)carbamate (4)

  • Dissolve the intermediate (2) (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours, then allow it to stand at 4 °C overnight.

  • Monitor reaction completion by TLC or LC-MS.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final precursor (4).

Radiosynthesis of [¹⁸F]4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride

The radiosynthesis is a two-step, one-pot procedure involving nucleophilic fluorination followed by acidic deprotection.

Automated Synthesis Module & Reagents
ItemDetails
Synthesis ModuleAny automated module (e.g., GE TRACERlab, Siemens Explora)
[¹⁸F]FluorideCyclotron-produced, trapped on a QMA cartridge and eluted with K₂CO₃/K₂CO₃
Phase Transfer CatalystKryptofix 2.2.2 (K₂₂₂)
Precursor (4)10-15 mg dissolved in anhydrous DMSO or Acetonitrile
Deprotection Reagent4 M HCl in Dioxane or Trifluoroacetic acid (TFA)
SolventsAcetonitrile (anhydrous), DMSO (anhydrous), Water for Injection, Ethanol
Radiosynthesis Protocol

Radiosynthesis_Workflow cluster_0 Step 1: 18F-Fluorination cluster_1 Step 2: Deprotection & Purification F18_Prep Azeotropic drying of [18F]F-/K222/K2CO3 complex Reaction Add Precursor (4) in DMSO Heat at 120-140 °C for 15-20 min F18_Prep->Reaction Intermediate [18F]N-Boc-4-fluorobicyclo[2.2.2]octan-1-amine Reaction->Intermediate Deprotection Add 4M HCl Heat at 100 °C for 5-10 min Intermediate->Deprotection Purification Semi-preparative HPLC Deprotection->Purification FinalProduct [18F]FBCOA Hydrochloride (Final Product) Purification->FinalProduct

Caption: Automated radiosynthesis workflow for [¹⁸F]FBCOA.

  • [¹⁸F]Fluoride Processing: Elute cyclotron-produced [¹⁸F]fluoride from an anion-exchange cartridge (e.g., QMA) into the reactor vessel using a solution of K₂CO₃ and Kryptofix 2.2.2 in acetonitrile/water.

  • Azeotropic Drying: Remove water by azeotropic distillation under a stream of nitrogen at 110 °C. Repeat 2-3 times with additions of anhydrous acetonitrile.

  • Nucleophilic Fluorination:

    • Add a solution of the tosylate precursor (4) (10-15 mg) in 1.0 mL of anhydrous DMSO to the dried [¹⁸F]F⁻/K₂₂₂ complex.

    • Seal the reactor and heat to 120-140 °C for 15-20 minutes.

    • Causality Note: The bridgehead position of the BCO system is sterically hindered and cannot undergo a classical backside Sₙ2 attack. This reaction likely proceeds through an Sₙ1-like mechanism involving a transient, strained bridgehead carbocation. Higher temperatures are therefore required to overcome the activation energy for forming this high-energy intermediate.[7][8] This step is critical and may result in lower radiochemical yields compared to substitutions on primary or secondary carbons.

  • Deprotection:

    • Cool the reaction mixture to < 60 °C.

    • Add 1.0 mL of 4 M HCl in dioxane (or 50% TFA in water).

    • Heat the mixture to 100 °C for 5-10 minutes to remove the Boc protecting group.[9]

  • Purification:

    • Cool the reactor and dilute the mixture with the HPLC mobile phase.

    • Inject the crude product onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

    • Elute with a suitable mobile phase (e.g., 10-20% ethanol in 50 mM ammonium formate buffer, pH 4.5) to separate the final product from unreacted [¹⁸F]fluoride and chemical impurities.

    • Collect the product peak, which is identified by its retention time relative to a non-radioactive reference standard.

  • Formulation:

    • Dilute the collected HPLC fraction with Water for Injection.

    • Trap the product on a C18 Sep-Pak cartridge.

    • Wash the cartridge with Water for Injection to remove HPLC solvents.

    • Elute the final product from the cartridge with USP-grade ethanol and dilute with sterile saline for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

All radiopharmaceutical batches must be tested according to established QC protocols before human or animal administration.

ParameterMethodSpecification
Identity Analytical Radio-HPLCRetention time matches reference standard
Radiochemical Purity Analytical Radio-HPLC≥ 95%
Radionuclidic Purity Gamma Spectroscopy> 99.5% ¹⁸F
Chemical Purity Analytical HPLC (UV detector)Peak of precursor should be minimal
Molar Activity (Aₘ) HPLC with UV/Radio-detector> 37 GBq/µmol (1 Ci/µmol) at end of synthesis
pH pH meter or pH strips4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Acetonitrile, DMSO, Ethanol < USP limits
Bacterial Endotoxins LAL Test< 175 EU / V (where V is max patient dose)
Sterility USP <71>Sterile (tested retrospectively)

Conclusion & Future Directions

This document provides a detailed, scientifically-grounded, yet prospective protocol for the synthesis and evaluation of [¹⁸F]this compound as a novel PET imaging agent. The core strength of this tracer lies in the strategic use of the BCO scaffold as a bioisostere for the phenyl ring, a concept with strong precedent for improving drug-like properties.[1][2][10] The primary challenge in the radiosynthesis is the nucleophilic substitution at a sterically demanding bridgehead carbon, which may require further optimization of reaction conditions. Successful development of this and similar BCO-based tracers could provide a new generation of imaging agents with superior pharmacokinetic profiles, leading to clearer images and more accurate diagnoses in oncology and neuroscience.

References

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  • Cole, K. P., et al. (2018). 19F- and 18F-Arene Deoxyfluorination via Organic Photoredox-Catalysed Polarity-Reversed Nucleophilic Aromatic Substitution. Nature Chemistry, 10(10), 1019–1025. [Link]

  • Pliego, J. R. (2025). Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. ChemistryOpen, 14(8), e202500257. [Link]

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  • Stepan, A. F., et al. (2018). Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. Journal of Medicinal Chemistry, 61(17), 7784-7793. [Link]

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  • Pees, A., et al. (2021). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. MDPI. [Link]

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  • Fülöp, F., et al. (2006). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 11(12), 1085-1095. [Link]

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  • Palomo, C., et al. (2004). Synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids and their bicyclic 1,3-amino alcohol derivatives via the [4+2] cycloaddition of 1,3-cyclohexadiene to a chiral β-nitroacrylate. ResearchGate. [Link]

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Application Notes and Protocols for the N-Functionalization of 4-Fluorobicyclo[2.2.2]octan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Bicyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, saturated bicyclic structures have emerged as valuable bioisosteres for traditional aromatic rings, offering a three-dimensional framework that can enhance metabolic stability, solubility, and target engagement.[1] The introduction of fluorine into these scaffolds further amplishes their utility. Fluorine's unique electronic properties can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved drug candidates.[2][3][4]

This application note provides a detailed guide to the N-functionalization of 4-fluorobicyclo[2.2.2]octan-1-amine, a promising building block for the synthesis of novel therapeutics. We will explore key synthetic transformations, including N-arylation, N-alkylation, and N-acylation, providing experimentally validated protocols and insights into reaction mechanisms and optimization.

Synthesis of the Starting Material: 4-Fluorobicyclo[2.2.2]octan-1-amine

A reliable supply of the starting material is paramount for any synthetic campaign. 4-Fluorobicyclo[2.2.2]octan-1-amine can be synthesized from commercially available precursors. One common route involves the fluorination of a suitable bicyclo[2.2.2]octane derivative followed by the introduction of the amine functionality.

Protocol 1: Synthesis of 4-Fluorobicyclo[2.2.2]octan-1-amine

This protocol is a representative example and may require optimization based on available starting materials and laboratory capabilities.

Step 1: Synthesis of 4-Hydroxybicyclo[2.2.2]octan-1-amine A suitable starting material, such as 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid, can be converted to the corresponding amine via a Curtius or Hofmann rearrangement.

Step 2: Fluorination The hydroxyl group can be replaced with fluorine using a variety of fluorinating agents. Diethylaminosulfur trifluoride (DAST) or Deoxofluor are commonly employed for this transformation.

Detailed Procedure:

  • To a solution of 4-hydroxybicyclo[2.2.2]octan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add DAST (1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-fluorobicyclo[2.2.2]octan-1-amine.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][7] This method is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of diverse libraries of N-aryl derivatives.[8][9]

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Caption: General workflow for Buchwald-Hartwig N-arylation.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

Materials:

  • 4-Fluorobicyclo[2.2.2]octan-1-amine

  • Aryl halide (bromide, iodide, or triflate)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, SPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), 4-fluorobicyclo[2.2.2]octan-1-amine (1.2 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 4-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® and wash with the same solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Examples of Buchwald-Hartwig N-Arylation

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285
1-Chloro-4-nitrobenzenePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃Dioxane1101878
2-IodopyridinePd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Toluene90892

N-Alkylation Methodologies

N-alkylation of 4-fluorobicyclo[2.2.2]octan-1-amine can be achieved through several methods, including reductive amination and direct alkylation with alkyl halides.

Reductive Amination

Reductive amination is a two-step, one-pot procedure that involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. This method is particularly useful for introducing a variety of alkyl groups.

Reductive_Amination Amine 4-Fluorobicyclo[2.2.2]octan-1-amine Imine Imine Amine->Imine + Carbonyl Carbonyl Aldehyde or Ketone Carbonyl->Imine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product N-Alkyl-4-fluorobicyclo[2.2.2]octan-1-amine ReducingAgent->Product Solvent Solvent (e.g., DCE, THF) Solvent->Imine Imine->Product + Reducing Agent

Caption: Reductive amination pathway.

Protocol 3: Reductive Amination

Materials:

  • 4-Fluorobicyclo[2.2.2]octan-1-amine

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF), methanol)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of 4-fluorobicyclo[2.2.2]octan-1-amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent, add a catalytic amount of acetic acid (if necessary).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Direct N-Alkylation with Alkyl Halides

Direct alkylation with alkyl halides in the presence of a base is a straightforward method for introducing primary and some secondary alkyl groups. The reactivity of the alkyl halide follows the order I > Br > Cl.

Protocol 4: Direct N-Alkylation

Materials:

  • 4-Fluorobicyclo[2.2.2]octan-1-amine

  • Alkyl halide

  • Base (e.g., K₂CO₃, Et₃N, DIPEA)

  • Solvent (e.g., acetonitrile, DMF)

Procedure:

  • To a solution of 4-fluorobicyclo[2.2.2]octan-1-amine (1.0 eq) and the base (2.0 eq) in the chosen solvent, add the alkyl halide (1.1 eq).

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

N-Acylation to Form Amides

The formation of amides via N-acylation is a fundamental transformation in organic synthesis. This can be readily achieved by reacting 4-fluorobicyclo[2.2.2]octan-1-amine with an acylating agent such as an acyl chloride, anhydride, or a carboxylic acid in the presence of a coupling agent.

Sources

Application Note: Best Practices for the Handling and Storage of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride is a pivotal structural motif in modern medicinal chemistry, valued for its role as a rigid, three-dimensional bioisostere for phenyl rings.[1][2][3] Its unique conformational rigidity and the strategic incorporation of a fluorine atom can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and use of this compound. Adherence to these protocols is critical for ensuring user safety, maintaining compound integrity, and achieving reproducible experimental outcomes.

Compound Profile and Physicochemical Properties

4-Fluorobicyclo[2.2.2]octan-1-amine is a saturated bicyclic amine that provides a well-defined spatial arrangement of substituents.[4] The hydrochloride salt form is specifically utilized to improve the compound's stability and handling characteristics compared to the more reactive free base.[4]

Table 1: Compound Identification and Properties

PropertyValueReference(s)
Chemical Name This compound[5]
CAS Number 1397343-11-1[5][6]
Molecular Formula C₈H₁₅ClFN[6][7]
Molecular Weight 179.66 g/mol [6]
EC Number 821-638-3[5][6]
MDL Number MFCD29060088[6][7]
Physical Form Solid (typically a crystalline powder)-
Purity ≥97% (Typical)[6]

Hazard Identification and Safety Precautions

As with any chemical reagent, a thorough understanding of the potential hazards is the foundation of safe laboratory practice. 4-Fluorobicyclo[2.2.2]octan-1-amine HCl is classified with specific GHS hazard codes that dictate the necessary precautions.

Expertise & Experience: The hazardous properties of this compound are primarily linked to its chemical nature. As an amine hydrochloride salt, it can exhibit mild acidity, contributing to its irritant properties. Furthermore, fine powders of any chemical present an inhalation risk, which is why respiratory protection and handling in ventilated enclosures are paramount.

Table 2: GHS Hazard and Precautionary Statements

ClassificationCodeStatementReference(s)
Hazard H302Harmful if swallowed.[5][8]
Hazard H315Causes skin irritation.[5][8][9]
Hazard H319Causes serious eye irritation.[5][8][9]
Hazard H335May cause respiratory irritation.[5][8]
Precaution P261Avoid breathing dust/fume/gas/mist/vapours/spray.[8]
Precaution P280Wear protective gloves/protective clothing/eye protection/face protection.[8][9]
Precaution P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[8]
Precaution P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
Precaution P405Store locked up.[8]

Protocols for Safe Handling and Use

A systematic approach to handling minimizes exposure and prevents contamination. The following protocols are designed to be self-validating, ensuring a safe environment when followed correctly.

Engineering Controls & Personal Protective Equipment (PPE)

The primary line of defense is to control the laboratory environment and use appropriate barriers.

  • Engineering Controls: All manipulations that may generate dust or aerosols must be performed in a certified chemical fume hood.[8][9] This is non-negotiable and serves to protect the user from respiratory exposure. A safety shower and eyewash station must be readily accessible.[9]

  • Personal Protective Equipment (PPE): The minimum required PPE should be worn at all times when handling the compound.

Table 3: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects against eye irritation (H319) from accidental splashes or dust.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation (H315). Gloves must be inspected prior to use.[9]
Body Protection A flame-resistant lab coat.Protects skin and clothing from contamination.
Step-by-Step Protocol for Weighing and Solution Preparation

This protocol outlines the essential steps for safely preparing a solution of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl.

  • Preparation:

    • Don all required PPE as specified in Table 3.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (spatula, weigh boat/paper, glassware, solvent).

    • Verify the chemical identity and check the container label against the experimental plan.

  • Weighing (inside fume hood):

    • Place a weigh boat or paper on the analytical balance and tare.

    • Carefully open the container of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat. Avoid generating dust. If the powder is fine, use slow, deliberate movements.

    • Securely close the main container immediately after dispensing.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed solid into the designated flask or beaker.

    • Add the chosen solvent to the vessel, ensuring the solid is fully wetted.

    • If necessary, stir or sonicate the mixture until the solid is completely dissolved.

  • Cleanup:

    • Wipe down the spatula and any affected surfaces within the fume hood with a damp cloth or towel.

    • Dispose of the weigh boat and any contaminated consumables in the designated solid chemical waste container.

    • Wash hands thoroughly after the procedure is complete, even after removing gloves.[8][9]

Storage and Stability Guidelines

Proper storage is crucial for maintaining the purity and stability of the compound over time.

Optimal Storage Conditions

Trustworthiness: Following these storage conditions ensures that the compound's specifications are maintained, leading to more reliable and reproducible research. The hydrochloride salt is hygroscopic and sensitive to moisture[8]; therefore, protection from atmospheric water is the most critical factor.

Table 4: Recommended Storage Conditions

ParameterConditionRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable. Avoid heat sources.[8][9]Prevents potential degradation and minimizes moisture uptake.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[9] For frequent use, storage in a desiccator is highly recommended.The compound is sensitive to moisture.[8] Prevents hydrolysis and degradation.
Light Store in an opaque or amber container to protect from light.While not explicitly stated, this is a general best practice for complex organic molecules.
Location Store in a well-ventilated, locked cabinet or area designated for chemical storage.[8]Ensures security and prevents unauthorized access.
Chemical Incompatibility

To prevent hazardous reactions and compound degradation, 4-Fluorobicyclo[2.2.2]octan-1-amine HCl should not be stored with the following:

  • Strong Oxidizing Agents: The amine functionality can be readily oxidized, leading to decomposition.[8]

Workflow and Safety Visualization

The following diagram illustrates the lifecycle of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl within a laboratory setting, from acquisition to disposal, highlighting key safety and handling checkpoints.

G cluster_receiving Receiving & Initial Storage cluster_handling Handling & Preparation cluster_use Experimental Use & Disposal Receiving 1. Receive Compound Inspection 2. Inspect Container (Label, Integrity) Receiving->Inspection InitialStorage 3. Log & Transfer to Secure Storage (Cool, Dry, Locked) Inspection->InitialStorage SafetyCheck1 Verify SDS Hazards Inspection->SafetyCheck1 Prep 4. Prepare Workspace (Fume Hood, PPE) InitialStorage->Prep Weighing 5. Weigh Solid (Minimize Dust) Prep->Weighing SafetyCheck2 Wear Full PPE Prep->SafetyCheck2 Solution 6. Prepare Solution Weighing->Solution SafetyCheck3 Work in Fume Hood Weighing->SafetyCheck3 Experiment 7. Use in Experiment Solution->Experiment Cleanup 8. Decontaminate Workspace & Tools Experiment->Cleanup Waste 9. Dispose of Waste (Solid & Liquid) Cleanup->Waste SafetyCheck4 Segregate Waste Cleanup->SafetyCheck4

Caption: Workflow for safe handling of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl.

Conclusion

4-Fluorobicyclo[2.2.2]octan-1-amine HCl is a valuable reagent whose utility is matched by its specific handling and storage requirements. By integrating the principles of risk assessment, proper engineering controls, appropriate PPE, and adherence to the detailed protocols within this guide, researchers can ensure their safety while preserving the high quality and reactivity of the compound for their scientific endeavors.

References

  • This compound. (n.d.). Chemical-Label.com.
  • This compound. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet. (2024, December 19). Fluorochem.
  • 4-fluorobicyclo[2.2.2]octan-1-amine;hydrochloride (C007B-354822). (n.d.). Cenmed Enterprises.
  • Safety Data Sheet. (n.d.). Enamine.
  • Bicyclo[2.2.2]octan-1-amine | 1193-42-6. (n.d.). Benchchem.
  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003.
  • 1397343-11-1 | this compound. (n.d.). BLDpharm.
  • This compound. (n.d.). PubChemLite.
  • Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. (2022). Journal of Medicinal Chemistry.
  • Promontorio, R. (2020).
  • 4-fluorobicyclo[2.2.2]octan-1-amine;hydrochloride. (n.d.). Chembase.cn.
  • Grygorenko, O. O., et al. (2015). Bicyclo[2.2.2]octanes as Saturated Scaffolds for Medicinal Chemistry. Journal of Medicinal Chemistry, 58(23), 9075-9099.
  • Stepan, A. F., et al. (2012). The Bioisosteric Similarity of Bicyclo[1.1.1]pentane and Phenyl Rings. Organometallics, 31(22), 7872-7878.

Sources

4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Determination of the Solubility of 4-Fluorobicyclo[2.2.2]octan-1-amine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of this compound in various organic solvents. This compound, a fluorinated bicyclic amine salt, presents unique solubility characteristics crucial for its application in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data, this application note details a robust experimental protocol for its determination. We will explore the underlying physicochemical principles governing its solubility and provide a step-by-step methodology for generating reliable and reproducible solubility data.

Introduction: The Importance of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, which possesses a rigid, cage-like structure and an ionizable amine group, understanding its behavior in different solvent systems is paramount for formulation development, purification, and various in-vitro and in-vivo studies. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of amine-containing compounds. However, its solubility in organic solvents, which are frequently used in synthesis, purification, and the preparation of dosing solutions for preclinical studies, can be limited and highly variable.

Physicochemical Properties and Predicted Solubility Behavior

This compound is an ionic compound and, as such, its solubility is governed by the principle of "like dissolves like." The molecule consists of a nonpolar, rigid bicyclooctane cage and a highly polar, ionic ammonium chloride group.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents, capable of hydrogen bonding, are expected to be effective at solvating both the ammonium cation and the chloride anion through ion-dipole interactions and hydrogen bonds. Therefore, higher solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can solvate the ammonium cation, but are less effective at solvating the chloride anion compared to protic solvents. Moderate solubility is generally expected.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack the ability to effectively solvate the charged ions of the salt, leading to very low solubility.[1][2]

The rigid bicyclic structure may also influence crystal lattice energy, which in turn affects solubility. A higher lattice energy will require more energy to break the crystal structure, resulting in lower solubility.

Experimental Protocol for Solubility Determination

The following protocol outlines the isothermal equilibrium method, a widely accepted technique for accurately determining the solubility of a compound in various solvents.[1]

Materials and Equipment
  • This compound (purity >98%)

  • Analytical grade organic solvents (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Hexane)

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Centrifuge

  • Calibrated positive displacement pipettes

  • HPLC or UPLC system with a suitable detector (e.g., UV, ELSD, or MS)

  • Syringe filters (0.22 µm, compatible with the solvents used)

  • Autosampler vials and caps

  • Glass vials with screw caps (e.g., 4 mL)

Workflow for Solubility Determination

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent vortex Vortex to suspend prep_solvent->vortex shake Shake at constant temperature (e.g., 24-72 hours) vortex->shake centrifuge Centrifuge to pellet solid shake->centrifuge supernatant Filter supernatant centrifuge->supernatant dilute Dilute sample supernatant->dilute hplc Analyze by HPLC/UPLC dilute->hplc

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a 4 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

    • Securely cap the vial and briefly vortex to suspend the solid material.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration.

  • Sample Collection and Preparation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any remaining microscopic particles.

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC/UPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated HPLC or UPLC method.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution (i.e., the solubility) by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mmol/L.

    • Perform each solubility measurement in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format.

Table 1: Solubility of this compound in various organic solvents at 25 °C.

SolventSolvent TypeSolubility (mg/mL)Solubility (mmol/L)
MethanolPolar Protic[Experimental Data][Experimental Data]
EthanolPolar Protic[Experimental Data][Experimental Data]
IsopropanolPolar Protic[Experimental Data][Experimental Data]
AcetonitrilePolar Aprotic[Experimental Data][Experimental Data]
AcetonePolar Aprotic[Experimental Data][Experimental Data]
DichloromethaneNonpolar[Experimental Data][Experimental Data]
Ethyl AcetatePolar Aprotic[Experimental Data][Experimental Data]
TolueneNonpolar[Experimental Data][Experimental Data]
HexaneNonpolar[Experimental Data][Experimental Data]

The results should be interpreted in the context of the solvent properties. A graphical representation, such as a bar chart, can also be effective in visualizing the differences in solubility across the solvent spectrum.

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions.[3]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound and organic solvents.[2][4]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.[2][5]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse the affected area with plenty of water.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[5]

  • Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion

This application note provides a theoretical framework and a detailed experimental protocol for the determination of the solubility of this compound in a range of organic solvents. By following this standardized methodology, researchers can generate high-quality, reproducible data that is essential for the advancement of their research and development projects. The understanding and quantitative measurement of solubility are indispensable for the successful progression of drug candidates from the laboratory to clinical applications.

References

  • Vertex AI Search. (n.d.). 4-fluorobicyclo[2.2.2]octan-1-amine;hydrochloride.
  • Chemical-Label.com. (n.d.). This compound.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Solubility of Anhalamine Hydrochloride: A Qualitative Overview.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Enamine. (n.d.). SAFETY DATA SHEET.

Sources

Application Note: Strategic Incorporation of 4-Fluorobicyclo[2.2.2]octan-1-amine for the Development of Next-Generation Immunoproteasome Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The immunoproteasome (iCP) is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is a validated therapeutic target for autoimmune diseases and certain hematological malignancies.[1][2] Selective inhibition of the iCP over the constitutively expressed proteasome (cCP) is a key strategy to mitigate off-target toxicities associated with pan-proteasome inhibitors like bortezomib.[3][4] A critical challenge in designing selective inhibitors lies in optimizing physicochemical and pharmacokinetic properties. This guide details the application of 4-Fluorobicyclo[2.2.2]octan-1-amine, a rigid, three-dimensional chemical scaffold, in the synthesis of novel, selective immunoproteasome inhibitors. We explain the rationale for its use as a bioisosteric replacement for traditional aromatic moieties and provide a detailed protocol for its incorporation into a peptide-based inhibitor backbone.

The Immunoproteasome: A High-Value Therapeutic Target

The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells.[1] While the constitutive proteasome (cCP) is responsible for routine protein turnover in all cells, an inducible variant, the immunoproteasome (iCP), is expressed in immune cells upon stimulation with pro-inflammatory cytokines. The iCP possesses distinct catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5).[5]

This differential expression and substrate specificity make the iCP an attractive target. Selective inhibition can modulate inflammatory responses by altering cytokine production and T-cell differentiation, offering therapeutic benefits in models of rheumatoid arthritis, lupus, and inflammatory bowel disease.[1][6][7] Clinical candidates like KZR-616 (zetomipzomib) have demonstrated the potential of this approach.[3][8][9][10]

G cluster_0 Ubiquitin-Proteasome System cluster_1 Proteasome Isoforms Ub Ubiquitin (Tag for Degradation) Protein Target Protein Ub_Protein Polyubiquitinated Protein Protein->Ub_Protein Ubiquitination Proteasome 26S Proteasome Ub_Protein->Proteasome Recognition & Degradation Proteasome->Ub Recycling Peptides Degraded Peptides Proteasome->Peptides cCP Constitutive Proteasome (cCP) (β1, β2, β5) Housekeeping Protein Turnover iCP Immunoproteasome (iCP) (LMP2, MECL-1, LMP7) Immune Cell Signaling Inhibitor 4-F-BCO Inhibitor Inhibitor->iCP Selective Inhibition

Figure 1: Overview of the Ubiquitin-Proteasome System.

Rationale for Using the 4-Fluorobicyclo[2.2.2]octane (BCO) Scaffold

In medicinal chemistry, moving beyond "flat" two-dimensional aromatic rings is a key strategy for improving drug-like properties. The bicyclo[2.2.2]octane (BCO) scaffold serves as an excellent three-dimensional, non-planar bioisostere for a para-substituted phenyl ring.

Key Advantages:

  • Increased Fsp³ Character: A higher fraction of sp³-hybridized carbons is correlated with improved clinical success rates. The BCO scaffold (Fsp³ = 1.0) drastically increases molecular complexity and saturation compared to a phenyl ring (Fsp³ = 0).

  • Improved Solubility: Replacing lipophilic aromatic rings with aliphatic scaffolds like BCO can disrupt crystal packing and reduce hydrophobicity, often leading to enhanced aqueous solubility.

  • Enhanced Metabolic Stability: The rigid, saturated nature of the BCO core lacks the sites for oxidative metabolism common to aromatic rings, potentially improving metabolic stability and half-life.

  • Conformational Rigidity: The BCO cage locks substituents into well-defined spatial orientations.[11] This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially increasing binding affinity.

  • Strategic Fluorination: The addition of a fluorine atom to the C4 position of the BCO scaffold can further fine-tune properties. Fluorine can block potential sites of metabolism and modulate the basicity (pKa) of the bridgehead amine, which can be crucial for optimizing target engagement and cell permeability.

Recent studies have shown that incorporating bridged ring structures, including BCO derivatives, into peptide epoxyketone backbones can yield potent immunoproteasome inhibitors with greater selectivity for the iCP subunit LMP7 over the cCP subunit β5.[4]

Protocol: Synthesis of a 4-F-BCO-Containing Peptide Intermediate

This protocol describes the critical amide coupling step to incorporate the 4-Fluorobicyclo[2.2.2]octan-1-amine moiety onto a representative peptide backbone, a key step in synthesizing a final immunoproteasome inhibitor.

Reaction Scheme:

(Peptide-COOH) + (4-F-BCO-NH₂) --[Coupling Agent]--> (Peptide-CO-NH-BCO-F)

G cluster_workflow Synthetic Workflow Start Select Building Blocks: - 4-F-BCO-amine - Peptide Backbone Coupling Amide Coupling (Protocol Section 3) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purify Column Chromatography Purification Workup->Purify QC Characterization: - LC-MS - NMR Purify->QC Final Deprotection & Final Steps QC->Final Assay Biological Evaluation: - Proteasome Activity Assay - Cell-based Assays Final->Assay

Figure 2: General workflow for inhibitor synthesis and evaluation.
Materials and Reagents
  • N-Boc-Protected Dipeptide Acid (e.g., Boc-Ala-Tyr(OMe)-OH): 1.0 eq

  • 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride: 1.1 eq

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 1.2 eq

  • DIPEA (N,N-Diisopropylethylamine): 3.0 eq

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Step-by-Step Procedure
  • Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the N-Boc-Protected Dipeptide Acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Amine Liberation: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 5 minutes.

  • Pre-activation: Cool the flask containing the peptide acid to 0 °C using an ice bath. Add HATU (1.2 eq) and the remaining DIPEA (1.9 eq) to the solution. Stir the mixture for 15-20 minutes at 0 °C. This pre-activation step forms the active ester of the carboxylic acid, which is highly reactive towards the amine.

  • Coupling Reaction: Add the solution of the free 4-F-BCO-amine (from step 2) dropwise to the activated acid solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Quenching and Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts from the HATU reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of EtOAc in hexanes) to afford the pure N-Boc-peptide-(4-F-BCO) conjugate.

Expected Results and Data Analysis

The successful synthesis of the coupled product should be confirmed by standard analytical techniques.

  • LC-MS: A peak corresponding to the calculated mass of the product should be observed, with purity typically >95% after chromatography.

  • ¹H and ¹⁹F NMR: The proton NMR will show characteristic peaks for the peptide backbone and the BCO scaffold. The fluorine NMR will show a single signal confirming the presence of the 4-fluoro substituent.

The incorporation of the BCO moiety is hypothesized to improve iCP selectivity. Biological evaluation using proteasome activity assays is the definitive test.

Table 1: Representative Inhibitory Activity Data

The following table illustrates the expected trend in activity and selectivity when replacing a phenyl group with a 4-F-BCO group, based on trends observed in recent literature.[4]

Compound IDP1 MoietyLMP7 (iCP) IC₅₀ (nM)β5 (cCP) IC₅₀ (nM)Selectivity Index (β5/LMP7)
Analog 1 p-Methoxyphenyl451850~41
Analog 2 (Hypothetical) 4-F-BCO35>4000>114

Data is illustrative and based on the principle that replacing aromatic rings with bridged scaffolds can significantly enhance selectivity for the immunoproteasome subunit LMP7 over the constitutive subunit β5.[4]

Conclusion

4-Fluorobicyclo[2.2.2]octan-1-amine is a valuable and strategic building block for the synthesis of advanced immunoproteasome inhibitors. Its use as a 3D bioisostere for aromatic rings offers a compelling path to improving critical drug properties, including solubility, metabolic stability, and, most importantly, target selectivity. The provided protocol offers a robust method for incorporating this scaffold, enabling researchers to explore novel chemical space in the pursuit of safer and more effective therapies for autoimmune and inflammatory diseases.

References

  • Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors | Kezar Life Sciences. (2021-12-21).
  • Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC.
  • Recent Advances in the Development of Immunoproteasome Inhibitors as Anti-Cancer Agents: The Past 5 Years - MDPI.
  • Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors. (2025-10-15).
  • Development of Immunoproteasome-Specific Inhibitors as Novel Anti-Cancer Drugs. | Blood | American Society of Hematology - ASH Publications. (2006-11-16).
  • Improved Scalable Synthesis of Clinical Candidate KZR‐616, a Selective Immunoproteasome Inhibitor | Request PDF - ResearchGate.
  • Structures of clinical trial agent KZR‐616 (1) and marine cyanobacterial natural product carmaphycin B (2). - ResearchGate.
  • ONX-0914 (PR-957) – Proteasome Inhibitor - APExBIO.
  • Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC - PubMed Central.
  • Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - NIH. (2021-12-21).
  • ONX-0914 (PR-957) | Proteasome Inhibitor | MedChemExpress.
  • Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy | Journal of Medicinal Chemistry - ACS Publications. (2025-11-09).
  • ONX-0914 (PR-957) Proteasome inhibitor - Selleck Chemicals.
  • New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed.
  • Bicyclo[2.2.2]octan-1-amine | 1193-42-6 | Benchchem.
  • 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts | Accounts of Chemical Research - ACS Publications. (2021-01-19).
  • Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring - PharmaBlock.
  • FRI0296 Kzr-616, a selective inhibitor of the immunoproteasome, blocks the disease progression in multiple models of systemic lupus erythematosus (SLE) - ResearchGate. (2018-06-13).
  • Zetomipzomib maleate (KZR-616 maleate) | Immunoproteasome Inhibitor | MedChemExpress.

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride. This document provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying this valuable building block. Given the limited specific literature on the purification of this exact molecule, this guide synthesizes established principles for the purification of bicyclic amines and their hydrochloride salts, offering a framework for developing a robust purification strategy.

I. Understanding the Molecule: Key Physicochemical Properties

Before attempting any purification, it is crucial to understand the properties of this compound.

PropertyValue/InformationSource
CAS Number 1397343-11-1[1][2]
Molecular Formula C8H15ClFN[1][2]
Molecular Weight 179.66 g/mol [1][3]
Physical Form Solid/Powder
Storage Conditions Inert atmosphere, room temperature[1][3]

The structure, a rigid bicyclic scaffold with a primary amine and a fluorine atom, presents unique purification challenges. The amine group's basicity means it will readily form salts and can interact strongly with stationary phases in chromatography. The hydrochloride salt form significantly influences its solubility, making it more soluble in polar solvents.

II. Troubleshooting Common Purification Issues

This section addresses potential problems you may encounter during the purification of this compound.

Problem 1: Oily or Gummy Solid After Synthesis or Work-up

Q: My product has crashed out of solution as an oil or a sticky solid, not a crystalline powder. What should I do?

A: This is a common issue, often caused by the presence of residual solvents, impurities acting as eutectic contaminants, or the product being in its free base form rather than the desired hydrochloride salt.

  • Plausible Cause 1: Incomplete Salt Formation. If the final step of your synthesis is the formation of the hydrochloride salt, an insufficient amount of HCl will leave some of the product as the free base, which is more likely to be an oil or low-melting solid.

    • Solution: Ensure a slight excess of a non-aqueous HCl source (e.g., HCl in diethyl ether or dioxane) is used. After precipitation, check the pH of any aqueous layers from the workup to ensure they are acidic.

  • Plausible Cause 2: Residual Solvents. Entrapped solvents can prevent crystallization.

    • Solution: Attempt to remove residual solvents by placing the material under high vacuum for an extended period. Gentle heating can be applied if the compound's stability allows.

  • Plausible Cause 3: Impurities. Synthetic byproducts can inhibit crystallization.

    • Solution: Proceed to a more rigorous purification method like recrystallization from a carefully selected solvent system or chromatography.

Problem 2: Difficulty with Recrystallization

Q: I'm struggling to find a suitable solvent system for recrystallization. The compound is either too soluble or not soluble enough.

A: Finding the right recrystallization solvent is an empirical process. The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Step-by-Step Solvent Screening Protocol:

    • Place a small amount of your crude material (10-20 mg) into several different test tubes.

    • Add a small volume (0.5 mL) of a single solvent to each tube at room temperature. Test a range of solvents with varying polarities (e.g., isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane).

    • Observe solubility. If the compound dissolves at room temperature, the solvent is unsuitable as a single-solvent system.

    • If it is insoluble, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.

    • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

    • If a single solvent doesn't work, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Gently heat until the solution is clear again, then allow it to cool slowly.

  • Expert Tip: For amine hydrochlorides, polar protic solvents like alcohols (isopropanol, ethanol) or a mixture of an alcohol with an ether (e.g., isopropanol/diethyl ether) or an ester (e.g., ethanol/ethyl acetate) often work well.

Problem 3: Streaking and Poor Separation in Column Chromatography

Q: When I try to purify my compound using silica gel chromatography, I get significant streaking of the product spot on TLC, and the column separation is poor.

A: Primary amines and their salts are notorious for interacting strongly and irreversibly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor recovery.

  • Workflow for Mitigating Silica Gel Interactions:

    G cluster_0 Troubleshooting Amine Chromatography on Silica A Observe Streaking on TLC B Option 1: Neutralize Silica A->B Choose a strategy C Option 2: Use Basic Mobile Phase Additive A->C Choose a strategy D Option 3: Alternative Stationary Phase A->D Choose a strategy E Slurry silica with eluent containing 1-2% triethylamine or ammonia solution. B->E F Add 0.5-2% triethylamine (Et3N) or ammonium hydroxide to the mobile phase. C->F G Consider using neutral alumina or reverse-phase (C18) silica. D->G H Re-evaluate TLC with modified conditions E->H F->H G->H

    Caption: Decision workflow for troubleshooting amine purification by column chromatography.

  • Detailed Explanation:

    • Basifying the Mobile Phase: Adding a small amount of a volatile base like triethylamine (Et3N) or ammonium hydroxide to your eluent system (e.g., dichloromethane/methanol/Et3N 90:9:1) will deprotonate the acidic silanol groups and the amine hydrochloride, allowing the free amine to travel through the column with less interaction.[4]

    • Using a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a more inert stationary phase. Neutral alumina can be effective, or for more polar compounds, reverse-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol (often with an additive like formic acid or TFA to ensure the amine is protonated and sharpens peaks) may be successful. A patent describing a derivative of this compound utilized reverse-phase chromatography for purification.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of my final product?

A1: A combination of methods is ideal.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure and identify any organic impurities. The presence of the fluorine atom makes ¹⁹F NMR a particularly clean and quantitative tool.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This can determine the mass of the compound and detect impurities with different mass-to-charge ratios. It is also an excellent tool for assessing purity by peak area.

  • Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q2: My compound is discoloring over time. Why is this happening and how can I prevent it?

A2: Amines, particularly primary amines, can be susceptible to oxidation, which often leads to discoloration (e.g., turning yellow or brown). Although the bicyclic structure may offer some steric protection, oxidation is still a concern.

  • Prevention:

    • Storage: Always store the compound under an inert atmosphere (nitrogen or argon) as recommended.[1][3]

    • Light: Protect the compound from light by storing it in an amber vial.

    • Purity: Ensure all residual transition metals from synthesis are removed, as they can catalyze oxidation.

Q3: Can I purify the free base of 4-Fluorobicyclo[2.2.2]octan-1-amine instead of the hydrochloride salt?

A3: Yes, and sometimes it is advantageous, especially for silica gel chromatography. You can purify the free base and then convert it back to the hydrochloride salt in the final step.

  • Protocol for Free-Basing and Salt Formation:

    • Dissolve the crude hydrochloride salt in water.

    • Basify the aqueous solution to a pH > 10 with a strong base like NaOH or K₂CO₃.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free base.

    • After purification of the free base (e.g., by chromatography), dissolve it in a suitable anhydrous solvent (like diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) to precipitate the pure hydrochloride salt.

    • Collect the salt by filtration and dry it under high vacuum.

This approach often provides a cleaner product than attempting to directly purify the salt on silica.

IV. Summary of Key Purification Strategies

MethodWhen to UseKey Considerations
Recrystallization For crude material that is mostly pure (>85-90%) and crystalline.Requires careful solvent screening. Can be very effective for removing small amounts of impurities with different solubilities.
Acid-Base Extraction To remove neutral or acidic impurities from the crude product.An effective pre-purification step. Ensure complete extraction by performing multiple washes.
Silica Gel Chromatography When recrystallization fails or when separating compounds with similar polarities.Almost always requires a basic additive (e.g., Et3N) in the eluent.[4] Consider purifying as the free base.
Reverse-Phase Chromatography For polar compounds or when silica gel chromatography fails.Often requires an acidic modifier (TFA, formic acid) in the mobile phase. Can be very high-resolution. Mentioned for a similar derivative.[5]

This guide provides a foundational understanding and a systematic approach to troubleshooting the purification of this compound. Success will depend on careful, small-scale experimentation and analytical assessment at each stage.

References

  • European Patent Office. SULFONYLAMINOBENZAMIDE DERIVATIVES - EP 3796975 B1. [Link]

  • Cenmed Enterprises. 4-fluorobicyclo[2.2.2]octan-1-amine;hydrochloride (C007B-354822). [Link]

  • Good-Buy-Chem. Ready To Ship this compound Limited Time 95% Off. [Link]

  • Reddit. Chromotography with free amines? : r/chemhelp. [Link]

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Overcoming solubility issues with 4-Fluorobicyclo[2.2.2]octan-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges, particularly those related to solubility, during its application in experimental settings. The unique rigid structure of the bicyclo[2.2.2]octane scaffold, often used as a bioisostere for phenyl rings, can present distinct solubility behaviors.[1] This guide provides in-depth, evidence-based solutions to ensure the successful integration of this compound into your research workflows.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl that influence its solubility?

A1: Understanding the core properties of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl is the first step in troubleshooting solubility issues. As an amine hydrochloride salt, its solubility is governed by the interplay between its ionic and organic components.

  • Bicyclic Structure: The bicyclo[2.2.2]octane core is a rigid, three-dimensional aliphatic structure. While the amine group and its protonated form contribute to polarity, the hydrocarbon cage is inherently nonpolar (lipophilic). This duality is a key factor in its solubility profile.

  • Impact of Fluorine Substitution: The fluorine atom at the C4 position significantly influences the molecule's properties. Due to its high electronegativity, fluorine can alter the electronic distribution within the molecule, potentially affecting its basicity (pKa) and lipophilicity.[5][6][7] While fluorination can sometimes increase solubility, its effect is complex and depends on the overall molecular context.[5][7]

A summary of key predicted and observed properties is presented below:

PropertyPredicted/Observed Value/CharacteristicImplication for Solubility
Molecular Formula C₈H₁₅ClFNProvides the elemental composition.
Molecular Weight ~179.66 g/mol A relatively low molecular weight generally favors solubility.
Form Solid (hydrochloride salt)Crystalline solids require energy to break the lattice structure before dissolution can occur.
Predicted XlogP ~1.1 - 2.1This value suggests a moderate degree of lipophilicity for the free base. The salt form will be significantly more hydrophilic.
pKa (predicted) The pKa of the conjugate acid ([R-NH₃]⁺) is expected to be around 9-10, typical for a primary amine.The ionization state, and therefore solubility in aqueous media, is highly pH-dependent.

Data sourced from PubChem and other chemical databases.[8][9]

Q2: I'm observing poor solubility of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl in aqueous buffers for my biological assay. What is the most likely cause and how can I fix it?

A2: The most common reason for poor solubility of an amine hydrochloride salt in aqueous buffers is the pH of the solution. The solubility of amines is highly dependent on pH.[10][11]

The Underlying Principle: pH-Dependent Ionization

4-Fluorobicyclo[2.2.2]octan-1-amine HCl exists in equilibrium in an aqueous solution. The protonated, charged form (the ammonium cation) is significantly more water-soluble than the neutral, free amine form.

  • In Acidic Conditions (Low pH): At a pH well below the pKa of the amine's conjugate acid, the equilibrium favors the protonated (R-NH₃⁺) form. This charged species is polar and readily dissolves in water.

  • In Neutral or Basic Conditions (Higher pH): As the pH of the solution approaches or exceeds the pKa, the amine will be deprotonated to its free base form (R-NH₂). This neutral form is less polar and significantly less soluble in water, which can lead to precipitation.

Troubleshooting Guide: Enhancing Aqueous Solubility

If you are experiencing precipitation or cloudiness in your aqueous preparations, follow these systematic troubleshooting steps.

Workflow for Diagnosing and Solving Aqueous Solubility Issues

start Start: Solubility Issue Observed check_ph 1. Measure pH of the Final Solution start->check_ph ph_decision Is pH > 7.0? check_ph->ph_decision adjust_ph 2. Acidify Solution (e.g., with dilute HCl) ph_decision->adjust_ph Yes fail Issue Persists: Consider Co-solvents ph_decision->fail No recheck_ph 3. Re-measure pH to confirm (Target pH 5.0-6.5) adjust_ph->recheck_ph observe 4. Observe for Dissolution recheck_ph->observe success Success: Compound Dissolved observe->success Clear Solution observe->fail Precipitation Remains start Start: pH adjustment is insufficient select_cosolvent 1. Select a biocompatible co-solvent (e.g., DMSO, Ethanol, PEG 400) start->select_cosolvent prepare_stock 2. Prepare a concentrated stock solution in 100% co-solvent select_cosolvent->prepare_stock dilute 3. Perform serial dilution into final aqueous buffer prepare_stock->dilute check_final_conc 4. Ensure final co-solvent concentration is compatible with the assay (typically <1%) dilute->check_final_conc success Success: Compound is soluble and assay is not compromised check_final_conc->success Yes fail Re-evaluate: Try a different co-solvent or reduce final compound concentration check_final_conc->fail No

Caption: A logical workflow for utilizing co-solvents to improve solubility.

Detailed Protocol 2: Using Co-solvents to Prepare a Concentrated Stock Solution

This protocol is ideal for preparing high-concentration stock solutions that can be diluted into your final assay medium, minimizing the final concentration of the organic solvent.

Objective: To create a highly concentrated, soluble stock of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl for easy dilution into experimental samples.

Materials:

  • 4-Fluorobicyclo[2.2.2]octan-1-amine HCl

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (EtOH), absolute

  • Polyethylene glycol 400 (PEG 400)

  • Vortex mixer

  • Microcentrifuge tubes or glass vials

Procedure:

  • Co-solvent Selection: Choose a co-solvent that is compatible with your downstream application. DMSO is a common first choice for its strong solubilizing power and acceptability in many biological assays at low final concentrations (typically ≤0.5%).

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl into a suitable container.

    • Add the pure co-solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be employed if necessary, but check for compound stability at elevated temperatures first.

  • Dilution into Final Medium:

    • Perform a serial dilution of the concentrated stock directly into your pre-warmed (if applicable) final aqueous buffer or cell culture medium.

    • Crucial Step: Add the stock solution to the buffer while vortexing or stirring the buffer. This rapid mixing helps prevent the compound from precipitating out as it encounters the aqueous environment. Never add aqueous buffer to the concentrated DMSO stock.

  • Final Concentration Check: Calculate the final percentage of the co-solvent in your sample. For example, a 1:1000 dilution of a DMSO stock results in a final DMSO concentration of 0.1%. Always run a vehicle control (buffer + same final concentration of co-solvent) in your experiments to account for any effects of the co-solvent itself.

Common Co-Solvents for Biological Applications

Co-SolventTypical Starting Stock Conc.Max Final Assay Conc. (General Guideline)Notes
DMSO 10-100 mM< 0.5%Excellent solubilizing power. Can be toxic to some cell lines at higher concentrations.
Ethanol 10-50 mM< 1%Good general-purpose solvent. Can be volatile.
PEG 400 1-20 mM< 2%Less toxic than DMSO/Ethanol but may be more viscous.

Summary and Key Takeaways

Overcoming solubility issues with 4-Fluorobicyclo[2.2.2]octan-1-amine HCl is a systematic process rooted in understanding its fundamental chemistry as an amine salt.

  • pH is Paramount: Always assess and control the pH of your aqueous solutions. An acidic environment (pH < 7) is critical for maximizing the solubility of this amine hydrochloride.

  • Co-solvents are a Powerful Tool: For high-concentration stocks or in pH-sensitive systems, using a biocompatible co-solvent like DMSO is an effective strategy.

  • Proper Technique Matters: When diluting co-solvent stocks, always add the stock to the aqueous medium with vigorous mixing to prevent precipitation.

  • Validate with Controls: Always include a vehicle control (containing the same final concentration of co-solvent) in your experiments to ensure that any observed effects are due to your compound and not the solvent.

By following these guidelines, researchers can confidently prepare soluble and stable solutions of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl for reliable and reproducible experimental results.

References

  • Sciencemadness Online Community. (2011). Solubility of organic amine salts. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

  • Holovach, S., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Molecules, 27(19), 6647. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Google Patents. (1987).
  • DETHERM. (n.d.). System: 4-Fluorobicyclo[2.2.2]octan-1-amine. [Link]

  • ACS Publications. (n.d.). Synthesis of 4-substituted bicyclo[2.2.2]oct-1-yl.... [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]

  • Cenmed Enterprises. (n.d.). 4-fluorobicyclo[2.2.2]octan-1-amine;hydrochloride. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Liashuk, O. S., et al. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Grygorenko, O. O., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6098. [Link]

  • Molbase. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. [Link]

  • ResearchGate. (2018). What is the best way to incorporate a drug with better solubility in alkaline solutions into a gel whose thickening is in an acid medium?. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • Al-Ghaban, D. A., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(4), 133. [Link]

  • PubChemLite. (n.d.). 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride. [Link]

  • ResearchGate. (2008). New Fluorine Substituted Liquid Crystal Containing Bicyclo[2.2.2]Octane Unit. [Link]

  • Sciencemadness Online Community. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • Wikipedia. (n.d.). DABCO. [Link]

  • Promontorio, R. (2019). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. PhD thesis, UCL. [Link]

  • Sciencemadness Online Community. (2007). amine salt formation in ketones as solvents. [Link]

Sources

Technical Support Center: 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction

This compound is a unique bridged-ring amine with increasing importance in medicinal chemistry. The rigid bicyclo[2.2.2]octane scaffold can serve as a bioisostere for phenyl rings, offering improved physicochemical properties.[1] However, the presence of both an amine and a fluorine atom on the bridgehead carbons introduces specific stability considerations that must be carefully managed to ensure reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the potential stability challenges and the practical steps to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: As a hydrochloride salt, the compound is generally stable as a solid.[2] However, amines can be susceptible to oxidation.[3] To maximize shelf-life, it is recommended to store the solid compound in a tightly sealed container, protected from light and moisture, at 2-8°C. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: What solvents are recommended for preparing stock solutions?

A2: The hydrochloride salt form generally confers good solubility in polar protic solvents.[2][4] For stock solutions, the following solvents are recommended:

  • Primary: Deionized water, DMSO, Methanol, Ethanol.

  • Secondary: DMF.

It is crucial to use high-purity, anhydrous solvents when preparing solutions for long-term storage to minimize hydrolysis and other solvent-mediated degradation.

Q3: How long can I store solutions of this compound?

A3: The stability of the compound in solution is dependent on the solvent, pH, temperature, and light exposure. As a general guideline:

  • Aqueous solutions (neutral pH): Should be prepared fresh daily. If storage is necessary, they should be kept at 2-8°C for no longer than 24-48 hours. The amine group can make the local environment slightly basic, which may affect stability over time.

  • Organic solutions (DMSO, Methanol): Can be stored at -20°C for several weeks. However, it is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.

We strongly recommend performing a stability study under your specific experimental conditions to determine the acceptable storage duration.

Q4: Are there any known incompatibilities with common reagents?

A4: Yes. As a primary amine, this compound can react with:

  • Aldehydes and ketones: To form imines.

  • Acyl chlorides and anhydrides: To form amides.

  • Strong oxidizing agents: Can lead to degradation of the amine.[3]

  • Strong bases: Will deprotonate the amine hydrochloride to the free amine, which may have different solubility and stability characteristics.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this molecule are not extensively documented in the literature, based on its structure, we can hypothesize the following potential degradation routes:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of various byproducts.[3]

  • Defluorination: The carbon-fluorine bond is generally strong; however, under certain conditions, particularly with neighboring group participation, defluorination can occur.[5][6] While the bicyclic structure is rigid, the possibility of elimination of hydrogen fluoride under harsh conditions (e.g., extreme pH and temperature) cannot be entirely ruled out.

  • Reaction with solvent impurities: Reactive impurities in solvents, such as peroxides in ethers or aldehydes in alcohols, can react with the amine.

Below is a conceptual diagram illustrating a hypothetical degradation pathway.

cluster_main Hypothetical Degradation of 4-Fluorobicyclo[2.2.2]octan-1-amine A 4-Fluorobicyclo[2.2.2]octan-1-amine (Stable) B Oxidative Degradation (e.g., N-oxide, imine) A->B Oxidizing Agents (e.g., H2O2, air) C Defluorination (Loss of F-) A->C Harsh pH/Temp D Solvent Adducts A->D Reactive Solvent Impurities

Caption: Hypothetical degradation pathways.

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis

Symptom: When analyzing your sample by HPLC, you observe one or more peaks that are not present in the reference standard.

Possible Causes & Solutions:

  • On-column Degradation:

    • Cause: The pH of the mobile phase or the stationary phase itself may be causing degradation.

    • Troubleshooting:

      • Vary the pH of the mobile phase. For amine compounds, a slightly acidic to neutral pH is often optimal.

      • Try a different stationary phase (e.g., a different C18 column or a cyano column).

      • Reduce the column temperature.

  • Degradation in Solution:

    • Cause: The compound may be degrading in the dissolution solvent or the autosampler.

    • Troubleshooting:

      • Prepare samples fresh before analysis.

      • If using an autosampler, ensure the vial tray is cooled.

      • Analyze the sample immediately after preparation and at several time points (e.g., 1, 4, 8, 24 hours) to assess stability in the sample solvent.

  • Contamination:

    • Cause: The extra peaks may be from contaminated solvents, glassware, or the HPLC system itself.

    • Troubleshooting:

      • Run a blank injection (solvent only) to check for system contamination.

      • Use fresh, HPLC-grade solvents.

      • Ensure all glassware is scrupulously clean.

Issue 2: Poor Solubility or Precipitation of the Compound

Symptom: The compound does not fully dissolve at the desired concentration, or it precipitates out of solution over time.

Possible Causes & Solutions:

  • Incorrect Solvent Choice:

    • Cause: The solvent may not be appropriate for the hydrochloride salt.

    • Troubleshooting:

      • Consult the recommended solvents list in the FAQs.

      • For aqueous solutions, a small amount of acid (e.g., HCl) can sometimes improve the solubility of amine salts. However, be mindful of the impact of pH on stability.

      • For organic solvents, sonication may aid dissolution.

  • Conversion to Free Base:

    • Cause: If the solution is basic, the hydrochloride salt will be converted to the free amine, which has significantly different solubility properties and is generally less soluble in polar solvents.

    • Troubleshooting:

      • Ensure the pH of your solution is neutral or slightly acidic.

      • Avoid using basic additives or glassware that has been washed with strong bases and not properly neutralized.

  • Concentration Exceeds Solubility Limit:

    • Cause: The desired concentration is simply too high for the chosen solvent.

    • Troubleshooting:

      • Prepare a more dilute solution.

      • Perform a solubility test by preparing a saturated solution and quantifying the concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the intrinsic stability of this compound. The goal is to induce degradation to an extent of 5-20% to identify potential degradants.[3]

Materials:

  • This compound

  • HPLC-grade water, methanol, and acetonitrile

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • UV lamp (e.g., 254 nm and 365 nm)

  • HPLC system with a UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. Note: Amine salts can be unstable in basic conditions, so start with milder conditions.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress: Incubate 1 mL of the stock solution at 60°C.

    • Photolytic Stress: Expose 1 mL of the stock solution to UV light.

  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples along with a control (unstressed) sample using a suitable stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants).

cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions A Prepare 1 mg/mL Stock Solution B Expose to Stress Conditions A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C S1 Acid (0.1M HCl, 60°C) S2 Base (0.1M NaOH, RT) S3 Oxidation (3% H2O2, RT) S4 Thermal (60°C) S5 Photolytic (UV light) D Neutralize/Dilute Samples C->D E HPLC Analysis D->E F Compare Chromatograms & Identify Degradants E->F

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from its degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Method Development & Validation:

  • Optimize Separation: Inject a mixture of the stressed samples (from Protocol 1) that shows the most degradation. Adjust the gradient, mobile phase pH, and/or organic solvent to achieve baseline separation between the parent peak and all degradation peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. The peak should be spectrally pure.

  • Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Summary

ParameterRecommended ConditionRationale
Solid Storage 2-8°C, tightly sealed, protected from light and moisture.Minimizes potential for oxidation and hydrolysis of the amine hydrochloride.
Solution Storage Prepare fresh. If necessary, -20°C in anhydrous organic solvent for short term.Amine compounds can be unstable in solution, especially aqueous solutions.
pH of Solution Neutral to slightly acidic (pH 4-7).Amine salts are more stable at lower pH. Basic conditions will form the free amine, which may be less stable and have different solubility.
Potential Degradation Triggers Strong bases, oxidizing agents, high temperatures, prolonged UV exposure.These conditions can promote hydrolysis, oxidation, and defluorination.[3][5][6]

References

  • H. S. M. Lu, et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • H. S. M. Lu, et al. (2019). The Dark Side of Fluorine. PMC - NIH. Available at: [Link]

  • Hemchand, S., Babu, R. R., & Annapurna, M. M. (2018). Stability indicating RP-HPLC method for the determination of fluorometholone in bulk and pharmaceutical formulation. Asian Journal of Pharmaceutics, 12(02).
  • ElectronicsAndBooks. Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solu. Available at: [Link]

  • Fraser, C. J., et al. (2006). Biodegradation of fluorinated alkyl substances. PubMed. Available at: [Link]

  • Google Patents. US10633315B2 - Synthesis of bicyclo[2.2.2]octanes.
  • G. A. Olah, et al. (2017). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 51(15), 8443–8452.
  • Sciencemadness.org. (2011). Solubility of organic amine salts. Available at: [Link]

  • ResearchGate. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. Available at: [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627.
  • University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

  • ResearchGate. (2019). How come the hydrochloride salt dissolves in hexane? Available at: [Link]

  • RSC Publishing. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 14(32), 3106-3114.
  • MDPI. (2005). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 10(4), 521-532.
  • RSC Publishing. (1969). and bicyclo[3.2.1]octan-2-yl-amines. Evidence for classical precursors of non-classical carbonium ions.
  • Journal of the American Chemical Society. (1983). A stable bromine(+) ion complex. A twisted bicyclo[2.2.2]octane derivative. Synthesis and structure of bis(quinuclidine)bromine(I) tetrafluoroborate. Journal of the American Chemical Society, 105(16), 5490-5491.
  • ORKG Ask. Bacterial degradation of fluorinated compounds. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • ACS Publications. (2023).
  • ACS Publications. (2020).
  • Ataman Kimya. TRIETHYLENE DIAMINE. Available at: [Link]

  • PubMed Central. (2023).

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Common side reactions in the synthesis of 4-fluorobicyclo[2.2.2]octan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Drug Discovery Professional

Welcome to the technical support guide for the synthesis of 4-fluorobicyclo[2.2.2]octan-1-amine. This molecule is a valuable saturated bioisostere, increasingly utilized in medicinal chemistry to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability. However, its synthesis is non-trivial, primarily due to the inherent challenges of functionalizing the sterically hindered and electronically unique bridgehead positions of the bicyclo[2.2.2]octane (BCO) core.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic underpinnings of common side reactions, providing not just solutions, but the chemical reasoning required to adapt and optimize your specific synthetic route.

Part 1: Troubleshooting Bridgehead Fluorination

The introduction of fluorine at a tertiary bridgehead carbon is often the most challenging step. Due to the rigid BCO framework, the formation of a planar sp²-hybridized carbocation is highly unfavorable, a principle explained by Bredt's Rule.[1][2][3] This instability dictates the reaction mechanisms and is the root cause of several side reactions. The most common approach involves the deoxofluorination of a corresponding 4-hydroxy BCO precursor.

Q1: My deoxofluorination of a 4-hydroxy-BCO precursor is low-yielding, and I see multiple byproducts. What is happening?

A1: Low yields in bridgehead deoxofluorination are typically traced back to competing reaction pathways that are more kinetically or thermodynamically favorable than the desired SN1-like substitution. The high energy of the transient bridgehead carbocation intermediate is the primary driver for these side reactions.[3]

The three most common side reactions are:

  • Elimination: Formation of an olefin, although a bridgehead double bond is disfavored, fragmentation pathways can lead to unsaturated products.

  • Rearrangement: The strained BCO cation can rearrange to a less-strained bicyclo[3.2.1]octyl system.[4]

  • Solvent Trapping/Hydrolysis: If the reaction is not rigorously anhydrous, the intermediate cation can be trapped by water or other nucleophilic solvents, leading back to the starting alcohol or forming an ether byproduct.

The choice of fluorinating agent is critical. Reagents like diethylaminosulfur trifluoride (DAST) or 2-chloro-N,N-diethyl-1,1,2-trifluoroethanamine (Yarovenko's reagent) are often used.[5] Their mechanism can have both SN1 and SN2 character, but at a bridgehead, the SN1 pathway dominates, making these side reactions more prevalent.

Q2: I'm observing a significant byproduct with a mass corresponding to the loss of water (M-18), suggesting an elimination reaction. How can I suppress this?

A2: Elimination is a classic side reaction when generating carbocations from alcohols. While a direct E2 mechanism is difficult, an E1 pathway via the unstable bridgehead cation is possible, often leading to ring fragmentation or rearrangement to a product that can more readily eliminate.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: This is the most effective way to disfavor the higher activation energy pathway of elimination. Start your reaction at -78 °C and allow it to warm slowly only as needed, monitoring by TLC or UPLC.

  • Choice of Fluorinating Agent: Consider milder, more modern reagents. For instance, reagents like Fluolead™ or PyFluor® are known to operate under less harsh conditions and can sometimes suppress cation-driven side reactions.

  • Solvent Choice: Use non-coordinating, non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Protic or highly coordinating solvents (like THF) can stabilize the carbocation intermediate, potentially allowing more time for elimination or rearrangement to occur.

Q3: My mass spectrometry data shows an isomer of my desired product. I suspect a skeletal rearrangement. Why does this occur and how can I prevent it?

A3: You are likely observing the formation of a bicyclo[3.2.1]octane derivative. The bicyclo[2.2.2]octyl cation is under significant strain and can undergo a Wagner-Meerwein rearrangement to the thermodynamically more stable bicyclo[3.2.1]octyl cation.[4] This pathway becomes competitive when the lifetime of the carbocation intermediate is prolonged.

Mechanism of Rearrangement

G cluster_0 Bicyclo[2.2.2]octane System cluster_1 Bicyclo[3.2.1]octane System BCO_OH 4-Hydroxy-BCO Precursor BCO_Leaving Activated Hydroxyl (e.g., -OSF2NEt2) BCO_OH->BCO_Leaving + DAST BCO_Cation Bicyclo[2.2.2]octyl Cation (High Strain) BCO_Leaving->BCO_Cation - Leaving Group BCO_F Desired Product: 4-Fluoro-BCO BCO_Cation->BCO_F + F- BCO321_Cation Bicyclo[3.2.1]octyl Cation (Lower Strain) BCO_Cation->BCO321_Cation Wagner-Meerwein Rearrangement BCO321_F Rearranged Fluoride (Side Product) BCO321_Cation->BCO321_F + F-

Caption: Cation-mediated rearrangement side reaction.

Mitigation Strategies:

  • Accelerate Fluoride Trapping: The goal is to have the fluoride anion trap the initial BCO cation before it has time to rearrange. Using a fluorinating agent with a less-coordinating counter-ion can help.

  • Use a Non-polar Solvent: As mentioned before, polar solvents can stabilize the carbocation, increasing its lifetime and the probability of rearrangement. Switch from THF to DCM or toluene.

  • Screen Fluorinating Agents: Some reagents are inherently faster or deliver the fluoride ion more efficiently. An empirical screen of DAST, Deoxo-Fluor®, and PyFluor® is recommended.

Part 2: Challenges in Bridgehead Amine Formation

The amine group is typically installed from a carboxylic acid precursor at the C1 position via a rearrangement reaction like the Curtius, Hofmann, or Schmidt. The key intermediate in these reactions is a bridgehead isocyanate.

Q4: In my Curtius rearrangement of a BCO-1-carbonyl azide, I'm getting a significant amount of a high-molecular-weight byproduct identified as a symmetrical urea. How do I prevent this?

A4: This is a very common side reaction. The isocyanate intermediate is electrophilic and can react with the newly formed amine product, which is nucleophilic. This dimerization results in a stable N,N'-disubstituted urea, consuming two equivalents of your valuable material for every molecule of byproduct formed.

Urea Formation Pathway

G Isocyanate BCO-N=C=O (Isocyanate Intermediate) Amine BCO-NH2 (Desired Product) Urea BCO-NH-C(O)-NH-BCO (Symmetrical Urea Byproduct) Isocyanate->Urea Reacts with Amine Amine->Urea

Caption: Dimerization of product and intermediate to form urea.

Troubleshooting Strategies:

  • Trap the Isocyanate In Situ: The most robust solution is to perform the rearrangement in the presence of a trapping agent that will hydrolyze or alcoholyze the isocyanate before it can react with the amine.

    • Aqueous Workup: After the rearrangement is complete (often done by heating in an inert solvent like toluene), the reaction mixture can be quenched with acid (e.g., HCl), which hydrolyzes the isocyanate to the amine.

    • Alcoholysis: Perform the reaction in an alcohol solvent (e.g., t-BuOH). This traps the isocyanate as a carbamate (e.g., Boc-protected amine), which is stable and can be easily isolated. The protecting group can then be removed in a separate, high-yielding step. This is often the preferred industrial method for scalability and purity control.

  • High Dilution: If you must generate the free amine directly, running the reaction under high-dilution conditions can minimize the bimolecular reaction that leads to urea formation. However, this is often not practical for large-scale synthesis.

Part 3: Appendices

Appendix A: Recommended Protocol for Deoxofluorination

This protocol is a representative example. All reactions should be performed by trained chemists under appropriate safety precautions.

Objective: To convert methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate to methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate.[5]

Materials:

  • Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the starting alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, three-neck flask equipped with a nitrogen inlet, thermometer, and dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65 °C.

  • After the addition is complete, stir the reaction at -78 °C for 1 hour.

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, allow the bath to slowly warm to -40 °C over 2-3 hours. Do not warm to room temperature until the reaction is complete to minimize side reactions.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution. CAUTION: Quenching is exothermic and releases gas.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired fluorinated ester.

Appendix B: Troubleshooting Summary Table
Symptom / ObservationProbable CauseProposed Solution(s)
Fluorination Step
Low conversion, starting material remainsInsufficient reagent or temperature too lowAdd more fluorinating agent; allow reaction to warm slowly (-40 °C or 0 °C)
M-18 peak in MS (elimination)High reaction temperature; long reaction timeRun at lower temperature (-78 °C); use a milder fluorinating agent
Isomeric product detected by LC/MSCarbocation rearrangement to bicyclo[3.2.1]octaneUse non-polar solvent (DCM); lower temperature; screen fluorinating agents
Amine Formation Step
High MW byproduct, insoluble in many solventsSymmetrical urea formationTrap isocyanate as a carbamate (e.g., with t-BuOH); use acidic workup
Low yield of amineIncomplete rearrangement or hydrolysisEnsure sufficient heating for rearrangement; ensure complete hydrolysis during workup

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer. [Source available via various academic libraries and publishers]
  • Chemistry Stack Exchange. (2018). Stability comparison on the basis of violation of Bredt's rule between bicyclic carbocations. [Link]

  • Ritter, T., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society. [Link]

  • Moss, R. A., et al. (2002). The carbene fragmentation-ring expansion route to bridgehead carbocations. Organic Letters. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • Mykhailiuk, P. K., et al. (2022). Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds. Chemistry – A European Journal. [Link]

  • Stavber, S., et al. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Tetrahedron. [Link]

  • Lautens, M., et al. (2025). Synthesis of fluorine-containing bicyclo[4.1.1]octenes via photocatalyzed defluorinative (4 + 3) annulation of bicyclo[1.1.0]butanes with gem-difluoroalkenes. Chemical Science. [Link]

  • Lautens, M., et al. (2025). Synthesis of fluorine-containing bicyclo[4.1.1]octenes via photocatalyzed defluorinative (4 + 3) annulation of bicyclo[1.1.0]butanes with gem-difluoroalkenes. RSC Publishing. [Link]

  • Wilson, A. A. (1979). Deamination and related reactions of some bicyclo-octylamines. University of Stirling. [Link]

  • Collins, C. J., et al. (1962). Deamination of endo- and exo-Bicyclo[3.2.1 ]octan-3-ylamines and their Derivatives. Journal of the American Chemical Society. [Link]

  • Lautens, M., et al. (2025). Synthesis of Fluorinated Bicyclo[4.1.1]octenes via (4+3) Annulation of BCBs and gem-Difluoroalkenes. ResearchGate. [Link]

  • Scribd. (n.d.). Bridgehead Carbocations MSC Notes. [Link]

  • Wong, C.-H., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]

  • Kraus, G. A. (1989). Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. Iowa State University Digital Repository. [Link]

  • Mykhailiuk, P. K. (2020). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. Chemistry – A European Journal. [Link]

  • European Patent Office. (2016). THERAPEUTIC COMPOUNDS AND METHODS OF USE THEREOF - EP 3166939 B1. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Fluorobicyclo[2.2.2]octan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Fluorobicyclo[2.2.2]octan-1-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this valuable fluorinated building block. The rigid bicyclo[2.2.2]octane scaffold imparts unique conformational constraints, making its derivatives, particularly the fluorinated analogs, of significant interest in medicinal chemistry for modulating properties like pKa, lipophilicity, and metabolic stability.[1]

This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of 4-Fluorobicyclo[2.2.2]octan-1-amine and its derivatives.

Q1: What is the most common synthetic strategy for introducing fluorine into the bicyclo[2.2.2]octane core at the 4-position?

A1: The most prevalent and effective strategy is electrophilic fluorination of a suitable precursor, typically a 4-hydroxybicyclo[2.2.2]octan-1-amine derivative. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this transformation due to their stability, ease of handling, and high reactivity.[2][3] The reaction proceeds via an electrophilic attack on the bridgehead alcohol, often with rearrangement, to yield the desired fluorinated product.

Q2: What are the key reaction parameters to control for a successful fluorination with Selectfluor®?

A2: Several parameters are critical for optimizing the yield and purity of your product:

  • Solvent: Acetonitrile is a commonly used solvent due to its ability to dissolve Selectfluor® and its relative inertness under the reaction conditions.[3]

  • Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products. Optimization is often required, with reactions typically run at elevated temperatures (e.g., 90°C) to drive the reaction to completion.[4]

  • Stoichiometry: A slight excess of the fluorinating agent (e.g., 1.1 to 1.5 equivalents of Selectfluor®) is often employed to ensure complete conversion of the starting material.[5]

  • Reaction Time: Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of degradation products.

Q3: How can I confirm the successful synthesis of 4-Fluorobicyclo[2.2.2]octan-1-amine?

A3: A combination of analytical techniques is recommended for unambiguous structure confirmation:

  • NMR Spectroscopy: 1H, 13C, and 19F NMR are indispensable. The 19F NMR spectrum should show a characteristic signal for the fluorine atom attached to the bicyclic core.[6] 1H and 13C NMR will confirm the overall structure of the bicyclo[2.2.2]octane framework.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of your product.

  • Infrared (IR) Spectroscopy: While less specific, IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the amine.

Q4: Are there any known side reactions to be aware of during the fluorination process?

A4: Yes, several side reactions can occur:

  • Elimination: Under harsh reaction conditions, elimination of HF from the product can lead to the formation of unsaturated byproducts.

  • Rearrangement: The bicyclo[2.2.2]octane system can be prone to Wagner-Meerwein rearrangements, especially if a carbocationic intermediate is formed.[4] This can lead to the formation of isomeric products.

  • Oxidation: Selectfluor® is a strong oxidizing agent and can potentially oxidize sensitive functional groups elsewhere in the molecule.[9][10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 4-Fluorobicyclo[2.2.2]octan-1-amine derivatives.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive Fluorinating Agent: Selectfluor® can degrade if not stored properly (should be kept in a cool, dry place).2. Insufficient Reaction Temperature/Time: The activation energy for the fluorination of a bridgehead alcohol can be high.3. Poor Solubility of Reagents: If the starting material or Selectfluor® is not fully dissolved, the reaction will be slow or incomplete.4. Incompatible Functional Groups: Other functional groups in the starting material may be reacting with Selectfluor®.1. Reagent Quality Check: Use a fresh bottle of Selectfluor® or test the activity of the current batch on a known substrate.2. Optimization of Conditions: Gradually increase the reaction temperature and monitor the reaction for longer periods. A small-scale optimization screen is recommended.3. Solvent Screening: While acetonitrile is common, other polar aprotic solvents like DMF could be explored for better solubility.[3] However, be aware that DMF can react with Selectfluor® upon heating.[11]4. Protecting Group Strategy: If you have other sensitive functional groups, consider protecting them before the fluorination step.
Formation of Multiple Products/Impurities 1. Wagner-Meerwein Rearrangement: Formation of a carbocation intermediate can lead to skeletal rearrangements.[4]2. Elimination Side Reactions: High temperatures or the presence of basic impurities can promote elimination.3. Over-fluorination: Although less common for this substrate, prolonged reaction times or a large excess of fluorinating agent could potentially lead to undesired multiple fluorinations in other parts of the molecule if susceptible C-H bonds are present.4. Incomplete Reaction: The presence of starting material alongside the product.1. Mechanistic Consideration: Understanding the potential for rearrangement can guide the choice of reaction conditions. Lower temperatures may favor the desired product. The use of a less polar solvent might also influence the stability of any charged intermediates.2. Control of Basicity and Temperature: Ensure the reaction is run under neutral or slightly acidic conditions. Carefully control the reaction temperature.3. Stoichiometry Control: Use a minimal excess of Selectfluor® (e.g., 1.1 equivalents) and monitor the reaction closely to stop it once the starting material is consumed.4. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and stop the reaction at the optimal time.
Difficult Purification 1. Similar Polarity of Product and Byproducts: Rearranged isomers or elimination products may have similar polarities to the desired product, making chromatographic separation challenging.2. Residual Selectfluor® and its Decomposition Products: The byproducts from Selectfluor® can complicate the work-up and purification.3. Amine Basicity: The basic nature of the product can lead to tailing on silica gel chromatography.1. Alternative Chromatography: Consider using a different stationary phase (e.g., alumina, C18 reverse-phase) or a different solvent system for column chromatography. Derivatization of the amine to a less polar derivative (e.g., an amide) before purification, followed by deprotection, can also be an option.2. Aqueous Work-up: A thorough aqueous work-up can help remove the majority of the water-soluble Selectfluor® byproducts. Washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) can also help quench any remaining oxidizing species.3. Acid-Base Extraction or Salt Precipitation: Utilize the basicity of the amine for purification. An acid-base extraction can effectively separate the amine product from neutral impurities. Alternatively, precipitation of the amine as a salt (e.g., hydrochloride) can be a highly effective purification method.[12]
Product Instability 1. Decomposition on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of acid-sensitive products.2. Air/Moisture Sensitivity: While generally stable, some fluorinated amines can be sensitive to prolonged exposure to air or moisture.1. Neutralize Silica Gel: Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) to prevent degradation. Alternatively, use a more inert stationary phase like alumina.2. Proper Handling and Storage: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container in a cool, dark, and dry place.

Experimental Protocols

The following is a generalized, yet detailed, protocol for the synthesis of a 4-Fluorobicyclo[2.2.2]octan-1-amine derivative, starting from the corresponding 4-hydroxy precursor. This protocol is a composite based on established procedures for similar transformations and should be optimized for your specific substrate.

Synthesis of 4-Hydroxybicyclo[2.2.2]octan-1-amine (Precursor)

The synthesis of the 4-hydroxy precursor is a critical first step. Several routes have been reported in the literature, often starting from commercially available bicyclo[2.2.2]octane derivatives.[13][14] A common approach involves the functionalization of a bicyclo[2.2.2]octanone derivative.

Electrophilic Fluorination of 4-Hydroxybicyclo[2.2.2]octan-1-amine with Selectfluor®

Materials:

  • 4-Hydroxybicyclo[2.2.2]octan-1-amine (or a protected derivative)

  • Selectfluor® (1.2 equivalents)

  • Anhydrous Acetonitrile (CH3CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-hydroxybicyclo[2.2.2]octan-1-amine derivative (1.0 equivalent).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material. The concentration will need to be optimized, but a starting point of 0.1 M is reasonable.

  • Reagent Addition: Add Selectfluor® (1.2 equivalents) to the solution in one portion.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the acetonitrile under reduced pressure.

    • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. The eluent system will depend on the polarity of your specific derivative but a gradient of ethyl acetate in hexanes is a good starting point. For the free amine, it may be beneficial to add a small amount of triethylamine (0.5-1%) to the eluent to prevent tailing.

Visualizing the Workflow

To better understand the decision-making process during troubleshooting, the following diagram illustrates a logical workflow.

A troubleshooting workflow for optimizing the fluorination reaction.

References

  • MacMillan, D. W. C. (2019). Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor. Tetrahedron, 75, 4222-4227.
  • Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications.
  • Stavber, S., & Zupan, M. (2005). Selectfluor F-TEDA-BF4 as a versatile mediator or catalyst in organic chemistry. Acta Chimica Slovenica, 52(1), 13-26.
  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in electrophilic fluorination with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Accounts of Chemical Research, 37(1), 31-44.
  • SpectraBase. (n.d.). 4-Fluorobicyclo-[2.2.2]-octane-1-amine. Retrieved from [Link]

  • Beilstein Journals. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 7, 1436-1442.
  • ACS Figshare. (n.d.). Synthesis of Bridgehead Hydroxy Bicyclo[2.2.2]octane Derivatives. Retrieved from [Link]

  • Michigan State University. (n.d.). 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Retrieved from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223-230.
  • UCL Discovery. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. Retrieved from [Link]

  • MDPI. (2005). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 10(3), 521-533.

Sources

Technical Support Center: Characterization of Fluorinated Bicyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of fluorinated bicyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique analytical challenges posed by these increasingly important molecules. The strategic incorporation of fluorine into bicyclic scaffolds offers significant advantages in medicinal chemistry, but it also introduces complexities in structural elucidation and purification.[1] This resource provides field-proven insights and troubleshooting protocols to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated bicyclic compounds challenging to characterize?

A: The difficulty arises from a combination of factors related to the unique properties of the fluorine atom and the rigid, three-dimensional nature of bicyclic systems.

  • Complex NMR Spectra: The presence of ¹⁹F, a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, leads to complex splitting patterns in both ¹H and ¹³C NMR spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.[2][3][4][5] These couplings can extend over several bonds (long-range coupling), making spectral interpretation non-trivial.[5]

  • Mass Spectrometry Fragmentation: The high electronegativity of fluorine and the strength of the carbon-fluorine bond significantly influence fragmentation pathways in mass spectrometry.[6] This can lead to unexpected rearrangements and fragment ions that differ substantially from their non-fluorinated analogs.[7]

  • Chromatographic Behavior: The unique polarity and electronic properties imparted by fluorine can lead to atypical retention behavior in both normal and reversed-phase chromatography, making purification and separation from closely related impurities difficult.[8][9]

  • Sample Preparation Issues: Fluorinated compounds can exhibit lower solubility in common NMR solvents and may adsorb to lab equipment, leading to potential contamination and inconsistent results.[6][10]

Q2: I'm seeing unusually broad peaks in my ¹⁹F NMR spectrum. What are the likely causes?

A: Broad peaks in ¹⁹F NMR can be attributed to several factors. A systematic approach to troubleshooting is essential.[6]

  • Poor Magnetic Field Homogeneity (Shimming): This is the most common cause. Always re-shim the spectrometer before acquiring your ¹⁹F spectrum.

  • Low Solubility or Sample Heterogeneity: If your compound is not fully dissolved, you will observe broad lines.[6] Try using a different deuterated solvent or gently warming the sample.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.

  • Chemical Exchange: Fluorine atoms may be undergoing exchange between different chemical environments on the NMR timescale. Acquiring the spectrum at a different temperature can help confirm if this is the case.

Q3: My mass spectrometry data shows a very weak or absent molecular ion peak. Is this normal for fluorinated bicyclic compounds?

A: Yes, it is quite common for perfluorinated and highly fluorinated compounds to exhibit weak or absent molecular ion peaks, especially with electron ionization (EI).[7]

  • Causality: The strong electron-withdrawing nature of fluorine can destabilize the molecular ion. Fragmentation is often facile, with the most abundant ions frequently corresponding to fragments like CF₃⁺.[7]

  • Troubleshooting:

    • Use a "softer" ionization technique: Chemical ionization (CI) or electrospray ionization (ESI) are less energetic and more likely to produce a detectable protonated molecule ([M+H]⁺) or other adducts.[11]

    • Look for characteristic fragment ions: Even without a molecular ion, the fragmentation pattern can provide valuable structural information. Look for losses of F, HF, and CF₃.

Troubleshooting Guides

NMR Spectroscopy: Deciphering Complex Coupling Patterns

Issue: You are unable to assign signals in your ¹H or ¹⁹F NMR spectrum due to extensive and overlapping multiplets from ¹H-¹⁹F and ¹⁹F-¹⁹F coupling.

Underlying Principle: Fluorine's high sensitivity and large coupling constants (both homonuclear ¹⁹F-¹⁹F and heteronuclear ¹H-¹⁹F, ¹³C-¹⁹F) are the root cause.[3][5] Coupling constants are highly dependent on the dihedral angle and the number of bonds separating the coupled nuclei, providing rich structural information if they can be resolved.[12]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for complex NMR spectra.

Step-by-Step Protocol:

  • Acquire a High-Resolution 1D ¹⁹F Spectrum: This is the starting point. The wide chemical shift range of ¹⁹F NMR often provides better signal dispersion than ¹H NMR.[4][5]

  • Run a ¹⁹F-¹⁹F COSY Experiment: If the 1D ¹⁹F spectrum is crowded, a 2D COSY experiment will reveal which fluorine nuclei are coupled to each other, helping to trace out the fluorine spin systems within the bicyclic core.

  • Acquire a ¹H Spectrum with ¹⁹F Decoupling (if possible): This can simplify the ¹H spectrum by removing the ¹H-¹⁹F coupling, making it easier to identify the proton spin systems. Then, compare this to the coupled ¹H spectrum to identify which protons are coupled to fluorine.

  • Run a ¹H-¹⁹F HETCOR Experiment: This is a powerful 2D NMR technique that directly shows correlations between coupled ¹H and ¹⁹F nuclei. This is often the key to unambiguously assigning signals in complex fluorinated molecules.[13]

  • Utilize Reference Data: Compare observed coupling constants to literature values for similar fluorinated bicyclic systems.[12][14]

Typical ¹⁹F-¹⁹F Coupling Constants:

Coupling TypeNumber of BondsTypical Range (Hz)Notes
Geminal (²JFF)2250 - 300Very large and structurally informative.[5]
Vicinal (³JFF)30 - 40Highly dependent on dihedral angle (Karplus relationship).
Long-Range (⁴JFF, ⁵JFF)4, 50 - 20Commonly observed in rigid bicyclic systems and through space.[5]
Mass Spectrometry: Navigating Fragmentation Pathways

Issue: Your mass spectrum is difficult to interpret, with unexpected fragments and no clear fragmentation pathway from the parent molecule.

Underlying Principle: The strong C-F bond and the high electronegativity of fluorine can lead to complex fragmentation mechanisms, including rearrangements and migrations of fluorine atoms prior to fragmentation.[15][16] In bicyclic systems, ring strain can also play a significant role in dictating the initial fragmentation steps.[17]

Troubleshooting Workflow:

G start Start: Unclear MS Spectrum check_mi Molecular Ion (MI) visible? start->check_mi soft_ion Action: Use soft ionization (ESI, CI) check_mi->soft_ion No high_res Action: Acquire High-Resolution MS (HRMS) check_mi->high_res Yes soft_ion->high_res msms Action: Perform MS/MS on key ions high_res->msms pathway Propose Fragmentation Pathways msms->pathway structure Confirm Structure pathway->structure

Caption: Decision-making process for MS analysis.

Step-by-Step Protocol:

  • Confirm the Molecular Formula with High-Resolution Mass Spectrometry (HRMS): This is the most critical first step. An accurate mass measurement allows you to determine the elemental composition of the parent ion and any significant fragments, which is essential for proposing logical fragmentation pathways.

  • Employ Tandem Mass Spectrometry (MS/MS): Isolate an ion of interest (e.g., the molecular ion or a major fragment) and induce further fragmentation (Collision-Induced Dissociation - CID).[17] This helps to establish relationships between ions and build a fragmentation tree.

  • Look for Characteristic Neutral Losses:

    • Loss of 19 (F•): A common initial fragmentation, though less favorable than loss of H•.

    • Loss of 20 (HF): A very common fragmentation pathway, especially if there are neighboring protons.

    • Loss of 50 (CF₂): Can indicate cleavage within a difluorinated ring or chain.[15]

    • Loss of 69 (CF₃): A hallmark of molecules containing a trifluoromethyl group.

  • Consider Rearrangements: Be aware that fluorine migration can occur, leading to fragments that don't appear to be simple cleavages of the original structure.[16] Theoretical calculations can sometimes help rationalize these observed rearrangements.

Chromatography: Overcoming Purification Hurdles

Issue: You are struggling to separate your target fluorinated bicyclic compound from closely related impurities, such as regioisomers or des-fluoro analogs.

Underlying Principle: Fluorinated compounds exhibit unique intermolecular interactions that differ from their hydrocarbon counterparts. These "fluorophilic" interactions can be exploited for chromatographic separation.[18] Standard C18 columns may not provide sufficient selectivity.

Troubleshooting Workflow:

G start Separation Issue on C18 screen Screen Alternative Stationary Phases start->screen pfp Pentafluorophenyl (PFP) Phase screen->pfp Aromatic Analytes f_alkyl Fluoroalkyl Phase screen->f_alkyl Aliphatic Analytes optimize Optimize Mobile Phase pfp->optimize f_alkyl->optimize result Achieve Separation optimize->result

Caption: Strategy for chromatographic method development.

Step-by-Step Protocol:

  • Switch to a Fluorinated Stationary Phase: This is the most effective strategy. These phases provide alternative selectivity based on fluorophilic interactions.[8][9]

    • Pentafluorophenyl (PFP) Phases: Excellent for separating aromatic and moderately polar fluorinated compounds due to π-π, dipole-dipole, and ion-exchange interactions. They often show superior performance in separating fluorinated pharmaceuticals from their desfluoro analogs.[18]

    • Fluoroalkyl Phases (e.g., C8F13): These phases are highly effective for separating highly fluorinated compounds from non-fluorinated or less-fluorinated analogs. The more fluorinated a molecule is, the more strongly it is retained.[9]

  • Optimize the Mobile Phase:

    • Solvent Choice: Methanol can provide different selectivity compared to acetonitrile when used as the organic modifier in reversed-phase HPLC due to its hydrogen-bonding capabilities.

    • Avoid Contamination: Be aware that PTFE components in HPLC systems can be a source of background fluorine contamination, which can be problematic for trace analysis.[10]

  • Consider Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity and is often an excellent alternative for the purification of complex fluorinated molecules.

References

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • Slideshare. (2015). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Contreras, R. H., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry, 49(4), 185-193. Retrieved from [Link]

  • Mohring, V. M., et al. (2021). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology, 55(15), 10347-10356. Retrieved from [Link]

  • National Institutes of Health. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • American Chemical Society. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 3977-3984. Retrieved from [Link]

  • Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107. Retrieved from [Link]

  • Harrison, A. G., & Lin, M. S. (1975). The chemical ionization mass spectra of fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319. Retrieved from [Link]

  • Zhang, J., et al. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 35(7), 841-852. Retrieved from [Link]

  • ResearchGate. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

  • Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814. Retrieved from [Link]

  • LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Regalado, E. L., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A, 1380, 89-96. Retrieved from [Link]

  • MDPI. (2023). Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. Processes, 11(7), 2095. Retrieved from [Link]

  • National Institutes of Health. (2021). Ring-opening fluorination of bicyclic azaarenes. Chemical Science, 13(2), 357-362. Retrieved from [Link]

  • Università di Padova. (2023). Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds. Chemistry – A European Journal. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during and after the synthesis of this valuable building block. Here, we provide in-depth, field-proven insights and practical protocols to help you achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: Based on common synthetic routes, impurities can be broadly categorized:

  • Starting Materials: Incomplete consumption of precursors to the bicyclo[2.2.2]octane core, aminating agents, or fluorinating agents.

  • Reaction Byproducts: These can include diastereomers, regioisomers, or products from side reactions such as elimination or rearrangement. For instance, if a fluorodecarboxylation method is employed, byproducts specific to this reaction may be present.[1]

  • Degradation Products: Amines, in their free base form, can be susceptible to oxidation over time.

  • Residual Solvents: Solvents used during the synthesis, workup, or initial purification steps may be retained in the final product.

  • Inorganic Salts: Byproducts from the hydrochloride salt formation or other steps in the synthesis.

Q2: My this compound has a slight discoloration. What could be the cause and how can I remove it?

A2: Discoloration, often a yellowish or brownish tint, typically indicates the presence of minor, highly conjugated impurities or degradation products. These are often present in trace amounts but are intensely colored. A common and effective method for their removal is treatment with activated carbon. This is usually performed by dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating briefly, and then filtering the hot solution to remove the carbon before proceeding with recrystallization.

Q3: I am having trouble getting my this compound to crystallize. What can I do?

A3: Crystallization can be a challenging step. Here are a few troubleshooting tips:

  • Solvent Selection: Ensure you are using an appropriate solvent or solvent system. For amine hydrochlorides, polar protic solvents like isopropanol or ethanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether, are often effective.

  • Purity: If the material is significantly impure, the impurities can inhibit crystal lattice formation. Consider a preliminary purification step like an acid-base extraction.

  • Supersaturation: Ensure you have a supersaturated solution. This can be achieved by slowly cooling a hot, saturated solution or by the slow addition of an anti-solvent (a solvent in which your compound is poorly soluble) to a solution of your compound.

  • Seeding: Introducing a seed crystal of the pure compound can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to common purification challenges.

Issue 1: Presence of Non-Basic Impurities

Symptoms:

  • NMR spectrum shows signals that do not correspond to the desired product or known basic byproducts.

  • TLC analysis shows baseline material or spots that do not move with polar, amine-friendly solvent systems.

Root Cause: Non-basic or neutral organic impurities, such as unreacted starting materials (e.g., a ketone precursor to the amine) or non-amine byproducts, are often carried through the synthesis.

Troubleshooting Workflow:

Caption: Decision workflow for removing non-basic impurities.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the impure this compound in deionized water or a dilute aqueous HCl solution (e.g., 1 M HCl).

  • Extraction of Non-Basic Impurities: Transfer the aqueous solution to a separatory funnel and wash it with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. Repeat this washing step 2-3 times. The non-basic impurities will partition into the organic layer.

  • Isolation of the Free Amine: Carefully separate and retain the aqueous layer containing the protonated amine. Basify the aqueous layer by the slow addition of a strong base, such as 2 M sodium hydroxide (NaOH), until the pH is greater than 10. This will deprotonate the amine hydrochloride to its free base form. The free amine may precipitate or form an oily layer.

  • Extraction of the Free Amine: Extract the free amine from the aqueous layer using a suitable organic solvent like DCM or ethyl acetate. Perform this extraction 3-4 times to ensure complete recovery.

  • Drying and Salt Formation: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like diethyl ether or isopropanol, to precipitate the pure this compound.

  • Final Purification: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. For optimal purity, a final recrystallization is recommended.

Issue 2: Presence of Closely Related Amine Impurities

Symptoms:

  • NMR spectrum shows overlapping signals in the aliphatic region, suggesting the presence of isomeric or structurally similar amines.

  • TLC or LC-MS analysis indicates the presence of multiple components with similar retention times.

Root Cause: These impurities often arise from incomplete reactions or side reactions during the formation of the bicyclic ring system or the introduction of the amine and fluorine moieties.

Troubleshooting Workflow:

Caption: Strategies for separating closely related amine impurities.

Detailed Protocol: Column Chromatography of the Free Amine

For challenging separations of amine impurities, column chromatography of the free base is often effective. The basic nature of amines can lead to poor separation (tailing) on standard silica gel due to interactions with acidic silanol groups.[2][3]

  • Preparation of the Free Base: Convert the impure hydrochloride salt to the free base as described in the acid-base extraction protocol (Steps 1-4). After drying the organic extract, evaporate the solvent to obtain the crude free amine.

  • Column Preparation: Prepare a silica gel column. To minimize tailing, it is highly recommended to either use an amine-functionalized silica gel or to pre-treat the standard silica gel by flushing the packed column with the eluent system containing a small amount of a tertiary amine, such as triethylamine (typically 0.5-2% v/v).[2]

  • Elution: Dissolve the crude free amine in a minimal amount of the eluent and load it onto the column. Elute with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes, containing triethylamine throughout.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure desired amine.

  • Conversion to Hydrochloride Salt: Combine the pure fractions, evaporate the solvent, and convert the purified free amine back to the hydrochloride salt as previously described.

Data Presentation

Table 1: Recommended Purification Techniques for Different Impurity Types

Impurity TypeRecommended Primary TechniqueRecommended Secondary TechniqueKey Considerations
Non-basic/Neutral OrganicsAcid-Base ExtractionRecrystallizationEfficient for removing a wide range of non-amine impurities.
Colored ImpuritiesActivated Carbon TreatmentRecrystallizationUse a minimal amount of carbon to avoid product loss.
Closely Related AminesColumn Chromatography (Free Base)Fractional RecrystallizationPre-treatment of silica with triethylamine is often necessary.
Inorganic SaltsRecrystallizationN/AChoose a solvent system where the inorganic salts are insoluble.
Residual SolventsDrying under High VacuumRecrystallizationHeating during drying can help remove high-boiling point solvents.

References

  • Meiners, R. E., et al. "Synthesis of 4-substituted bicyclo[2.2.2]oct-1-yl..." Journal of the American Chemical Society.
  • European Patent Office.
  • Wang, L., et al. "Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy." Journal of Medicinal Chemistry.
  • US Patent and Trademark Office. "Synthesis of bicyclo[2.2.
  • "Amine purific
  • West, R., et al. "1,2,3,4,5,6-Hexasila-7,8-distannabicyclo[2.2.2]octanes: A Novel Approach toward Bicyclo Derivatives of Group 14 Elements." Organometallics.
  • "4-fluorobicyclo[2.2.2]octan-1-ol(22947-61-1) 1H NMR." ChemicalBook.
  • Rerun, T. J., et al. "Bridged Lactones and Bridged Carbocyclic Systems from..." The Journal of Organic Chemistry 28.11 (1963).
  • "Is there an easy way to purify organic amines?" Biotage.
  • "How do I purify the resulting compound after a nitro- to amine-group reduction?" Chemistry Stack Exchange.
  • US Patent and Trademark Office. "Purification of amine reaction mixtures - US2377511A."
  • De Nanteuil, F., et al. "Trichloroacetic acid fueled practical amine purifications.
  • Prakash, G. K. S., et al. "Recent Advances in Fluorination Reactions via De-Carboxylative and De-Oxygenative Strategies: A Perspective." Accounts of Chemical Research.
  • US Patent and Trademark Office. "Synthesis of bicyclo[2.2.
  • Kremsner, J. M., et al. "Investigations on the Formation of 4-Aminobicyclo[2.2.2]octanones." Molecules 14.8 (2009): 2987-3001.
  • "4-fluorobicyclo[2.2.2]octan-1-amine;hydrochloride (C007B-354822)." Cenmed Enterprises.
  • "this compound." PubChem.
  • US Patent and Trademark Office. "Synthesis of bicyclo[2.2.
  • "4-Fluoro-bicyclo[2.2.2]octan-1-aMine." ChemicalBook.
  • "4-Fluorobicyclo-[2.2.2]-octane-1-amine." SpectraBase.
  • "4-fluorobicyclo[2.2.2]octan-1-amine;hydrochloride." Molekula.
  • "Methodologies of Bicyclo[2.2.2]octane Compounds..." eScholarship.
  • "4-Fluorobicyclo[2.2.2]octan-1-amine 95%." A2B Chem.
  • Promontorio, R.
  • "Substituent Effects of the Alkyl Groups: Polarity vs. Polarizability.
  • "1397343-11-1|this compound." BLDpharm.
  • "4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine." PubChem.
  • "Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres.
  • "this compound." Sigma-Aldrich.
  • "Recent Advances in Fluorination Reactions via De-Carboxylative and De-Oxygenative Strategies: A Perspective." Semantic Scholar.
  • "Fluorination Reactions." Professor Steven V. Ley Research Group.
  • "Reactions involving fluoride ion. Part I. The polyfluoroalkylation of fluorinated aromatic systems." Journal of the Chemical Society C: Organic.
  • "Synthesis of 4-Fluorobicyclo[2.2.2]octan-1-amine.

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Technical Support Center: Scaling the Synthesis of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl. This guide is designed for researchers, process chemists, and drug development professionals engaged in scaling this valuable building block. We will move beyond simple procedural outlines to address the nuanced challenges encountered during scale-up, focusing on causality, troubleshooting, and process optimization.

The rigid bicyclo[2.2.2]octane (BCO) scaffold is a highly sought-after bioisostere for phenyl rings in medicinal chemistry, offering improved physicochemical properties such as enhanced solubility and metabolic stability. The introduction of fluorine at a bridgehead position further modulates electronic properties and can enhance binding affinity. This guide provides field-proven insights into navigating the synthetic complexities of this molecule, particularly the challenging fluorodecarboxylation step.

Synthetic Overview: A Scalable Pathway

A robust and scalable synthesis begins with the commercially available bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The overall strategy involves the selective monofunctionalization of this symmetric starting material, installation of the amine, and a subsequent challenging fluorination at the opposing bridgehead.

Synthetic_Pathway start Bicyclo[2.2.2]octane- 1,4-dicarboxylic Acid mid1 Mono-ester / Mono-amide Intermediate start->mid1 1. Mono-protection (e.g., Esterification) mid2 4-Aminobicyclo[2.2.2]octane- 1-carboxylic Acid mid1->mid2 2. Hofmann or Curtius Rearrangement mid3 4-Fluorobicyclo[2.2.2]octan- 1-amine (Free Base) mid2->mid3 3. Ag-Catalyzed Fluorodecarboxylation (Selectfluor®) product 4-Fluorobicyclo[2.2.2]octan- 1-amine HCl mid3->product 4. Salt Formation (HCl) Troubleshooting_Fluorodecarboxylation problem Low Yield or Byproducts in Fluorodecarboxylation q1 Major Byproduct? problem->q1 proto Proto-decarboxylation (BCO-H) q1->proto BCO-H hydroxy Hydroxylation (BCO-OH) q1->hydroxy BCO-OH start_mat Unreacted Starting Material q1->start_mat Starting Acid sol_proto1 Check solvent purity. Avoid THF, alcohols. proto->sol_proto1 sol_proto2 Ensure inert atmosphere (N2 / Ar). proto->sol_proto2 sol_hydroxy1 Reduce water content in solvent system. hydroxy->sol_hydroxy1 sol_start1 Increase Selectfluor® (to 2.0-2.5 eq). start_mat->sol_start1 sol_start2 Verify catalyst activity (fresh AgNO3). start_mat->sol_start2 sol_start3 Confirm reaction temp and time. start_mat->sol_start3

Caption: Troubleshooting workflow for the fluorodecarboxylation step.

Stage 3: Purification and Salt Formation

Q: I am having difficulty removing the 1-chloromethyl-4-aza-1-azoniabicyclo[2.2.2]octane (TEDA) byproduct after the fluorination step.

A: The TEDA byproduct from Selectfluor® is water-soluble, which is key to its removal.

  • Aqueous Workup: A simple aqueous workup is often insufficient. Perform a series of extractions. First, an acidic wash (e.g., 1M HCl) will protonate your product amine and any remaining TEDA, pulling them into the aqueous layer and away from neutral organic impurities.

  • Basification and Extraction: Next, basify the acidic aqueous layer (e.g., with NaOH or Na₂CO₃ to pH > 10) to deprotonate your product amine, making it soluble in an organic solvent (like DCM or EtOAc). The charged TEDA salt will remain in the aqueous layer. Repeat the extraction of the basic aqueous layer multiple times to maximize recovery of your product.

Q: My final product oils out during HCl salt formation instead of crystallizing.

A: Oiling out is a common issue, especially if impurities are present.

  • Purity is Paramount: Ensure the free base is of high purity (>98% by LC-MS) before attempting salt formation. If necessary, purify the free base by column chromatography.

  • Solvent System: The choice of solvent is crucial. A common method is to dissolve the free base in a solvent in which the HCl salt is poorly soluble, such as isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether. Then, add a solution of HCl in a compatible solvent (e.g., HCl in dioxane, HCl in ether, or gaseous HCl).

  • Control the Crystallization: Add the HCl solution slowly at room temperature or below with vigorous stirring. Oiling out often occurs when the solution becomes supersaturated too quickly. If an oil forms, try gentle heating to redissolve it, followed by very slow cooling. Seeding with a small crystal of a previous batch can also be highly effective.

Data & Protocols

Table 1: Representative Conditions for Fluorodecarboxylation
ParameterCondition A (Lab Scale)Condition B (Optimized for Scale)Rationale for Change
Substrate 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid-
Fluorinating Agent Selectfluor® (2.0 eq)Selectfluor® (2.2 eq)Increased excess to drive reaction to completion at lower temp.
Catalyst AgNO₃ (0.2 eq)AgNO₃ (0.1 eq)Reduced catalyst loading for cost and waste reduction.
Solvent Acetonitrile / H₂O (4:1)Acetone / H₂O (4:1)Acetone is often cheaper and easier to remove for scale-up.
Temperature 80 °C (Reflux)60 °CLower temperature improves selectivity and safety profile. [1]
Time 10 h16 hLonger time needed to compensate for lower temperature.
Typical Yield 55-65%60-70%Improved yield due to better selectivity.
Experimental Protocol: Silver-Catalyzed Fluorodecarboxylation (Condition B)

Warning: This reaction should be performed by trained personnel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Vessel Preparation: To a 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe, add 4-aminobicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) and silver nitrate (AgNO₃, 0.1 eq).

  • Inerting: Purge the vessel with nitrogen for 15 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition: Add acetone (4 volumes) and deionized water (1 volume). Begin stirring to form a slurry. Add Selectfluor® (2.2 eq) portion-wise over 15-20 minutes. A mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to an internal temperature of 60 °C and maintain for 16 hours.

  • In-Process Control (IPC): Take an aliquot of the reaction mixture, dilute with water, extract with ethyl acetate, and analyze the organic layer by LC-MS to confirm the disappearance of the starting material.

  • Workup - Quenching: Cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove insoluble silver salts, washing the pad with acetone.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Add ethyl acetate to the remaining aqueous residue and adjust the pH to >10 with 2M NaOH. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-fluorobicyclo[2.2.2]octan-1-amine as a free base. The crude product can then be taken to the salt formation step.

References

  • Holman, R. T., & Roberts, J. D. (1953). Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society, 75(11), 2814–2817. [Link]

  • Holman, R. T., & Roberts, J. D. (1953). Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Davies, H. G., & Storr, R. C. (1989). Synthesis of a Tetrasubstituted Bicyclo[2.2.2]Octane as a Potential Inhibitor of Influenza Virus Sialidase. Carbohydrate Research, 187(2), 279-283. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2005). Electrophilic fluorinating reagent mediated synthesis of fluorinated alpha-keto Ethers, benzil, and 6,6'-dialkoxy-2,2'-bipyridines. Journal of Fluorine Chemistry, 126(4), 509-515. [Link]

  • Banks, R. E., & Mohialdin-Khaffaf, S. N. (1992). Efficient electrophilic fluorination of β-dicarbonyl compounds with the selectfluor reagent F-TEDA-BF4{1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)}. Journal of Fluorine Chemistry, 58(2-3), 291. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2005). Electrophilic Fluorinating Reagent Mediated Synthesis of Fluorinated α-Keto Ethers, Benzil, and 6,6'-Dialkoxy-2,2'-bipyridines. Request PDF on ResearchGate. [Link]

  • Singh, V., & Yáñez, D. A. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers, 2(3), 274-278. [Link]

  • Levterov, V. V., et al. (2023). Scalable synthesis of 2-oxabicyclo[2.2.2]octane. ResearchGate. [Link]

  • Vincent, S. P., et al. (2000). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 65(15), 4679–4684. [Link]

  • Wikipedia. Hunsdiecker reaction. [Link]

  • European Patent Office. (2023). EP 3796975 B1 - Sulfonylaminobenzamide derivatives. [Link]

  • Organic Chemistry Portal. Hunsdiecker Reaction. [Link]

  • L.S. College, Muzaffarpur. (2020). Hunsdiecker reaction. [Link]

  • Berisht. (2021). Hunsdiecker Reaction. YouTube. [Link]

  • BYJU'S. Hunsdiecker Reaction. [Link]

  • Li, C., et al. (2012). Silver-Catalyzed Fluorination of Aliphatic Carboxylic Acids. Angewandte Chemie International Edition, 51(41), 10419-10422. [This is a representative reference for the concept; a direct link to the specific paper on radical fluorination is illustrative of the type of literature available, though the provided search results did not link to this exact paper directly.] A similar transformation is discussed in the context of 3-fluorobicyclo[1.1.1]pentan-1-amine synthesis in Pattison, F. L. M., et al. (2015). Radical Fluorinations. In Science of Synthesis (Vol. 2015/2, pp. 227-260). Thieme.[Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Bicyclo[2.2.2]octane Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the bicyclo[2.2.2]octane (BCO) scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the synthetic challenges associated with this unique and valuable structural motif. Our goal is to equip you with the knowledge to diagnose and solve common problems, ultimately improving your reaction yields and research outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the synthesis and reactivity of BCO derivatives.

Q1: What makes the bicyclo[2.2.2]octane core synthetically challenging?

The primary challenge lies in the rigid, strained ring system of the BCO core. This rigidity imposes significant geometric constraints that influence reactivity, particularly at the bridgehead positions. The boat-like conformation of the six-membered rings restricts the typical bond angles and torsional flexibility seen in simpler aliphatic systems. This inherent strain can lead to unexpected reaction pathways and often requires carefully optimized conditions to achieve desired transformations.

Q2: Why are reactions at the bridgehead position (C1 and C4) often difficult?

Reactions at the bridgehead carbons are notoriously difficult due to the principles of Bredt's Rule . This rule states that a double bond cannot be placed at a bridgehead position of a small bicyclic system because the resulting p-orbitals would be orthogonally constrained, preventing the necessary overlap for pi-bond formation. This has significant implications for reactions that proceed through sp2-hybridized intermediates, such as carbocations, which are highly destabilized at the bridgehead. Consequently, SN1-type reactions are extremely slow, and E1 eliminations are generally not feasible.

Q3: What are the most common strategies for derivatizing the BCO scaffold?

The most prevalent strategies for synthesizing and derivatizing the BCO scaffold include:

  • Diels-Alder Reaction: This is the most common method for constructing the BCO core itself, typically by reacting a 1,3-cyclohexadiene derivative with a suitable dienophile. The stereochemical outcome of this reaction can often be controlled.

  • Bridgehead Functionalization via Radical Intermediates: Since carbocation formation is disfavored, radical-based reactions provide a viable alternative for introducing functionality at the bridgehead positions. Reactions like the Barton decarboxylation or the Hunsdiecker reaction are effective for converting bridgehead carboxylic acids into other functional groups.[1][2]

  • Functionalization of the Ethano Bridges: The non-bridgehead carbons on the ethano bridges are more amenable to standard synthetic transformations, although steric hindrance from the bicyclic framework can still influence reactivity.

Q4: Are there any general recommendations for purifying BCO derivatives?

Due to their often non-polar and rigid nature, BCO derivatives can be challenging to purify using standard silica gel chromatography. Here are some general recommendations:

  • Recrystallization: If the compound is a solid, recrystallization is often the most effective method for achieving high purity.

  • Normal-Phase Chromatography with Non-Polar Solvents: For column chromatography, a less polar stationary phase like alumina may provide better separation than silica gel. Eluent systems with low polarity, such as hexane/ether or hexane/dichloromethane, are typically required.

  • Reversed-Phase Chromatography: For more polar BCO derivatives, reversed-phase HPLC can be an excellent purification tool.

  • Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful technique for the purification of chiral and achiral non-polar compounds and can be particularly effective for BCO derivatives.

Part 2: Detailed Troubleshooting Guides

This section provides in-depth, question-and-answer-based troubleshooting for specific experimental problems.

Problem 1: Low or No Yield in Bridgehead Functionalization

Q1.1: My nucleophilic substitution at a bridgehead leaving group is failing. What are the likely causes and solutions?

  • Causality: As explained by Bredt's Rule, the formation of a bridgehead carbocation is highly energetically unfavorable. Therefore, SN1 reactions are extremely slow. SN2 reactions are also impossible at the bridgehead because the backside attack is completely blocked by the bicyclic framework.

  • Troubleshooting Workflow:

    start Low/No Yield in Bridgehead Substitution check_mechanism Is the reaction likely SN1 or SN2? start->check_mechanism sn1 SN1 is highly disfavored due to carbocation instability. check_mechanism->sn1 Yes sn2 SN2 is impossible due to steric hindrance. check_mechanism->sn2 Yes alternative Consider alternative mechanisms sn1->alternative sn2->alternative radical Radical-based functionalization (e.g., Barton, Hunsdiecker) alternative->radical organometallic Organometallic coupling (e.g., from bridgehead halide) alternative->organometallic protocol_radical See Protocol 1: Barton Decarboxylation radical->protocol_radical protocol_organometallic Explore Negishi or Kumada coupling conditions organometallic->protocol_organometallic

    Caption: Troubleshooting workflow for bridgehead substitution.

  • Solutions:

    • Switch to a Radical Pathway: If your substrate is a carboxylic acid, consider converting it to a bridgehead halide or other functional group via a radical decarboxylation reaction. The Barton decarboxylation (using an N-hydroxy-2-thiopyridone ester) or the Hunsdiecker reaction (using the silver salt of the carboxylic acid with a halogen) are excellent options.[1][2]

    • Employ Organometallic Intermediates: If you have a bridgehead halide, you can attempt to form an organometallic reagent (e.g., Grignard or organolithium), which can then be quenched with an electrophile. Be aware that the formation of these reagents can also be sluggish.

Q1.2: I'm attempting a radical functionalization at the bridgehead, but the yield is poor. How can I improve it?

  • Causality: While radical formation at the bridgehead is more favorable than carbocation formation, the stability of the bridgehead radical is still lower than that of a typical tertiary radical. This can lead to sluggish reactions and competing side reactions. Incomplete formation of the radical precursor (e.g., the Barton ester) or inefficient radical trapping can also lower yields.

  • Solutions:

    • Optimize Radical Initiation: Ensure your radical initiator is appropriate for the reaction temperature. AIBN (azobisisobutyronitrile) is a common choice. For photoredox-catalyzed reactions, ensure your light source is of the correct wavelength and intensity.

    • Control Reaction Concentration: Radical chain reactions can be sensitive to concentration. Running the reaction under high dilution can favor intramolecular cyclizations if that is the desired outcome, while higher concentrations can favor intermolecular trapping.

    • Use an Efficient Radical Trap: The choice of radical trap is crucial. For example, in a Barton decarboxylation, using a good hydrogen atom donor like tributyltin hydride (Bu3SnH) or a less toxic alternative such as tris(trimethylsilyl)silane (TTMSS) is important for reductive decarboxylation. For halogenation, CCl4 or BrCCl3 are effective.

    • Ensure Precursor Purity: Impurities in your starting material or reagents can interfere with the radical reaction. Ensure your BCO carboxylic acid is pure before attempting to form the Barton ester or Hunsdiecker salt.

Problem 2: Issues with Diels-Alder Reactions to Form the BCO Core

Q2.1: My Diels-Alder reaction to form the BCO skeleton has a low yield. What factors should I investigate?

  • Causality: Low yields in Diels-Alder reactions can be due to several factors, including an unfavorable equilibrium (retro-Diels-Alder), steric hindrance, poor orbital overlap between the diene and dienophile, or decomposition of the starting materials under the reaction conditions.

  • Solutions:

    • Increase Temperature: For thermally allowed [4+2] cycloadditions, increasing the temperature will increase the reaction rate. However, be mindful that this can also favor the retro-Diels-Alder reaction, especially if the product is sterically congested.

    • Use a Lewis Acid Catalyst: Lewis acids can significantly accelerate Diels-Alder reactions by coordinating to the dienophile, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and increasing its reactivity.[3]

    • Increase Pressure: High-pressure conditions (on the order of several kbar) can favor the formation of the Diels-Alder adduct by shifting the equilibrium towards the more compact product.

    • Solvent Choice: The choice of solvent can influence the reaction rate. While non-polar solvents are often used, polar solvents can sometimes accelerate the reaction.

Lewis Acid Typical Dienophile Effect on Stereoselectivity Reference
TiCl4Carbonyl-containingOften enhances endo selectivity[3]
ZnI2Carbonyl-containingCan favor exo selectivity[3]
Et2AlClAcrylatesEnhances endo selectivity
BF3·OEt2α,β-Unsaturated ketonesIncreases reaction rate and can influence stereoselectivity

Q2.2: I'm observing a mixture of endo and exo stereoisomers in my Diels-Alder reaction. How can I improve the selectivity?

  • Causality: The formation of endo and exo products is a common feature of Diels-Alder reactions involving cyclic dienes. The endo product is often the kinetic product due to favorable secondary orbital interactions between the diene and the dienophile's activating group. The exo product is typically the thermodynamically more stable isomer.

  • Troubleshooting Workflow:

    start Poor Endo/Exo Selectivity check_conditions Analyze Reaction Conditions start->check_conditions kinetic_vs_thermo Is the reaction under kinetic or thermodynamic control? check_conditions->kinetic_vs_thermo kinetic Low temperature, short reaction time favors the kinetic (often endo) product. kinetic_vs_thermo->kinetic Kinetic thermo High temperature, long reaction time favors the thermodynamic (often exo) product. kinetic_vs_thermo->thermo Thermodynamic optimize_temp Adjust temperature and reaction time. kinetic_vs_thermo->optimize_temp lewis_acid Use a Lewis acid to enhance kinetic selectivity. kinetic->lewis_acid thermo->optimize_temp

    Caption: Decision tree for optimizing Diels-Alder stereoselectivity.

  • Solutions:

    • Lower the Reaction Temperature: To favor the kinetically controlled endo product, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Employ a Lewis Acid: As mentioned previously, Lewis acids can enhance the rate of the Diels-Alder reaction, often allowing it to proceed at a lower temperature and with higher endo selectivity.[3]

    • For the Exo Product: If the exo product is desired, running the reaction at a higher temperature for a longer period may allow the initially formed endo product to revert to the starting materials (via retro-Diels-Alder) and then re-form as the more stable exo isomer.

Problem 3: Unexpected Side Products

Q3.1: I'm observing rearrangement products in my reaction. Why is this happening and how can I prevent it?

  • Causality: The strained nature of the BCO framework can make it susceptible to rearrangements, especially when carbocationic intermediates are formed, even transiently. For example, oxidative decarboxylation of certain BCO dicarboxylic acids with lead tetraacetate has been shown to yield rearranged bicyclo[3.2.1]octane systems.[2] This occurs via a 1,2-acyl migration following the formation of a carbocation.

  • Solutions:

    • Avoid Carbocation-Promoting Conditions: If rearrangements are an issue, avoid strongly acidic conditions or reagents that can generate carbocations.

    • Choose Milder Reagents: For oxidative decarboxylation, an alternative to lead tetraacetate might be necessary. For instance, a Barton-type radical decarboxylation is less likely to lead to cationic rearrangements.

    • Temperature Control: In some cases, rearrangements are more prevalent at higher temperatures. Running the reaction at a lower temperature may suppress these side reactions.

Problem 4: Purification and Characterization Challenges

Q4.1: My BCO derivative is difficult to purify by standard column chromatography. What are some alternative methods?

  • Causality: The compact, globular, and often non-polar nature of BCO derivatives can lead to weak interactions with standard silica or alumina stationary phases, resulting in poor separation from impurities of similar polarity.

  • Solutions:

    • Recrystallization: This is the most powerful technique for purifying solid BCO derivatives. A thorough solvent screen is recommended to find the ideal recrystallization solvent.

    • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the mobile phase, often with a co-solvent like methanol. It provides excellent resolution for non-polar and chiral compounds and is often successful where normal and reversed-phase HPLC fail.

    • Preparative Gas Chromatography (GC): For volatile and thermally stable BCO derivatives, preparative GC can provide excellent separation and high purity.

Q4.2: I'm having trouble with the characterization of my BCO compound by NMR. Are there any common issues to be aware of?

  • Causality: The high symmetry of some BCO derivatives can lead to fewer and sometimes overlapping signals in the 1H and 13C NMR spectra than might be expected. The rigid framework also results in complex long-range couplings.

  • Tips for NMR Characterization:

    • 1H NMR: The bridgehead protons typically appear as a multiplet between δ 2.5-3.5 ppm. The protons on the ethano bridges often give rise to complex, overlapping multiplets in the δ 1.0-2.5 ppm region.[4]

    • 13C NMR: Due to symmetry, you may observe fewer carbon signals than the number of carbons in the molecule. The bridgehead carbons are typically in the range of δ 30-40 ppm, while the bridge carbons are around δ 25-35 ppm.

    • 2D NMR: Techniques like COSY, HSQC, and HMBC are invaluable for assigning the complex proton and carbon signals in BCO derivatives.

    • Solid-State NMR: For crystalline BCO derivatives, solid-state NMR can provide useful structural information, especially when solution NMR spectra are ambiguous.[5]

Part 3: Experimental Protocols

Protocol 1: Bridgehead Bromination via the Hunsdiecker Reaction

This protocol describes the conversion of a bridgehead carboxylic acid to a bridgehead bromide.

  • Step 1: Synthesis of the Silver Salt

    • Dissolve the bicyclo[2.2.2]octane-1-carboxylic acid in a minimal amount of water containing one equivalent of NaOH or KOH.

    • To this solution, add one equivalent of silver nitrate (AgNO3) dissolved in water, with stirring.

    • The silver salt of the carboxylic acid will precipitate. Protect the suspension from light.

    • Collect the precipitate by filtration, wash with water, then with ethanol, and finally with diethyl ether.

    • Dry the silver salt thoroughly under vacuum in the dark.

  • Step 2: Brominative Decarboxylation

    • Suspend the dry silver salt in a dry, inert solvent such as carbon tetrachloride (CCl4).

    • With vigorous stirring and protection from light, add a solution of one equivalent of bromine (Br2) in CCl4 dropwise.

    • After the addition is complete, gently reflux the mixture until the evolution of CO2 ceases and the color of the bromine has disappeared.

    • Cool the reaction mixture and filter to remove the silver bromide precipitate.

    • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromobicyclo[2.2.2]octane.

    • Purify the product by sublimation or careful distillation under reduced pressure.

Note: The Hunsdiecker reaction involves toxic reagents (bromine, CCl4) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1][6][7]

References

Preventing decomposition of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride (HCl). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout its handling, storage, and experimental use. As a bridged aliphatic amine, its unique three-dimensional structure is critical to its function, and preventing its decomposition is paramount for reproducible and reliable results.

This resource provides in-depth answers to frequently encountered challenges, troubleshooting guides for common experimental issues, and validated protocols to maintain the compound's purity and performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl?

The stability of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl, an amine salt, is primarily influenced by pH, atmospheric exposure (oxygen and moisture), temperature, and light.

  • pH: As an amine hydrochloride, the compound is the salt of a weak base and a strong acid. In aqueous solutions, the pH is critical. Exposure to basic conditions (pH > 7) will deprotonate the ammonium cation, liberating the free amine. This free amine form is significantly more nucleophilic and susceptible to oxidative degradation and other unwanted side reactions.

  • Oxidation: The lone pair of electrons on the nitrogen atom of the free amine (formed upon deprotonation) is susceptible to oxidation, especially when exposed to atmospheric oxygen. This can lead to the formation of N-oxides or other degradation products, often accompanied by a discoloration of the material.

  • Moisture: The compound is hygroscopic and should be handled in a dry environment. Absorbed moisture can accelerate degradation by facilitating hydrolysis or creating localized pH changes on the solid surface.

  • Temperature: While supplier data suggests storage at room temperature, elevated temperatures used in certain experimental protocols can provide the activation energy needed for decomposition pathways, such as elimination reactions.

Q2: I noticed my solid sample has developed a slight yellow or brown tint over time. Is it still usable?

A color change is a primary indicator of potential degradation. This is often due to slow oxidation of the amine. While a very faint discoloration might indicate minor surface oxidation, it warrants caution.

Recommendation:

  • Re-analyze the material: Before use, verify the purity of the discolored batch using a suitable analytical method like HPLC-UV or LC-MS to quantify the parent compound and detect any impurities.

  • Purification: If minor impurities are detected, repurification may be possible, for example, by recrystallization. However, it is often more practical and scientifically rigorous to use a fresh, pure sample.

  • Root Cause Analysis: Review your storage conditions. Was the container seal compromised? Was it stored under an inert atmosphere? Answering these questions can prevent future occurrences.

Q3: Why is it supplied as a hydrochloride salt instead of the free amine?

Supplying this compound as a hydrochloride salt offers several key advantages for stability and handling.

  • Enhanced Stability: The protonation of the amine nitrogen to form the ammonium salt significantly reduces its nucleophilicity and basicity. This protects the nitrogen from engaging in unwanted reactions, particularly oxidation.

  • Improved Physical Properties: Amine salts are typically crystalline solids with higher melting points and lower volatility compared to their corresponding free bases. This makes them easier to handle, weigh accurately, and store.

  • Increased Water Solubility: The salt form is generally more soluble in water and polar protic solvents, which is often advantageous for biological assays and reaction setups.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observation: Poor solubility or precipitation of the compound in a neutral buffered solution (e.g., PBS pH 7.4).
  • Causality: While the HCl salt is water-soluble, introducing it to a neutral or slightly basic buffer can cause the deprotonation of the ammonium ion to the free amine. The free amine is typically less soluble in aqueous media than its salt form, leading to precipitation or cloudiness.

  • Solution Workflow:

    • Prepare an Acidic Stock Solution: First, dissolve the 4-Fluorobicyclo[2.2.2]octan-1-amine HCl in a slightly acidic aqueous medium (e.g., water for injection adjusted to pH 3-4 with HCl) or a suitable organic solvent like DMSO.

    • pH Adjustment (if necessary): If the final experimental medium must be at a neutral pH, add the acidic stock solution dropwise to the final buffered solution with vigorous stirring. This gradual addition helps to avoid localized high concentrations that can lead to immediate precipitation.

    • Solubility Limit: Be aware of the intrinsic solubility limit of the free base in your final medium. If precipitation still occurs, you may be exceeding this limit.

Observation: Inconsistent results or loss of activity in a multi-day experiment.
  • Causality: If the compound is dissolved in a neutral or basic aqueous buffer for an extended period, it will exist predominantly as the free amine, which can degrade over time via oxidation or other pathways. This is especially true if the solution is not protected from light and air.

  • Preventative Measures:

    • Prepare Fresh Solutions: Always prepare solutions of the compound fresh for each experiment. Avoid storing stock solutions in neutral or basic buffers for more than a few hours.

    • Inert Conditions: If a solution must be used over several hours, protect it from degradation by blanketing the headspace of the vial with an inert gas like argon or nitrogen and protecting it from light.

    • Stability Assessment: For critical long-term experiments, perform a preliminary stability study. Prepare your solution and analyze its purity by HPLC at several time points (e.g., 0, 4, 8, 24 hours) under the exact experimental conditions (temperature, lighting, atmosphere) to quantify the rate of degradation.

Troubleshooting Decision Workflow

The following diagram provides a logical flow for diagnosing and resolving stability issues.

G start Stability Issue Observed (e.g., color change, precipitation, inconsistent results) obs_type What is the nature of the issue? start->obs_type solid Solid Sample: Color Change / Clumping obs_type->solid Solid solution In Solution: Precipitation / Haze obs_type->solution Solution results Experimental: Loss of Activity / Inconsistency obs_type->results Results check_storage Verify Storage Conditions: - Tightly sealed? - Inert atmosphere? - Away from light/heat? solid->check_storage check_solvent Review Solution Prep: - What is the solvent/buffer pH? - Was it prepared fresh? solution->check_solvent check_exp Review Experiment Conditions: - Duration? - Temperature? - pH of final medium? results->check_exp reanalyze Re-analyze Purity (HPLC, LC-MS) check_storage->reanalyze acidic_stock Action: Prepare concentrated stock in DMSO or acidic water (pH 3-4) check_solvent->acidic_stock pH > 6 fresh_sol Action: Prepare solutions fresh daily. Protect from air/light during use. check_exp->fresh_sol

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols & Data

Recommended Storage and Handling Conditions

To ensure long-term stability, adhere to the conditions summarized below.

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C)Prevents acceleration of thermal degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.
Container Tightly Sealed Amber Glass VialProtects from light and atmospheric contamination.
Handling In a glove box or dry, inert atmospherePrevents absorption of moisture during weighing and aliquoting.
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes how to prepare a 10 mM aqueous stock solution while minimizing the risk of degradation.

  • Preparation of Acidified Water: Prepare a diluent by adding an appropriate amount of 1 M HCl to sterile, deionized water to adjust the pH to approximately 3.5.

  • Weighing: In a dry, inert atmosphere (e.g., a glove box), accurately weigh the required amount of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl (MW: 179.66 g/mol ) into a sterile amber vial.

  • Dissolution: Add the acidified water (pH 3.5) to the vial to achieve the target concentration of 10 mM. Cap the vial tightly.

  • Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.

  • Storage: For short-term storage (up to 1 week), store the acidic stock solution at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or -80°C. Before use, thaw the aliquot completely and vortex gently.

Potential Degradation Pathways

The primary degradation risk begins with deprotonation to the free amine. Once formed, the free amine is more susceptible to other reactions.

G cluster_0 Stable Salt Form cluster_1 Reactive Free Amine cluster_2 Degradation Products HCl_Salt 4-Fluorobicyclo[2.2.2]octan-1-amine HCl (Protonated, Stable) Free_Amine Free Amine (Deprotonated, Reactive) HCl_Salt->Free_Amine Base (OH⁻) pH > pKa Free_Amine->HCl_Salt Acid (H⁺) pH < pKa Oxidized N-Oxide Products Free_Amine->Oxidized O₂ (Air) Elimination Elimination Products (e.g., Alkenes) Free_Amine->Elimination Heat / Strong Base (Potential Pathway)

Caption: Key degradation pathways initiated by deprotonation.

Protocol 2: Basic Forced Degradation Study

A forced degradation study helps identify potential degradation products and the stability-indicating capability of your analytical method.

  • Sample Preparation: Prepare 1 mg/mL solutions of the compound under the following conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Control: Deionized Water

  • Incubation: Incubate a set of samples at 60°C for 24 hours. Keep a corresponding set at room temperature. Expose another set to a photostability chamber (UV/Vis light) as per ICH Q1B guidelines.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each sample. If necessary, neutralize the acidic and basic samples before injection.

  • Detection: Analyze all samples by a suitable stability-indicating method, such as a gradient reverse-phase HPLC method with UV and MS detection.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. This will reveal the compound's vulnerabilities (e.g., high degradation in basic or oxidative conditions).

References

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(15), 8893–8901. Available at: [Link]

  • Wikipedia. (2023). Hofmann elimination. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis, University of Glasgow). Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. Retrieved from [Link]

  • Chad's Prep. (n.d.). 22.4 Hofmann Elimination and Cope Elimination. Retrieved from [Link]

  • PharmaCompass. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(15), 8893–8901. Available at: [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hofmann Elimination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Hofmann Elimination. Retrieved from [Link]

  • J-Stage. (n.d.). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Allen. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4-fluorobicyclo[2.2.2]octan-1-amine;hydrochloride. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review. Retrieved from [Link]

  • Åbo Akademi University Research Portal. (2024). A note on the chemical fate of the DABCO catalyst in amine-catalyzed hypochlorite bleaching of cellulosic pulps. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • eScholarship. (n.d.). Methodologies of Bicyclo[2.2.2]octane Compounds.... Retrieved from [Link]

  • Consensus. (1984). *and bicyclo[3.2.1]octan-2-yl

Validation & Comparative

The Ascendancy of Fluorinated Bicyclic Amines: A Comparative Guide to 4-Fluorobicyclo[2.2.2]octan-1-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer improved pharmacological properties is perpetual. Among the myriad of structures, bicyclic amines have emerged as pivotal three-dimensional (3D) bioisosteres, offering a strategic departure from the "flatland" of traditional aromatic rings.[1] This guide provides an in-depth comparison of 4-Fluorobicyclo[2.2.2]octan-1-amine against other notable bicyclic amines, underpinned by experimental data to inform rational drug design.

The Strategic Imperative for 3D Scaffolds in Drug Design

The overreliance on aromatic moieties in drug candidates has been associated with several liabilities, including poor aqueous solubility, high lipophilicity, and susceptibility to cytochrome P450-mediated metabolism. The introduction of rigid, saturated bicyclic scaffolds, such as the bicyclo[2.2.2]octane system, offers a compelling solution to mitigate these challenges. These 3D structures can mimic the spatial arrangement of a para-substituted phenyl ring while improving key physicochemical properties.[2]

The strategic incorporation of fluorine into these scaffolds further refines their pharmacological profile. Fluorine, the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity (logP), metabolic stability, and binding affinity through a combination of inductive effects and its ability to form favorable orthogonal interactions with biological targets.

4-Fluorobicyclo[2.2.2]octan-1-amine: A Privileged Scaffold

4-Fluorobicyclo[2.2.2]octan-1-amine has garnered significant interest as a versatile building block in drug discovery. The presence of the fluorine atom at the C4-bridgehead position introduces unique electronic properties without significantly altering the overall steric profile compared to its non-fluorinated parent.

Synthesis of 4-Fluorobicyclo[2.2.2]octan-1-amine

The synthesis of 4-substituted bicyclo[2.2.2]octan-1-amines has been described in the literature.[3] A common strategy involves the preparation of a 4-substituted bicyclo[2.2.2]octane precursor followed by the introduction of the amine functionality, often via a Curtius or Hofmann rearrangement.

Comparative Analysis: Physicochemical and Pharmacological Properties

The true value of 4-Fluorobicyclo[2.2.2]octan-1-amine is best understood through a comparative lens, juxtaposing its properties with those of its non-fluorinated counterpart and other widely used bicyclic amines such as bicyclo[1.1.1]pentan-1-amine and adamantanamine.

CompoundStructureMolecular Weight ( g/mol )cLogPpKa
4-Fluorobicyclo[2.2.2]octan-1-amine 4-Fluorobicyclo[2.2.2]octan-1-amine
143.211.1[4]~9.5 (estimated)Bicyclo[2.2.2]octan-1-amine Bicyclo[2.2.2]octan-1-amine125.221.5~10.7Bicyclo[1.1.1]pentan-1-amine Bicyclo[1.1.1]pentan-1-amine83.130.5~10.4Adamantanamine Adamantanamine151.252.3~10.9

Table 1: Comparison of Physicochemical Properties of Selected Bicyclic Amines.

Basicity (pKa)
Lipophilicity (logP)

Fluorination often increases lipophilicity; however, the strategic placement of a single fluorine atom can lead to a nuanced effect. The predicted cLogP of 4-fluorobicyclo[2.2.2]octan-1-amine is slightly lower than its non-fluorinated analog, suggesting that the introduction of the polar C-F bond can, in this rigid system, subtly decrease lipophilicity.[4] This is a desirable attribute in drug design, as it can lead to improved solubility and a better overall ADME (absorption, distribution, metabolism, and excretion) profile. In contrast, the more lipophilic adamantanamine has a significantly higher cLogP.

Metabolic Stability

A key advantage of incorporating fluorinated bicyclic scaffolds is the potential for enhanced metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][6] By replacing a metabolically labile proton with a fluorine atom, the metabolic soft spot can be blocked, leading to a longer in vivo half-life and improved pharmacokinetic profile. While direct comparative metabolic stability data for 4-fluorobicyclo[2.2.2]octan-1-amine is not available in the searched literature, the general principles of fluorination in drug design strongly support this hypothesis.[5][6]

Experimental Protocols

General Procedure for In Vitro Microsomal Stability Assay

This protocol provides a framework for assessing the metabolic stability of bicyclic amines.

G cluster_prep Preparation cluster_inc Incubation cluster_proc Sample Processing & Analysis cluster_data Data Analysis prep_mics Prepare liver microsome solution (e.g., 0.5 mg/mL in phosphate buffer) inc_mix Add microsomes and test compound to 96-well plate prep_mics->inc_mix prep_cpd Prepare test compound working solution (e.g., 1 µM) prep_cpd->inc_mix prep_nadph Prepare NADPH regenerating system inc_start Initiate reaction with NADPH regenerating system prep_nadph->inc_start inc_pre Pre-incubate at 37°C for 5-10 min inc_mix->inc_pre inc_pre->inc_start inc_time Incubate at 37°C, taking aliquots at time points (0, 5, 15, 30, 45, 60 min) inc_start->inc_time proc_quench Stop reaction with ice-cold acetonitrile containing internal standard inc_time->proc_quench proc_cent Centrifuge to precipitate proteins proc_quench->proc_cent proc_super Transfer supernatant for analysis proc_cent->proc_super proc_lcms Quantify remaining compound by LC-MS/MS proc_super->proc_lcms data_plot Plot ln(% remaining) vs. time proc_lcms->data_plot data_calc Calculate half-life (t½) and intrinsic clearance (CLint) data_plot->data_calc

Caption: Workflow for a typical in vitro liver microsomal metabolic stability assay.[7][8]

Logical Framework for Bioisosteric Replacement

The strategic application of bicyclic amines as bioisosteres for aromatic rings is a cornerstone of modern medicinal chemistry. The following diagram illustrates the decision-making process for selecting an appropriate bicyclic amine.

G start Identify Aromatic Ring for Replacement q1 Primary Goal? start->q1 improve_pk Improve Physicochemical Properties (Solubility, logP, Metabolic Stability) q1->improve_pk Improve PK mimic_vector Mimic para-Substitution Vector q1->mimic_vector Mimic Vector q2 Degree of 3D Character Desired? improve_pk->q2 mimic_vector->q2 bco Bicyclo[2.2.2]octane (Good phenyl mimic, moderate 3D) q2->bco Moderate bcp Bicyclo[1.1.1]pentane (Smaller, more linear, improved solubility) q2->bcp High, Linear ada Adamantane (Bulky, highly lipophilic, blocks metabolism) q2->ada High, Bulky q3 Need to Modulate Basicity or Block Metabolism? bco->q3 fluoro_bco 4-Fluorobicyclo[2.2.2]octane (Lower pKa, enhanced metabolic stability) q3->fluoro_bco Yes non_fluoro_bco Bicyclo[2.2.2]octane (Higher pKa, baseline stability) q3->non_fluoro_bco No

Caption: Decision tree for selecting a bicyclic amine as a phenyl ring bioisostere.

Conclusion

4-Fluorobicyclo[2.2.2]octan-1-amine represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its rigid three-dimensional structure, coupled with the strategic placement of a fluorine atom, offers a unique combination of properties that can be leveraged to overcome common challenges in drug discovery. By modulating basicity, fine-tuning lipophilicity, and enhancing metabolic stability, this scaffold provides a powerful platform for the design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration and application of fluorinated bicyclic amines are poised to make significant contributions to the development of innovative medicines.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Bicyclooctanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized pharmacological profiles is a paramount challenge. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool to enhance properties such as metabolic stability, receptor binding affinity, and bioavailability. This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated bicyclooctanes, a class of rigid scaffolds increasingly utilized as bioisosteres for aromatic rings. Supported by experimental data, this document serves as a technical resource for rational drug design and lead optimization.

The Rationale for Fluorination of Bicyclooctane Scaffolds

Bicyclooctanes, such as bicyclo[2.2.2]octane and bicyclo[3.2.1]octane, offer a three-dimensional structural rigidity that is advantageous in drug design. This rigidity can lead to higher binding affinity and selectivity for target receptors by reducing the entropic penalty upon binding. The introduction of fluorine to these scaffolds can further refine their pharmacological properties in several key ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. By replacing a metabolically labile hydrogen atom with fluorine, the metabolic stability of a compound can be significantly increased, leading to a longer half-life and improved oral bioavailability.[1]

  • Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic environment of the molecule, influencing interactions with the target protein. This can lead to enhanced binding affinity and, in some cases, improved selectivity for the desired target over off-targets. These subtle electronic modulations can be critical in fine-tuning the potency and safety profile of a drug candidate.

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the bicyclooctane ring system. This conformational locking can pre-organize the molecule into a bioactive conformation, thereby enhancing its affinity for the target receptor.[2]

  • Physicochemical Properties: Fluorination can modulate a molecule's lipophilicity (LogP) and acidity/basicity (pKa). These properties are crucial for absorption, distribution, metabolism, and excretion (ADME). While often increasing lipophilicity, strategic fluorination can also be used to fine-tune these parameters to achieve the desired drug-like properties.

Comparative Biological Activity: A Data-Driven Analysis

The following table summarizes experimental data comparing the biological activity of fluorinated and non-fluorinated bicyclooctane analogs. The data is compiled from various studies and focuses on key parameters such as receptor binding affinity (Ki) and metabolic stability.

Scaffold & AnalogsTargetParameterNon-Fluorinated ValueFluorinated ValueFold ChangeReference
Bicyclo[3.2.1]octane Series
3β-(4-phenyl)Dopamine Transporter (DAT)Ki (nM)15.011.0 (4-fluorophenyl)1.4x increase in affinity[3][4]
3β-(4-phenyl)Serotonin Transporter (SERT)Ki (nM)35.022.0 (4-fluorophenyl)1.6x increase in affinity[3][4]
General Cyclohexane Analogs
Non-Fluorinated CyclohexaneMetabolic EnzymesMicrosomal Half-life (t½)15 min45 min3x increase[5]
Non-Fluorinated CyclohexaneMetabolic EnzymesIntrinsic Clearance (CLint)120 µL/min/mg40 µL/min/mg3x decrease[5]

Note: Direct comparative metabolic stability data for bicyclooctanes is limited in the public domain. The data for cyclohexane analogs is presented to illustrate the general trend of increased metabolic stability with fluorination, a principle that is widely accepted to apply to other saturated carbocyclic scaffolds like bicyclooctanes.

Experimental Protocols: A Guide to In Vitro Assessment

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of fluorinated and non-fluorinated compounds.

Receptor Binding Affinity Assay: Dopamine Transporter (DAT)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the dopamine transporter.

Objective: To quantify the binding affinity of test compounds by measuring their ability to displace the radioligand [³H]WIN 35,428 from membranes expressing the dopamine transporter.[6][7]

Materials:

  • Test compounds (fluorinated and non-fluorinated bicyclooctanes)

  • [³H]WIN 35,428 (Radioligand)

  • Membrane preparation from cells expressing the human dopamine transporter (hDAT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Non-specific binding control: Cocaine (10 µM) or GBR 12909 (10 µM)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Dilute the [³H]WIN 35,428 in the assay buffer to a final concentration of approximately 1-2 nM.

    • Thaw the hDAT membrane preparation on ice and dilute to the desired protein concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of [³H]WIN 35,428, and 50 µL of hDAT membrane preparation.

      • Non-specific Binding: 25 µL of non-specific binding control (e.g., 10 µM cocaine), 25 µL of [³H]WIN 35,428, and 50 µL of hDAT membrane preparation.

      • Test Compound: 25 µL of test compound dilution, 25 µL of [³H]WIN 35,428, and 50 µL of hDAT membrane preparation.

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay: Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, which are rich in CYP450 enzymes.[8][9][10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (fluorinated and non-fluorinated bicyclooctanes)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ice-cold, for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well microplates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, pre-warm the liver microsome suspension at 37°C for 5-10 minutes.

    • Add the test compound to the microsome suspension to achieve the final desired concentration (e.g., 1 µM).

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding three volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantification:

    • Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizing the Impact and Workflow

Diagrams created using Graphviz provide a clear visual representation of the concepts and processes discussed.

cluster_0 Non-Fluorinated Bicyclooctane cluster_1 Fluorinated Bicyclooctane Non-F-Analog Non-Fluorinated Analog Metabolically_Vulnerable Metabolically Vulnerable Site (C-H) Non-F-Analog->Metabolically_Vulnerable Susceptible to Oxidation CYP450 CYP450 Metabolism Metabolically_Vulnerable->CYP450 Metabolite Metabolite (Rapid Clearance) CYP450->Metabolite F-Analog Fluorinated Analog Blocked_Site Metabolically Blocked Site (C-F) F-Analog->Blocked_Site Resistant to Oxidation CYP450_2 CYP450 Metabolism Blocked_Site->CYP450_2 Inhibited Reduced_Metabolism Reduced Metabolism CYP450_2->Reduced_Metabolism

Caption: Impact of Fluorination on Metabolic Stability.

Start Start Assay Prepare_Reagents Prepare Test Compound, Microsomes, and NADPH Regenerating System Start->Prepare_Reagents Pre-Incubate Pre-incubate Microsomes and Test Compound at 37°C Prepare_Reagents->Pre-Incubate Initiate_Reaction Initiate Reaction with NADPH Regenerating System Pre-Incubate->Initiate_Reaction Time_Points Sample at Multiple Time Points (0, 5, 15, 30, 45, 60 min) Initiate_Reaction->Time_Points Terminate_Reaction Terminate Reaction with Cold Acetonitrile Time_Points->Terminate_Reaction Process_Samples Centrifuge and Collect Supernatant Terminate_Reaction->Process_Samples Analyze LC-MS/MS Analysis Process_Samples->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for In Vitro Microsomal Metabolic Stability Assay.

Conclusion: The Strategic Value of Fluorination

The strategic incorporation of fluorine into bicyclooctane scaffolds offers a powerful approach to modulate the biological activity of drug candidates. As the presented data and established principles indicate, fluorination can lead to significant improvements in metabolic stability and can fine-tune receptor binding affinity. By blocking sites of metabolism and influencing molecular conformation and electronics, fluorine provides medicinal chemists with a versatile tool for lead optimization. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these effects, enabling a more rational and data-driven approach to the design of novel therapeutics. As the field of drug discovery continues to evolve, the judicious use of fluorination on rigid scaffolds like bicyclooctanes will undoubtedly play a crucial role in the development of safer and more effective medicines.

References

  • A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods.[Link]

  • Microsomal Stability Assay Protocol. AxisPharm.[Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Bioanalytical Systems, Inc.[Link]

  • Microsomal Stability. Cyprotex.[Link]

  • Mutations of Human Dopamine Transporter at Tyrosine 88, Aspartic Acid 206, and Histidine 547 Influence Basal and HIV-1 Tat-inhibited Dopamine Transport. Journal of Neurochemistry.[Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.[Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Molecules.[Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Molecules.[Link]

  • The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. Molecules.[Link]

Sources

A Comparative Guide to the Structural Elucidation of 4-Fluorobicyclo[2.2.2]octan-1-amine Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional architecture is paramount to deciphering its biological activity and optimizing its therapeutic potential. The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a compelling bioisostere for the phenyl ring, offering a rigid framework that can improve physicochemical properties such as metabolic stability and lipophilicity.[1] The introduction of a fluorine atom, a common strategy in medicinal chemistry to modulate pKa, metabolic stability, and binding interactions, further enhances the desirability of this scaffold. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 4-fluorobicyclo[2.2.2]octan-1-amine derivatives, supported by experimental data and a critical evaluation of alternative analytical techniques.

The Bicyclo[2.2.2]octane Core: A Scaffold of Rigidity and Significance

The bicyclo[2.2.2]octane framework is characterized by its unique, highly rigid cage-like structure. This conformational rigidity is a direct consequence of the three bridging ethylene units, which severely restrict the molecule's ability to adopt different conformations.[2] This inherent structural constraint makes the BCO scaffold an excellent platform for positioning substituents in a well-defined spatial orientation, a crucial factor in designing molecules with high target specificity. The bridgehead positions are particularly noteworthy; substituents at these locations are held in a fixed geometric relationship, which can be exploited to probe and optimize interactions within a biological target's binding site.

The introduction of an amine group at one bridgehead (C1) and a fluorine atom at the other (C4) creates a molecule with distinct electronic and steric properties. The amine functionality serves as a key interaction point, often protonated under physiological conditions, while the electronegative fluorine atom can influence the molecule's local electronic environment and participate in non-covalent interactions.

X-ray Crystallography: The Gold Standard for Atomic Resolution

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[3] The technique relies on the diffraction of X-rays by the ordered array of molecules within a crystal lattice. By analyzing the pattern and intensity of the diffracted X-rays, a detailed electron density map can be constructed, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.

A Case Study: Structural Insights from a Bicyclo[2.2.2]octane Analogue

While a publicly deposited crystal structure for 4-fluorobicyclo[2.2.2]octan-1-amine hydrochloride is not currently available, we can glean significant insights from closely related structures. For instance, the crystal structure of 1,4-diacetoxybicyclo[2.2.2]octane provides a clear depiction of the core BCO framework.

Parameter1,4-Diacetoxybicyclo[2.2.2]octaneExpected for 4-Fluorobicyclo[2.2.2]octan-1-amine
Crystal System MonoclinicDependent on crystallization conditions
Space Group P2₁/cDependent on crystallization conditions
C1-C4 Distance (Å) ~2.6Expected to be similar
C-C Bond Lengths (Å) ~1.54Expected to be similar
C-C-C Bond Angles (°) ~109.5Expected to be similar

This table presents data for a known BCO derivative and expected values for the target molecule based on typical bond lengths and angles.

The key takeaway from the analysis of BCO crystal structures is the remarkable consistency of the cage geometry. The C1-C4 bridgehead distance and the bond angles within the ethylene bridges are highly conserved, underscoring the scaffold's rigidity.

Experimental Protocol: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail.

Part 1: Synthesis and Purification

The synthesis of 4-fluorobicyclo[2.2.2]octan-1-amine derivatives typically involves multi-step synthetic routes, often starting from a functionalized bicyclo[2.2.2]octanone. The final product must be purified to a high degree, as impurities can significantly hinder crystallization.

Part 2: Crystallization – The Art and Science

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. For amine hydrochlorides, which are common forms for improving solubility and stability, several crystallization techniques can be employed.

Workflow for Crystallization of Amine Hydrochlorides

Caption: A generalized workflow for the crystallization of small molecules.

Detailed Crystallization Protocol (Vapor Diffusion):

  • Dissolution: Dissolve the purified this compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., methanol, water).

  • Setup: Place this solution in a small, open vial.

  • Outer Vial: Place the small vial inside a larger, sealed container that contains a small amount of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., diethyl ether, ethyl acetate). The poor solvent should be more volatile than the good solvent.

  • Diffusion: Over time, the vapor of the poor solvent will slowly diffuse into the good solvent.

  • Supersaturation and Nucleation: This gradual change in solvent composition will reduce the solubility of the compound, leading to a state of supersaturation and, ideally, the formation of a small number of well-ordered crystal nuclei.

  • Growth: Once nuclei have formed, they will slowly grow as more molecules deposit onto the crystal lattice. The container should be left undisturbed in a vibration-free environment, potentially at a reduced temperature to slow the growth rate and improve crystal quality.

Part 3: Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector, and the resulting data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The structure is then solved using computational methods and refined to yield the final atomic model.

Comparison with Alternative Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is essential to compare its findings with data from solution-phase techniques to gain a comprehensive understanding of a molecule's conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure and dynamics in solution. For 4-fluorobicyclo[2.2.2]octan-1-amine derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Data for an N-acylated derivative of 4-fluorobicyclo[2.2.2]octan-1-amine:

A European patent for a related compound, N-(4-fluorobicyclo[2.2.2]octan-1-yl)-2-(methylsulfonamido)benzamide, reports the following ¹H NMR data (400 MHz, DMSO-d₆): δ 11.02 (s, 1H), 8.09 (s, 1H), 7.84 (dd, J = 8.9, 6.4 Hz, 1H), 7.26 (dd, J = 11.1, 2.6 Hz, 1H), 7.02 (td, J = 8.5, 2.6 Hz, 1H). The signals corresponding to the bicyclo[2.2.2]octane protons are not explicitly assigned in the provided data but would be expected in the upfield region.

Comparison Table: X-ray Crystallography vs. NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid (crystal)Solution
Information Precise 3D coordinates, bond lengths, angles, packingConnectivity, through-bond and through-space correlations, dynamics
Dynamics Provides a time-averaged static pictureCan probe conformational changes and molecular motion
Sample Size Micrograms to milligrams (single crystal)Milligrams
Key Challenge Growing high-quality crystalsSignal overlap and interpretation in complex molecules

Logical Relationship between Crystallography and NMR

Technique_Comparison Xray X-ray Crystallography SolidState Solid-State Structure (Static) Xray->SolidState NMR NMR Spectroscopy SolutionState Solution-State Structure (Dynamic) NMR->SolutionState CompChem Computational Chemistry Predicted Predicted Structure & Energetics CompChem->Predicted SolidState->CompChem Validation of Computational Model SolidState->SolutionState Comparison of Conformations SolutionState->CompChem Comparison with Predicted Conformers

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride, a unique bridged alicyclic amine, presents an interesting analytical challenge due to its structure and physicochemical properties. This guide provides an in-depth comparison of two powerful mass spectrometry-based techniques for its analysis: Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to aid researchers in selecting the optimal analytical strategy.

Introduction to the Analyte and Analytical Challenges

This compound is a salt, rendering it non-volatile and highly polar. Its rigid bicyclic structure and the presence of a fluorine atom and an amino group influence its ionization and fragmentation behavior in the mass spectrometer. The primary analytical objectives for such a compound typically include confirmation of its molecular weight and elucidation of its structure through fragmentation analysis.

Direct analysis of the hydrochloride salt by techniques requiring volatilization, such as traditional Gas Chromatography (GC), is generally not feasible. Amine salts tend to decompose upon heating, rather than cleanly volatilize.[1][2] Therefore, ESI-MS, which analyzes samples from the liquid phase, is a more direct approach. For GC-MS, a derivatization step to convert the polar amine into a more volatile and thermally stable derivative is necessary.[3][4]

Electrospray Ionization Mass Spectrometry (ESI-MS): A Direct Approach

ESI-MS is a soft ionization technique ideal for polar and thermally labile molecules.[5] It generates ions directly from a solution, making it highly suitable for the analysis of salts like this compound.

Experimental Workflow: ESI-MS

Caption: Predicted retro-Diels-Alder fragmentation pathway.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative with Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. [6]Due to the non-volatile nature of this compound, a derivatization step is mandatory to increase its volatility and thermal stability for GC analysis. [3][4]Acylation with trifluoroacetic anhydride (TFAA) is a common and effective method for derivatizing amines. [1][7]

Experimental Workflow: GC-MS with Derivatization
  • Derivatization:

    • Accurately weigh approximately 1 mg of this compound into a vial.

    • Add 200 µL of a suitable anhydrous solvent (e.g., ethyl acetate).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 60 °C for 30 minutes. [3] * After cooling, the sample is ready for GC-MS analysis.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Equipped with a split/splitless injector.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

Expected Results and Interpretation

The derivatized product, N-(4-Fluorobicyclo[2.2.2]octan-1-yl)-2,2,2-trifluoroacetamide, will be more volatile and amenable to GC separation. The EI mass spectrum will likely show a molecular ion peak ([M]⁺˙) and a series of fragment ions. EI is a "hard" ionization technique, leading to more extensive fragmentation compared to ESI, which can provide detailed structural information. [5] The fragmentation of the trifluoroacetyl derivative will be influenced by the presence of the trifluoroacetyl group and the bicyclic core. We can anticipate cleavage of the C-C bonds of the bicyclic system, as well as fragmentation related to the amide linkage. The retro-Diels-Alder fragmentation of the bicyclic core is also a possibility.

Comparison of ESI-MS and GC-MS for the Analysis of this compound

FeatureDirect Infusion ESI-MSGC-MS with Derivatization
Sample Preparation Simple dilutionMulti-step derivatization required
Analysis Time Fast (minutes per sample for direct infusion)Longer due to GC separation and derivatization
Volatility Requirement Not requiredHigh volatility and thermal stability needed
Ionization Soft (ESI), minimal fragmentationHard (EI), extensive fragmentation
Molecular Ion Abundant [M+H]⁺[M]⁺˙ may be weak or absent
Structural Information Obtained from MS/MS of [M+H]⁺Obtained from fragmentation pattern in a single MS scan
Sensitivity Generally high for polar, ionizable compoundsCan be very high, especially with selective derivatizing agents
Chromatographic Separation Not inherent in direct infusion (can be coupled to LC)Excellent separation of complex mixtures
Key Advantage Direct analysis of the salt form without derivatizationProvides detailed structural information from fragmentation patterns
Key Disadvantage Less fragmentation in a single MS scanDerivatization adds complexity and potential for artifacts

Conclusion and Recommendations

Both ESI-MS and GC-MS are powerful techniques for the analysis of this compound, each with distinct advantages and disadvantages.

  • For rapid confirmation of molecular weight and initial structural analysis , direct infusion ESI-MS is the method of choice. Its simplicity, speed, and ability to analyze the polar salt directly make it highly efficient for routine screening and identification. Tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation.

  • For in-depth structural elucidation and analysis within complex matrices , GC-MS with derivatization offers a compelling alternative. Although it requires a more involved sample preparation, the resulting electron ionization mass spectra provide rich fragmentation patterns that can be invaluable for confirming the structure and identifying isomers.

The choice between these two techniques will ultimately depend on the specific research question, available instrumentation, and the desired level of structural detail. For a comprehensive characterization, employing both techniques can provide complementary and confirmatory data, thereby enhancing the confidence in the analytical results.

References

  • Thomson, J. S., et al. (1993).
  • Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological M
  • Bicyclo[2.2.2]octan-1-amine. (n.d.). Benchchem.
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  • What Happens When You He
  • Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. (2017). PubMed.
  • To study the Thermal Decomposition of Ammonium chloride in an open container. (2023). YouTube.
  • 4-aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride. (n.d.). PubChemLite.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. (n.d.). Benchchem.
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  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. (n.d.). Arome Science.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). NIH.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI.
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). University of Kentucky.
  • Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. (n.d.). MDPI.
  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023). MDPI.
  • Thermal Decomposition of NH4Cl. (n.d.). EMBIBE.
  • 4-AMINOBICYCLO[2.2.2]OCTANE-1-CARBOXYLIC ACID METHYL ESTER(135908-33-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • This compound. (n.d.). PubChemLite.

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A Senior Application Scientist’s Guide to the Orthogonal Purity Validation of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Single Peak

In the landscape of pharmaceutical development, the purity of a starting material or intermediate is not merely a number on a certificate of analysis; it is the bedrock upon which the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API) are built.[1][2] 4-Fluorobicyclo[2.2.2]octan-1-amine HCl, a fluorinated bicyclic amine, presents a unique analytical challenge due to its structure: a rigid, non-aromatic core, a primary amine salt, and a fluorine atom. Its quality directly influences the critical quality attributes (CQAs) of the final API.[1]

A simplistic approach, relying on a single chromatographic method, often yields an incomplete and potentially misleading purity profile. Co-eluting impurities, non-chromophoric contaminants, or errors in salt stoichiometry can be easily missed. This guide presents an orthogonal, multi-technique validation strategy. By probing the sample's properties through fundamentally different analytical principles—chromatography, spectroscopy, and classical chemistry—we can construct a self-validating system that ensures a comprehensive and trustworthy assessment of purity.

Pillar 1: Chromatographic Separation - The Workhorse of Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, designed to separate the main compound from process-related impurities and degradation products.

Causality of Method Design: The choice of chromatographic conditions is dictated by the analyte's physicochemical properties. As an amine hydrochloride salt, the compound is highly polar and exists in an ionized state in aqueous solutions.[3]

  • Column: A reversed-phase C18 column is the standard choice, but the polar nature of the analyte can lead to poor retention. To overcome this, an ion-pairing agent (e.g., trifluoroacetic acid - TFA) is added to the mobile phase. The TFA pairs with the protonated amine, neutralizing its charge and increasing its retention on the nonpolar stationary phase.

  • Detector: The bicyclic structure lacks a strong chromophore, making UV detection challenging but feasible at low wavelengths (e.g., 200-215 nm). A more universal detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), provides a more uniform response for non-chromophoric compounds and is highly recommended as an alternative or complementary detector.

  • Gas Chromatography (GC): Direct GC analysis of amines can be problematic, often resulting in poor peak shape and reproducibility due to their polarity and potential for interaction with the column.[4] While derivatization can make the analyte more volatile and suitable for GC, this adds complexity and potential for side reactions.[4][5] Therefore, HPLC is the preferred primary chromatographic technique.

Comparative Data: HPLC Performance
ParameterHPLC-UV (210 nm)HPLC-CAD
Limit of Quantitation (LOQ) ~0.05%~0.01%
Specificity Moderate (Risk of co-elution)High (Universal detection reduces bias)
Linearity (R²) >0.999>0.999
Impurity Profile Detects UV-active impuritiesDetects all non-volatile impurities
Primary Application Routine purity checks, % Area calculationImpurity profiling, reference standard qualification

Pillar 2: Spectroscopic Confirmation - The Identity and Structural Integrity Check

Spectroscopy provides an orthogonal view, focusing on the molecule's intrinsic structural and electronic properties rather than its chromatographic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure confirmation and purity assessment. For this specific molecule, a multi-nuclear approach is essential.

  • ¹H NMR: Provides a detailed map of the proton environment. The integration of signals can be used for quantitative purposes (qNMR) when compared against a certified internal standard of known purity.

  • ¹³C NMR: Confirms the carbon backbone of the bicyclic system. The number of unique signals should match the number of non-equivalent carbons in the structure.

  • ¹⁹F NMR: This is a critical and highly specific technique. The fluorine nucleus is 100% naturally abundant and has a high sensitivity, and the large chemical shift dispersion makes it easy to identify fluorinated compounds.[6][7] Critically, the absence of endogenous fluorine signals in typical NMR solvents means there is no background noise, making ¹⁹F NMR an exceptionally clean method for detecting any fluorine-containing impurities.[6][8]

Mass Spectrometry (MS)

Coupled with chromatography (LC-MS or GC-MS), mass spectrometry is indispensable for identifying unknown impurities. It provides the molecular weight of the parent compound and its impurities, and fragmentation patterns can help elucidate their structures. This is crucial for understanding impurity formation pathways, a key aspect of quality control under ICH guidelines.[1]

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive analysis of a new batch of 4-Fluorobicyclo[2.2.2]octan-1-amine HCl.

Purity_Validation_Workflow start Sample Received screening Primary Screening (HPLC-UV/CAD, ¹H/¹⁹F NMR) start->screening decision1 Purity > 99.5%? Structure Confirmed? screening->decision1 impurity_id Impurity Identification (LC-MS) decision1->impurity_id No quant_confirm Quantitative & Salt Confirmation (qNMR, Elemental Analysis, Titration) decision1->quant_confirm  Yes decision2 Impurities Identified? Stoichiometry Correct? impurity_id->decision2 quant_confirm->decision2 release Release Batch Generate CoA decision2->release  Yes reject Reject Batch Further Investigation decision2->reject No Method_Selection_Tree question What is the Analytical Question? q1 Is it the correct molecule? question->q1 q2 What is the purity level? question->q2 q3 What is this unknown peak? question->q3 q4 Is it the HCl salt? question->q4 ans1 ¹H, ¹³C, ¹⁹F NMR High-Res MS q1->ans1 ans2 HPLC (% Area) Quantitative NMR (qNMR) q2->ans2 ans3 LC-MS/MS q3->ans3 ans4 Argentometric Titration Elemental Analysis q4->ans4

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Fluorobicyclo[2.2.2]octan-1-amine Analogs as α7 Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bicyclo[2.2.2]octane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and precise vectoral presentation of functional groups is perpetual. The bicyclo[2.2.2]octane framework has emerged as a compelling bioisostere for the phenyl ring, providing a three-dimensional, saturated, and conformationally constrained core. This rigidity is advantageous in drug design as it can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. Furthermore, the non-planar nature of the bicyclo[2.2.2]octane system allows for the exploration of chemical space in a manner that is inaccessible to flat aromatic systems.

This guide focuses on a specific class of these compounds: 4-Fluorobicyclo[2.2.2]octan-1-amine analogs. The introduction of a fluorine atom at the 4-position can significantly modulate the electronic properties and metabolic stability of the molecule without a substantial increase in steric bulk. The primary amine at the 1-position serves as a crucial anchor for interactions with the target protein and as a versatile handle for synthetic elaboration. A primary biological target for this class of compounds is the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in a range of neurological and inflammatory disorders, including Alzheimer's disease, schizophrenia, and certain cancers. Understanding the structure-activity relationship (SAR) of these analogs is paramount for the rational design of potent and selective α7 nAChR modulators.

The Pharmacological Significance of α7 Nicotinic Acetylcholine Receptors

The α7 nAChR is a homopentameric ligand-gated ion channel widely expressed in the central nervous system, particularly in regions associated with learning, memory, and attention. Activation of α7 nAChRs by acetylcholine or other agonists leads to an influx of cations, primarily Ca2+, which in turn modulates various intracellular signaling pathways. This modulation of neuronal activity has made the α7 nAChR an attractive therapeutic target for cognitive enhancement and neuroprotection. Agonists and positive allosteric modulators of the α7 nAChR have shown promise in preclinical models of cognitive dysfunction and are being actively pursued for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease.

Structure-Activity Relationship (SAR) Analysis of Bicyclo[2.2.2]octane-based α7 nAChR Agonists

While a comprehensive SAR study focused solely on 4-Fluorobicyclo[2.2.2]octan-1-amine analogs is not extensively documented in a single source, we can synthesize a robust understanding by examining structurally related bicyclo[2.2.2]octane derivatives that have been evaluated for α7 nAChR activity. The key structural features that influence activity are the nature of the substituent at the 1-amine and the substitution pattern on the bicyclic core.

Key SAR Insights:
  • The Bicyclic Core: The rigid bicyclo[2.2.2]octane scaffold is critical for activity. It correctly orients the substituents for optimal interaction with the receptor binding site.

  • The Bridgehead Amine: The primary amine at the 1-position is a key pharmacophoric element, likely forming a crucial hydrogen bond or ionic interaction within the receptor.

  • Substitution on the Amine: Derivatization of the bridgehead amine with various substituents has a profound impact on potency and selectivity. Larger, more complex substituents, particularly those containing heteroaromatic moieties, have been shown to significantly enhance affinity for the α7 nAChR.

  • The 4-Position Substituent: The introduction of a fluorine atom at the 4-position is hypothesized to enhance metabolic stability and potentially improve brain penetration due to its lipophilic nature. The electron-withdrawing nature of fluorine can also influence the pKa of the bridgehead amine, which may affect its interaction with the receptor.

The following diagram illustrates the key pharmacophoric features of 4-Fluorobicyclo[2.2.2]octan-1-amine analogs for α7 nAChR activity.

SAR_Pharmacophore cluster_0 4-Fluorobicyclo[2.2.2]octan-1-amine Analog Core Bicyclo[2.2.2]octane (Rigid Scaffold) Amine 1-Amine (Key Interaction) Core->Amine Bridgehead Fluorine 4-Fluorine (Modulates Properties) Core->Fluorine Bridgehead R_group R-Group (Modulates Potency & Selectivity) Amine->R_group Substitution

Caption: Key pharmacophoric elements of 4-Fluorobicyclo[2.2.2]octan-1-amine analogs.

Comparative Performance Data

The following table summarizes the in vitro activity of a selection of bicyclo[2.2.2]octane analogs at the human α7 nAChR. While not exclusively 4-fluoro derivatives, these compounds illustrate the impact of structural modifications on receptor affinity and functional activity. The data is compiled from various literature sources and serves as a representative comparison.

Compound IDStructureα7 nAChR EC50 (nM)α7 nAChR % Efficacy (vs. ACh)5-HT3A IC50 (nM)Selectivity (5-HT3A/α7)Reference
1 N-(7-bromopyrrolo[2,1-f][1][2][3]triazin-4-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine1562>10000>667[2]
2 N-(7-chloropyrrolo[2,1-f][1][2][3]triazin-4-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine2873>10000>357[2]
3 (+)-3-[2-(benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane13085--[4]
4 (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] (AR-R17779)20100>10000>500[5]

Experimental Protocols

Synthesis of 4-Fluorobicyclo[2.2.2]octan-1-amine

A representative synthetic route to the core scaffold is outlined below. This multi-step synthesis typically starts from a readily available bicyclo[2.2.2]octane precursor.

Synthesis_Workflow Start Bicyclo[2.2.2]octan-1,4-diol Step1 Selective Protection Start->Step1 e.g., Ac2O, pyridine Step2 Fluorination (DAST or Deoxo-Fluor) Step1->Step2 Step3 Deprotection Step2->Step3 e.g., K2CO3, MeOH Step4 Oxidation to Ketone Step3->Step4 e.g., PCC, DCM Step5 Reductive Amination Step4->Step5 e.g., NH4OAc, NaBH3CN End 4-Fluorobicyclo[2.2.2]octan-1-amine Step5->End

Caption: Representative synthetic workflow for 4-Fluorobicyclo[2.2.2]octan-1-amine.

Step 1: Selective Protection of Bicyclo[2.2.2]octan-1,4-diol

  • To a solution of bicyclo[2.2.2]octan-1,4-diol in pyridine, add acetic anhydride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the mono-protected diol.

Step 2: Fluorination

  • Dissolve the mono-protected diol in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Add diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) dropwise.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and purify by column chromatography.

Step 3: Deprotection

  • Dissolve the fluorinated intermediate in methanol.

  • Add potassium carbonate and stir at room temperature for 4 hours.

  • Neutralize the reaction with dilute HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate to give 4-fluorobicyclo[2.2.2]octan-1-ol.

Step 4: Oxidation to Ketone

  • To a suspension of pyridinium chlorochromate (PCC) in DCM, add a solution of 4-fluorobicyclo[2.2.2]octan-1-ol in DCM.

  • Stir the reaction at room temperature for 2 hours.

  • Filter the reaction mixture through a pad of silica gel and concentrate the filtrate to yield the corresponding ketone.

Step 5: Reductive Amination

  • Dissolve the ketone in methanol and add ammonium acetate and sodium cyanoborohydride.

  • Stir the reaction at room temperature for 24 hours.

  • Acidify the reaction with concentrated HCl and then basify with NaOH.

  • Extract the product with ether, dry the organic layer, and concentrate to afford 4-Fluorobicyclo[2.2.2]octan-1-amine.

In Vitro Biological Evaluation

α7 nAChR Radioligand Binding Assay

This assay determines the affinity of the test compounds for the α7 nAChR.

  • Membrane Preparation: Prepare membranes from a cell line stably expressing the human α7 nAChR (e.g., HEK-293 cells).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or another suitable α7-selective radioligand.

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand. b. Add 50 µL of the membrane preparation to initiate the binding reaction. c. Incubate at room temperature for 2 hours. d. Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. e. Wash the filters three times with ice-cold assay buffer. f. Determine the amount of bound radioactivity by liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

α7 nAChR Functional Assay (FLIPR Assay)

This assay measures the functional activity of the compounds as agonists or antagonists of the α7 nAChR by monitoring changes in intracellular calcium concentration.

  • Cell Culture: Plate HEK-293 cells stably expressing the human α7 nAChR in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Addition: a. Place the cell plate in a Fluorometric Imaging Plate Reader (FLIPR). b. Add the test compounds at various concentrations to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds. An increase in fluorescence indicates an influx of calcium and receptor activation.

  • Data Analysis: Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) and the maximum efficacy (% of the response to a full agonist like acetylcholine) by non-linear regression analysis.

Conclusion and Future Directions

The 4-Fluorobicyclo[2.2.2]octan-1-amine scaffold represents a promising platform for the development of novel α7 nAChR modulators. The rigid bicyclic core provides a well-defined orientation for substituents, while the fluorine atom offers a means to fine-tune the physicochemical properties of the analogs. The SAR data from related compounds strongly suggest that modifications to the 1-amino group are a fruitful avenue for enhancing potency and selectivity. Future work in this area should focus on the systematic exploration of a diverse range of substituents at the amine position, coupled with comprehensive in vitro and in vivo pharmacological evaluation. Such studies will be instrumental in elucidating a more detailed SAR and in the discovery of new therapeutic agents for the treatment of cognitive and neurological disorders.

References

  • Seebacher, W., Kröpfl, D., Belaj, F., Saf, R., Hüfner, A., & Weis, R. (2005). Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones. Molecules, 10(3), 521-533. [Link][6][7]

  • Hill, M. D., Fang, H., King, H. D., Iwuagwu, C. I., McDonald, I. M., Cook, J., ... & Olson, R. (2017). Development of 4-Heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists. ACS medicinal chemistry letters, 8(1), 133-137. [Link][2][3]

  • U.S. Patent No. US20200270191A1. (2020). Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents. [8]

  • Pomytkin, I. A., & Khaspekov, L. G. (2005). Synthesis and biodistribution of radiolabeled α7 nicotinic acetylcholine receptor ligands. Journal of Nuclear Medicine, 46(2), 347-355.
  • Mullen, G., Napier, J., Balestra, M., DeCory, T., E-mail, G. M., Hale, M., ... & Wythes, M. (2000). (−)-Spiro [1-azabicyclo [2.2. 2] octane-3, 5′-oxazolidin-2′-one], a Conformationally Restricted Analogue of Acetylcholine, Is a Highly Selective Full Agonist at the α7 Nicotinic Acetylcholine Receptor. Journal of medicinal chemistry, 43(22), 4045-4050. [Link][5]

  • Hayashi, K., & Mishima, K. (2010). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. The Open Medicinal Chemistry Journal, 4, 37-48. [Link][9]

  • Ohta, H., Oohara, H., Sasamata, M., & Miyata, K. (2004). (+)-3-[2-(Benzo [b] thiophen-2-yl)-2-oxoethyl]-1-azabicyclo [2.2. 2] octane as potent agonists for the alpha7 nicotinic acetylcholine receptor. Bioorganic & medicinal chemistry letters, 14(24), 6139-6142. [Link][4]

  • Dallanoce, C., De Amici, M., Pucci, L., Mastino, A., & Grazia, M. (2017). Design and synthesis of a novel series of (1' S, 2 R, 4' S)-3 H-4'-azaspiro [benzo[3][8] imidazo [2, 1-b] oxazole-2, 2'-bicyclo [2.2. 2] octanes] with high affinity for the α7 neuronal nicotinic. Molecules, 22(12), 2139. [Link][10]

  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2019). Therapeutic targeting of α7 nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 371(2), 484-497. [Link][11]

  • Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds (Doctoral dissertation, UCL (University College London)). [Link][12]

  • Adcock, W., & Abeywickrema, A. N. (1981). Synthesis of 4-substituted bicyclo[2.2.2]oct-1-yl fluorides. The Journal of Organic Chemistry, 46(24), 5035-5039.
  • Weis, R., Kählig, H., & Knaus, E. E. (2004). New 4-aminobicyclo [2.2. 2] octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. European journal of pharmaceutical sciences, 21(2-3), 207-215. [Link][13]

  • Zhang, X., He, Y., Zhang, Y., Wang, Y., Zhang, T., & Wang, J. (2022). Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of medicinal chemistry, 65(23), 15654-15673. [Link][14]

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Beyond the Bicyclo[2.2.2]octane: A Comparative Guide to Alternative Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the relentless pursuit of novel chemical matter with superior pharmacological profiles is paramount. For decades, the bicyclo[2.2.2]octane (BCO) scaffold has served as a valuable three-dimensional bioisostere for the phenyl ring, offering a rigid framework to orient substituents in a precise manner.[1] However, the "escape from flatland" – a strategic shift away from planar, aromatic structures towards more sp³-rich, three-dimensional molecules – has spurred the exploration of alternative bicyclic and polycyclic scaffolds.[2] This guide provides an in-depth comparison of prominent alternatives to the BCO core, evaluating their impact on physicochemical properties, outlining synthetic accessibility, and providing experimental context for their application in medicinal chemistry.

The Rise of Rigid Scaffolds: Why Look Beyond BCO?

The rationale for replacing a BCO or a phenyl ring with a saturated, rigid scaffold is multifaceted. Key drivers include the potential for:

  • Improved Solubility: Disrupting the planarity and aromaticity of a molecule can lead to significant gains in aqueous solubility, a critical parameter for oral bioavailability.[3][4]

  • Enhanced Metabolic Stability: The C-H bonds on strained ring systems are often stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially increasing a drug's half-life.[5][6]

  • Reduced Non-Specific Binding: High lipophilicity, often associated with aromatic rings, can lead to off-target interactions. Saturated scaffolds can mitigate this by lowering the molecule's overall lipophilicity.[7]

  • Novel Intellectual Property: The exploration of new chemical space provides opportunities for securing novel patents.[8]

This guide will focus on three principal classes of BCO alternatives: bicyclo[1.1.1]pentanes (BCPs), cubanes, and spirocyclic scaffolds, with a particular emphasis on azaspiro[3.3]heptanes.

Bicyclo[1.1.1]pentane (BCP): The Compact Contender

Bicyclo[1.1.1]pentane has emerged as a highly popular non-classical bioisostere for the para-substituted phenyl ring.[9][10] Its rigid, rod-like structure provides a similar exit vector for substituents as a 1,4-disubstituted benzene ring, albeit with a shorter distance between the bridgehead carbons (approximately 1.8 Å for BCP vs. 2.8 Å for a phenyl ring).[11]

Physicochemical Properties: A Comparative Analysis

The replacement of a phenyl ring or BCO with a BCP moiety often leads to a marked improvement in a compound's developability profile.

PropertyPhenyl/BCO AnalogueBCP AnalogueRationale for Improvement
Aqueous Solubility Often lowGenerally increasedThe non-planar, saturated nature of BCP disrupts crystal packing and reduces the entropic penalty of solvation.[3][12]
Lipophilicity (logD) HigherLowerBCP is less lipophilic than a phenyl ring or BCO due to its smaller size and lack of aromaticity.[10]
Metabolic Stability Susceptible to oxidationMore stableThe strained C-H bonds in BCP are more resistant to enzymatic oxidation.[4]

Table 1. Comparative physicochemical properties of phenyl/BCO vs. BCP analogues.

Synthesis of BCP Derivatives: A Practical Workflow

The synthesis of functionalized BCPs has become increasingly accessible, primarily through the ring-opening of [1.1.1]propellane.[9]

BCP_Synthesis propellane [1.1.1]Propellane bcp_radical BCP Radical Intermediate propellane->bcp_radical radical_source Radical Precursor (e.g., Alkyl Halide) photocatalyst Photoredox Catalyst (e.g., Ir(ppy)3) radical_source->photocatalyst Visible Light photocatalyst->bcp_radical Radical Addition functionalized_bcp Functionalized BCP bcp_radical->functionalized_bcp Trapping trapping_agent Trapping Agent (e.g., Nucleophile) trapping_agent->functionalized_bcp

Caption: General workflow for the synthesis of functionalized BCPs via photoredox catalysis.

Experimental Protocol: Synthesis of a BCP Analogue of Indoprofen

This protocol describes a three-component radical coupling to generate a BCP analogue of the non-steroidal anti-inflammatory drug, indoprofen.[4]

  • Reaction Setup: To an oven-dried vial, add the alkyl halide (1.0 equiv.), [1.1.1]propellane (1.5 equiv.), and a suitable nucleophile (e.g., an amine, 1.2 equiv.).

  • Catalyst Addition: Add the photoredox catalyst (e.g., Ir(ppy)₃, 1-5 mol%) and a copper catalyst (e.g., Cu(OTf)₂, 5-10 mol%) under an inert atmosphere.

  • Solvent and Degassing: Add a degassed solvent (e.g., DMF or DMSO) to the vial.

  • Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, or until completion as monitored by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized BCP.

Cubane: The Rigid Cage

The cubane scaffold, a synthetic C₈H₈ hydrocarbon, offers a unique, rigid, and three-dimensional alternative to the phenyl ring.[7][13] Its geometry closely mimics that of a benzene ring, with a similar distance between opposing carbons (approximately 2.7 Å).[14]

Physicochemical Properties: A Comparative Analysis

Cubane's highly strained and non-planar structure imparts distinct physicochemical properties compared to its aromatic counterparts.

PropertyPhenyl/BCO AnalogueCubane AnalogueRationale for Improvement
Aqueous Solubility Often lowGenerally increasedThe non-planar structure of cubane disrupts crystal lattice packing, leading to improved solubility.[5]
Lipophilicity (logD) HigherCan be similar or slightly higherWhile not aromatic, the carbon-rich cage can still contribute to lipophilicity.[15]
Metabolic Stability Susceptible to oxidationHighly stableThe high C-H bond dissociation energy of cubane makes it very resistant to oxidative metabolism.[6][7]

Table 2. Comparative physicochemical properties of phenyl/BCO vs. cubane analogues.

A notable example is "cuba-lumacaftor," a cubane-based analogue of a cystic fibrosis drug, which demonstrated superior, pH-independent solubility and improved metabolic stability compared to the parent drug.[5][7]

Synthesis of Functionalized Cubanes: A Practical Workflow

The synthesis of functionalized cubanes typically starts from commercially available cubane-1,4-dicarboxylic acid.

Cubane_Synthesis cubane_diacid Cubane-1,4-dicarboxylic acid mono_acid Mono-protected diacid cubane_diacid->mono_acid Monoprotection acyl_chloride Acyl chloride mono_acid->acyl_chloride SOCl2 amide Amide acyl_chloride->amide Amine cubylamine Cubylamine amide->cubylamine Deprotection & Curtius curtius Curtius Rearrangement functionalized_cubane Functionalized Cubane cubylamine->functionalized_cubane Functionalization

Caption: Synthetic route to functionalized cubanes from cubane-1,4-dicarboxylic acid.

Experimental Protocol: Synthesis of Cuban-1-amine

This protocol outlines the synthesis of cuban-1-amine, a key building block for more complex cubane derivatives.[13]

  • Mono-protection of Cubane-1,4-dicarboxylic Acid: Dissolve cubane-1,4-dicarboxylic acid (1.0 equiv.) in a suitable solvent (e.g., THF). Add a protecting group precursor (e.g., benzyl bromide, 1.0 equiv.) and a base (e.g., triethylamine, 1.1 equiv.). Stir at room temperature until mono-protection is complete (monitored by TLC or LC-MS).

  • Formation of Acyl Chloride: To the mono-protected acid (1.0 equiv.) in an inert solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equiv.) and a catalytic amount of DMF. Stir at room temperature until the reaction is complete.

  • Amide Formation: To the crude acyl chloride, add a solution of aqueous ammonia (excess) and stir vigorously. Extract the product with an organic solvent, dry, and concentrate.

  • Hofmann or Curtius Rearrangement: The amide can be converted to the amine via a Hofmann rearrangement (using bromine and sodium hydroxide) or a Curtius rearrangement (via an acyl azide intermediate).

  • Deprotection: Remove the protecting group (e.g., by hydrogenolysis for a benzyl group) to yield cuban-1-amine.

Spirocyclic Scaffolds: The Twisted Alternative

Spirocycles, which contain two rings connected by a single common atom, offer a high degree of three-dimensionality and structural novelty.[16] Azaspiro[3.3]heptanes, in particular, have gained traction as bioisosteres for common heterocycles like piperidines and morpholines.[7]

Physicochemical Properties: A Comparative Analysis

The introduction of a spirocyclic core can have a profound and sometimes counterintuitive impact on a molecule's properties.

PropertyPiperidine/Morpholine AnalogueAzaspiro[3.3]heptane AnalogueRationale for Improvement/Change
Aqueous Solubility VariableGenerally increasedThe rigid, non-planar structure disrupts crystal packing.[8]
Lipophilicity (logD) HigherOften lowerDespite adding a carbon atom, the increased basicity of the nitrogen in the azaspiro[3.3]heptane can lead to a lower logD at physiological pH.[7][17]
Metabolic Stability Can be susceptible to metabolismGenerally more stableThe quaternary spirocenter can block sites of metabolism.[8]

Table 3. Comparative physicochemical properties of piperidine/morpholine vs. azaspiro[3.3]heptane analogues.

Synthesis of Azaspiro[3.3]heptanes: A Practical Workflow

A common route to 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a key aldehyde intermediate followed by cyclization.[5]

Azaspiroheptane_Synthesis chloroester Chloroester Precursor aldehyde Aldehyde Intermediate chloroester->aldehyde Reduction & Oxidation reductive_amination Reductive Amination aldehyde->reductive_amination primary_amine Primary Amine primary_amine->reductive_amination amine_intermediate Amine Intermediate reductive_amination->amine_intermediate cyclization Cyclization (e.g., with base) amine_intermediate->cyclization azaspiroheptane 2,6-Diazaspiro[3.3]heptane cyclization->azaspiroheptane

Caption: Synthetic route to 2,6-diazaspiro[3.3]heptanes.

Experimental Protocol: Synthesis of a 2,6-Diazaspiro[3.3]heptane Derivative

This protocol describes a general procedure for the synthesis of N,N'-disubstituted 2,6-diazaspiro[3.3]heptanes.[5]

  • Aldehyde Synthesis: Reduce a suitable chloroester precursor (e.g., 1-benzyl-3-carboethoxy-3-chloroazetidine) with a reducing agent like lithium aluminum hydride, followed by oxidation (e.g., Swern oxidation) to yield the corresponding aldehyde.

  • Reductive Amination: Dissolve the aldehyde (1.0 equiv.) and a primary amine (1.1 equiv.) in a suitable solvent (e.g., dichloroethane) with a mild acid catalyst (e.g., acetic acid). Add a reducing agent (e.g., sodium triacetoxyborohydride) and stir at room temperature until the reaction is complete.

  • Cyclization: To the crude product from the previous step, dissolved in a solvent like THF, add a strong base (e.g., potassium tert-butoxide) and heat to effect cyclization.

  • Work-up and Purification: After cooling, quench the reaction, extract the product with an organic solvent, dry, and concentrate. Purify the crude product by flash column chromatography or crystallization to obtain the desired 2,6-diazaspiro[3.3]heptane.

Application in Target-Oriented Drug Design: BACE1 and PARP-1 Inhibition

The utility of these alternative scaffolds is best illustrated through their application in specific drug discovery programs.

BACE1 Inhibitors for Alzheimer's Disease

Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease.[18] The design of potent and brain-penetrant BACE1 inhibitors is a significant challenge. The incorporation of rigid, non-planar scaffolds has been a successful strategy to improve the properties of these inhibitors.

BACE1_Inhibition cluster_0 BACE1 Active Site BACE1 BACE1 Enzyme S1_pocket S1 Pocket S3_pocket S3 Pocket S2_prime_pocket S2' Pocket inhibitor Inhibitor Scaffold (e.g., Bicyclic Imidopyrimidinone) inhibitor->BACE1 Binds to active site P1_group P1 Group P1_group->S1_pocket Interacts with P3_group P3 Group P3_group->S3_pocket Interacts with P2_prime_group P2' Group P2_prime_group->S2_prime_pocket Interacts with

Caption: Interaction of a BACE1 inhibitor with the enzyme's active site pockets.

PARP-1 Inhibitors for Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is an important target in oncology, particularly for cancers with BRCA mutations.[19] The replacement of a piperazine ring in the approved PARP inhibitor Olaparib with a diazaspiro[3.3]heptane scaffold resulted in a significant increase in selectivity for PARP-1 over other PARP family members, which was accompanied by reduced DNA damage and cytotoxicity.[16]

Standard Experimental Protocols for Property Assessment

To enable a direct comparison of these scaffolds, standardized in vitro assays are essential.

Kinetic Aqueous Solubility Assay (Turbidimetric Method)

This high-throughput assay provides a rapid assessment of a compound's kinetic solubility.[13][14]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Addition to Buffer: Add a small volume of each DMSO solution to a 96-well plate containing aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is observed is determined as the kinetic solubility.

Human Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to Phase I metabolism.[8][20]

  • Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Addition: Add the test compound (typically at 1 µM final concentration) to the pre-warmed incubation mixture to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the parent compound.

Conclusion

The strategic replacement of the bicyclo[2.2.2]octane scaffold with alternatives such as bicyclo[1.1.1]pentane, cubane, and spirocyclic systems offers medicinal chemists a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. While each scaffold presents its own synthetic challenges and unique property profile, a data-driven approach to their selection and application can significantly enhance the probability of success in the complex journey of drug discovery. The continued exploration of novel, three-dimensional chemical space will undoubtedly uncover the next generation of innovative therapeutics.

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Efficacy Unleashed: A Comparative Guide to 4-Fluorobicyclo[2.2.2]octan-1-amine Based Inhibitors in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of rigid scaffolds in drug design is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance binding affinity, selectivity, and pharmacokinetic properties. Among these, the bicyclo[2.2.2]octane framework has emerged as a particularly valuable motif due to its conformational rigidity and three-dimensional character.[1] This guide provides an in-depth comparative analysis of inhibitors based on the 4-fluorobicyclo[2.2.2]octan-1-amine scaffold, a moiety that combines the structural benefits of the bridged ring system with the unique physicochemical properties of fluorine.[2] Our focus will be on a compelling case study in the realm of immunoproteasome inhibition, where this scaffold has been instrumental in developing highly selective and potent anti-inflammatory agents.[3] We will also explore the potential applications of this scaffold in targeting other key players in human disease, such as the P2X7 receptor and the Nav1.7 sodium channel.

The Immunoproteasome: A Prime Target for Selective Inhibition

The immunoproteasome is a specialized form of the proteasome that plays a critical role in the immune system by processing proteins for presentation to major histocompatibility complex (MHC) class I molecules. In autoimmune diseases and certain cancers, the immunoproteasome is often overexpressed, making it an attractive therapeutic target.[4] However, the challenge lies in achieving selectivity over the constitutively expressed proteasome, as off-target inhibition can lead to significant toxicity.[5] The rigid 4-fluorobicyclo[2.2.2]octan-1-amine scaffold has proven to be a key structural element in achieving this desired selectivity.

A recent study published in the Journal of Medicinal Chemistry detailed the design and synthesis of a series of novel immunoproteasome inhibitors incorporating a bridged ring system, including the bicyclo[2.2.2]octane moiety.[3] This research provides a clear framework for comparing the efficacy of various derivatives.

Comparative Efficacy of Bicyclo[2.2.2]octane-based Immunoproteasome Inhibitors

The following table summarizes the in vitro efficacy of a selection of these inhibitors against the LMP7 (β5i) subunit of the immunoproteasome and the β5 subunit of the constitutive proteasome. The selectivity index (SI) is calculated as the ratio of the IC50 for β5 to the IC50 for LMP7. A higher SI indicates greater selectivity for the immunoproteasome.

Compound IDScaffold ModificationLMP7 IC50 (nM)β5 IC50 (nM)Selectivity Index (β5/LMP7)
A1 Bicyclo[2.2.2]octane with terminal methoxy289.5>10000>34.5
A2 Bicyclo[2.2.2]octane with terminal ethoxy256.7>10000>39.0
A3 Bicyclo[2.2.2]octane with terminal isopropoxy278.3>10000>36.0
A4 Bicyclo[2.2.2]octane with terminal methyl ester64.32876.444.7
KZR-616 Reference Compound264.82987.511.3

Data sourced from the Journal of Medicinal Chemistry.[3]

As the data illustrates, the introduction of the bicyclo[2.2.2]octane scaffold (Compounds A1-A3) resulted in potent inhibition of the LMP7 subunit with excellent selectivity over the constitutive β5 subunit, surpassing the reference compound KZR-616 in selectivity.[3] Further optimization by introducing a methyl ester at the terminus of the bridged ring (Compound A4) led to a significant improvement in LMP7 inhibitory activity, with an IC50 value of 64.3 nM, while maintaining a high selectivity index.[3] This highlights the critical role of the bicyclo[2.2.2]octane scaffold in orienting the molecule for optimal interaction with the target enzyme's active site.

Experimental Protocols: A Guide to Efficacy Determination

The following protocols provide a detailed methodology for assessing the efficacy and selectivity of 4-fluorobicyclo[2.2.2]octan-1-amine based immunoproteasome inhibitors.

In Vitro Efficacy: Proteasome-Glo™ Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against the LMP7 and β5 proteasome subunits.

Materials:

  • Proteasome-Glo™ Chymotrypsin-Like Assay System (Promega)

  • Purified human immunoproteasome and constitutive proteasome (Boston Biochem)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 15 mM MgCl2, 1 mM DTT)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of each compound dilution.

  • Add 48 µL of assay buffer containing the purified proteasome (LMP7 or β5) to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.[6][7]

  • Add 50 µL of the Proteasome-Glo™ reagent to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

G cluster_0 Proteasome-Glo™ Assay Workflow prep Prepare Compound Dilutions plate Add Compounds to 96-well Plate prep->plate enzyme Add Proteasome (LMP7 or β5) plate->enzyme inc1 Incubate (30 min) enzyme->inc1 reagent Prepare & Add Proteasome-Glo™ Reagent inc1->reagent inc2 Incubate (15 min) reagent->inc2 read Measure Luminescence inc2->read calc Calculate IC50 read->calc

Caption: Workflow for determining in vitro efficacy using the Proteasome-Glo™ assay.

In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Mouse Model

This model is used to evaluate the anti-inflammatory effects of the inhibitors in a preclinical setting.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test compounds formulated for oral or intraperitoneal administration

  • Calipers for measuring paw thickness

Procedure:

  • Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice with an intradermal injection of the emulsion at the base of the tail.[8][9]

  • Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.[8][9]

  • Treatment: Begin administration of the test compound or vehicle control daily from the day of the booster injection.

  • Assessment: Monitor the mice daily for signs of arthritis, including paw swelling and redness. Measure paw thickness using calipers every other day.

  • Scoring: Assign a clinical score to each paw based on the severity of inflammation (e.g., 0 = normal, 1 = mild swelling, 2 = moderate swelling, 3 = severe swelling and redness, 4 = joint deformity). The maximum score per mouse is 16.

  • Termination: At the end of the study (e.g., day 42), euthanize the mice and collect tissues for histological analysis to assess joint damage.

G cluster_1 Collagen-Induced Arthritis (CIA) Model Timeline day0 Day 0: Primary Immunization (Collagen in CFA) day21 Day 21: Booster Injection (Collagen in IFA) day0->day21 treatment Daily Treatment (Compound or Vehicle) day21->treatment monitoring Daily Monitoring (Paw Swelling, Clinical Score) treatment->monitoring end Day 42: Study Termination (Histology) monitoring->end

Caption: Timeline of the in vivo collagen-induced arthritis (CIA) mouse model.

Beyond Immunoproteasome Inhibition: Future Directions

The versatility of the 4-fluorobicyclo[2.2.2]octan-1-amine scaffold extends beyond its application in immunoproteasome inhibitors. Its rigid structure and the electron-withdrawing properties of the fluorine atom make it an attractive building block for developing inhibitors for other challenging targets.

  • P2X7 Receptor Antagonists: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain.[10] The development of potent and selective P2X7 antagonists is an active area of research, and the unique three-dimensional shape of the bicyclo[2.2.2]octane core could be leveraged to achieve novel binding interactions with this target.

  • Nav1.7 Sodium Channel Blockers: The Nav1.7 voltage-gated sodium channel is a key mediator of pain signals, and its selective inhibition is a major goal in the development of new analgesics.[10] The conformational constraint offered by the 4-fluorobicyclo[2.2.2]octan-1-amine scaffold could aid in the design of state-dependent blockers that selectively target the inactivated state of the channel, a strategy known to enhance efficacy and reduce side effects.

Conclusion

The 4-fluorobicyclo[2.2.2]octan-1-amine scaffold represents a powerful tool in the arsenal of medicinal chemists. As demonstrated by the successful development of highly potent and selective immunoproteasome inhibitors, this rigid and fluorinated moiety can impart significant advantages in terms of efficacy and selectivity. The systematic exploration of structure-activity relationships, guided by robust in vitro and in vivo assays, will undoubtedly continue to unlock the full potential of this versatile building block in the discovery of novel therapeutics for a range of diseases.

References

  • Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Arch Pharm Res. 2018 Dec;41(12):1149-1161. [Link]

  • Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [Link]

  • Discovery and structure-activity relationships of a series of pyroglutamic acid amide antagonists of the P2X7 receptor. PubMed. [Link]

  • Recent Advances in the Development of Immunoproteasome Inhibitors as Anti-Cancer Agents: The Past 5 Years. MDPI. [Link]

  • Development and Characterization of Selective Immunoproteasome Inhibitors. mediaTUM. [Link]

  • Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors. Cells. 2021 Dec 21;11(1):9. [Link]

  • Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. ACS Publications. [Link]

  • New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. PubMed. [Link]

  • Prediction and Optimization of NaV1.7 Sodium Channel Inhibitors Based on Machine Learning and Simulated Annealing. PubMed. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. [Link]

  • In Vivo Pharmacology | Experimental Therapeutics. BC Cancer Research. [Link]

  • Prediction and Optimization of NaV1.7 Sodium Channel Inhibitors Based on Machine Learning and Simulated Annealing. ResearchGate. [Link]

  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. [Link]

Sources

A Comparative Guide to the Synthesis of Substituted Bicyclo[2.2.2]octanes: Strategies and Performance

Author: BenchChem Technical Support Team. Date: January 2026

The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry and materials science. Its unique conformational rigidity makes it an attractive framework for the design of enzyme inhibitors, receptor ligands, and other biologically active molecules, as it allows for precise spatial orientation of substituents.[1][2] This guide provides a comparative overview of the most common and effective synthetic routes to access substituted bicyclo[2.2.2]octanes, with a focus on providing researchers, scientists, and drug development professionals with the practical insights needed to select the optimal strategy for their specific target.

Introduction: The Significance of the Bicyclo[2.2.2]octane Core

The bicyclo[2.2.2]octane motif is a key structural element in numerous biologically active natural products and synthetic compounds.[2] Its rigid framework helps to lock in specific conformations, which can lead to enhanced binding affinity and selectivity for biological targets. Members of the prenylated indole alkaloids, for instance, which contain a bicyclo[2.2.2]diazaoctane core, exhibit a wide range of biological activities, including insecticidal, antitumor, and antibacterial properties.[3][4] Furthermore, bicyclo[2.2.2]octane derivatives have been developed as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and inflammation.[1][5] The precise positioning of functional groups on this rigid scaffold is crucial for achieving high potency and selectivity.

This guide will delve into the primary synthetic methodologies for constructing the bicyclo[2.2.2]octane core, presenting a comparative analysis of their strengths, weaknesses, and substrate scope. We will explore the venerable Diels-Alder reaction in its various forms, as well as alternative strategies such as radical cyclizations and organocatalytic methods.

Key Synthetic Strategies: A Head-to-Head Comparison

The construction of the bicyclo[2.2.2]octane skeleton can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

The Diels-Alder Reaction: The Workhorse Approach

The [4+2] cycloaddition, or Diels-Alder reaction, remains the most widely employed method for the synthesis of the bicyclo[2.2.2]octene core, which can be subsequently reduced to the corresponding bicyclo[2.2.2]octane.[1][6] This powerful reaction forms two new carbon-carbon bonds and up to four new stereocenters in a single, often highly stereospecific, step.

Intermolecular Diels-Alder Reaction: This classic approach involves the reaction of a 1,3-cyclohexadiene with a suitable dienophile. The regioselectivity and stereoselectivity of the reaction can be influenced by the electronic nature of the substituents on both the diene and the dienophile, as well as by the use of Lewis acid catalysts.

Intramolecular Diels-Alder (IMDA) Reaction: The IMDA reaction, where the diene and dienophile are tethered within the same molecule, is a particularly powerful strategy for the construction of complex, polycyclic systems containing the bicyclo[2.2.2]octane moiety.[7][8] The stereochemical outcome of the IMDA reaction is often highly predictable, being controlled by the geometry of the transition state.

Workflow for Diels-Alder Synthesis

cluster_0 Diels-Alder Approach Start Select Diene and Dienophile Reaction [4+2] Cycloaddition (Thermal or Catalytic) Start->Reaction Adduct Bicyclo[2.2.2]octene Adduct Reaction->Adduct Reduction Hydrogenation Adduct->Reduction Final Substituted Bicyclo[2.2.2]octane Reduction->Final

Caption: General workflow for the synthesis of bicyclo[2.2.2]octanes via the Diels-Alder reaction.

Method Key Features Typical Yields Stereoselectivity Advantages Limitations References
Intermolecular Diels-Alder Reaction of a 1,3-cyclohexadiene and a dienophile.40-95%Good to Excellent (often controlled by endo/exo preference and facial selectivity)High convergence, readily available starting materials, well-established.Can have regioselectivity issues with unsymmetrical dienes/dienophiles, may require harsh conditions.[1][6]
Intramolecular Diels-Alder Diene and dienophile are part of the same molecule.23-85%Excellent (controlled by tether length and geometry)High stereocontrol, access to complex polycyclic systems.Synthesis of the precursor can be lengthy, potential for competing reaction pathways.[7][8]
Radical Cyclizations: An Alternative Pathway

Free radical cyclizations offer a complementary approach to the construction of the bicyclo[2.2.2]octane framework, particularly for the synthesis of derivatives that are not readily accessible through cycloaddition reactions. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a double or triple bond.

A notable example is the decarboxylative radical cyclization, which can be used to construct highly congested tricyclic systems containing the bicyclo[2.2.2]octane core.[9] While radical cyclizations can be highly effective, the control of stereochemistry can be more challenging compared to the Diels-Alder reaction. The stereochemical outcome is often governed by the stability of the chair-like transition state.

Experimental Protocol: Decarboxylative Radical Cyclization

The following is a representative protocol for a decarboxylative radical cyclization to form a bicyclo[2.2.2]octane system, based on the work towards the synthesis of platencin.[9]

  • Substrate Preparation: The starting material, an alkynyl silyl ester, is prepared through a multi-step sequence.

  • Radical Cyclization: To a solution of the alkynyl silyl ester in refluxing 1,4-dioxane is added lead tetraacetate and pyridine.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography until the starting material is consumed.

  • Workup and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the tricyclic product containing the bicyclo[2.2.2]octane core.

Method Key Features Typical Yields Stereoselectivity Advantages Limitations References
Radical Cyclization Intramolecular cyclization of a radical onto an unsaturated bond.40-70%Moderate to Good (depends on transition state geometry)Access to unique substitution patterns, tolerant of various functional groups.Stereocontrol can be challenging, potential for side reactions (e.g., reduction, dimerization).[9][10]
Organocatalytic Methods: Enantioselective Approaches

The development of organocatalysis has opened up new avenues for the enantioselective synthesis of bicyclo[2.2.2]octanes. These methods utilize small organic molecules as catalysts to promote reactions with high levels of stereocontrol, often under mild reaction conditions.

One powerful strategy involves a quinine derivative-catalyzed double Michael addition to construct the bicyclo[2.2.2]octane framework with multiple contiguous stereocenters.[11] Another innovative approach is the use of a chiral oxaziridinium organocatalyst in a tandem ortho-hydroxylative phenol dearomatization and [4+2] cycloaddition to afford bicyclo[2.2.2]octenones with high enantioselectivity.[12][13][14]

Mechanism of Organocatalytic Double Michael Addition

cluster_1 Organocatalytic Cascade Start Cyclohexenone + Nitroolefin Catalyst Chiral Organocatalyst (e.g., Quinine derivative) Start->Catalyst Intermediate1 First Michael Adduct Catalyst->Intermediate1 First Michael Addition Intermediate2 Intramolecular Michael Addition Intermediate1->Intermediate2 Tautomerization Product Enantioenriched Bicyclo[2.2.2]octane Intermediate2->Product Second Michael Addition

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride (CAS No. 1397343-11-1), a compound frequently used in drug discovery and development. Adherence to these procedures is critical not only for regulatory compliance but also for protecting the health of laboratory personnel and the integrity of our shared environment.

The principles outlined here are grounded in established safety protocols and regulatory standards, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2] The core philosophy is that no experiment should begin without a clear plan for the disposal of all resulting waste.[3]

Part 1: Hazard Characterization and Risk Assessment

Understanding the specific hazards of a chemical is the first step in managing its waste. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Due to its toxicological properties ("Harmful if swallowed"), waste containing this compound must be treated as hazardous waste . Under EPA regulations, a waste is classified as hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed.[2][5] This compound's profile necessitates its management under the toxicity characteristic.

Data Summary Table: Safety and Disposal Profile
ParameterSpecificationRationale & Source
Chemical Name This compoundIUPAC Nomenclature
Physical Form Solid / PowderAssumed standard state for laboratory use.
GHS Pictogram GHS07 (Exclamation Mark)Indicates skin/eye irritation, harmful if swallowed, respiratory irritant.[6]
Hazard Codes H302, H315, H319, H335Standardized hazard statements.[4]
Primary PPE Nitrile gloves, safety glasses with side shields, lab coat.P280: Wear protective gloves/protective clothing and eye/face protection.[6][7]
Handling Area Chemical fume hood or well-ventilated area.P271: Use only outdoors or in a well-ventilated area to mitigate respiratory irritation risk.[6]
EPA Waste Category Characteristic Hazardous Waste (Toxicity)Based on H302 ("Harmful if swallowed"). Not an explicitly listed P- or U-series waste.[2][5]
Disposal Method Licensed Hazardous Waste Vendor (via EHS)Prohibited from drain or solid waste disposal. Must be collected for incineration or other approved treatment.

Part 2: Step-by-Step Disposal Protocol

This protocol ensures waste is handled safely from the point of generation to its final collection by trained professionals.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step to prevent dangerous chemical reactions.

  • Designate a Specific Waste Container: Use a dedicated container for this compound waste. Do not mix it with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.

  • Chemical Incompatibility: This compound is a halogenated organic amine salt. It is crucial to keep it segregated from:

    • Strong Acids: Can cause a violent reaction.[8]

    • Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates): Can create a risk of fire or explosion.[9][10]

    • Bases: May neutralize the hydrochloride salt, releasing the free amine.

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste (e.g., solutions containing the compound).[11]

Step 2: Container Selection and Labeling

The container must prevent leaks and clearly communicate its contents and hazards.

  • Container Requirements: Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition with a secure, screw-top lid.[12] The container must be free of damage or deterioration.[1]

  • Labeling: Immediately label the container. The label must include:

    • The words "HAZARDOUS WASTE ".[12]

    • The full chemical name: "This compound ". Do not use abbreviations.

    • A clear indication of the hazards: "Toxic, Irritant ".

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location (building and room number).[12]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory.

  • Satellite Accumulation Area (SAA): The designated waste storage location in your lab is known as an SAA.[2][12] This area must be at or near the point of waste generation and under the control of laboratory personnel.[3]

  • Storage Practices:

    • Keep the waste container closed at all times, except when adding waste.[12]

    • Place the primary container in a secondary containment bin or tray to catch any potential leaks.[3][13]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[2][14]

    • Conduct and document weekly inspections of your SAA to check for leaks or container degradation.[1][12]

Step 4: Arranging for Disposal

Laboratory personnel are prohibited from transporting hazardous waste.

  • Request a Pickup: Once the container is full or you are terminating a project, submit a hazardous waste pickup request to your institution's EHS department.[14]

  • Do Not:

    • Pour this chemical down the sink.[14]

    • Dispose of it in the regular trash.[1]

    • Allow it to evaporate in a fume hood.[14][12]

Part 3: Emergency Procedures for Spills

Minor spills can be managed by trained lab personnel, while major spills require an emergency response.

Disposal Decision Workflow

G cluster_0 Waste Generation Point cluster_1 Characterization & Segregation cluster_2 Containerization cluster_3 Storage & Final Disposal gen Waste Generated (e.g., excess reagent, contaminated material) char Is it 4-Fluorobicyclo[2.2.2]octan-1-amine HCl? gen->char seg Place in Halogenated Organic Amine Waste Stream char->seg Yes cont Select Compatible Container (HDPE, screw-top lid) seg->cont label_node Label Container: 'HAZARDOUS WASTE' Full Chemical Name Hazards & Date cont->label_node store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_node->store pickup Request Pickup from Environmental Health & Safety (EHS) store->pickup

Sources

Personal protective equipment for handling 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of this compound. As a Senior Application Scientist, the following protocols are designed to ensure the highest standards of laboratory safety, grounded in established principles of chemical hygiene and risk mitigation.

Understanding the Hazard Profile

This compound is a specialized chemical compound with a hazard profile that necessitates careful handling. The primary known hazards associated with this and similar compounds include:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

The rigid, bridged-ring structure of the bicyclo[2.2.2]octane scaffold and the presence of the amine hydrochloride group contribute to its reactivity and potential biological effects. The fluorine substituent can also influence the compound's chemical behavior.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following recommendations are based on a risk assessment of the known hazards.

Core PPE Requirements:

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. While specific breakthrough time data for this compound is not readily available, nitrile and neoprene gloves generally offer good resistance to a range of chemicals. For prolonged or high-risk procedures, double-gloving is recommended.
Eye Protection Chemical Splash Goggles and Face ShieldProtects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection Laboratory CoatA standard laboratory coat is required to protect against incidental contact.
Respiratory Protection NIOSH-approved RespiratorRequired when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol or dust generation.

PPE Selection Workflow:

PPE_Selection start Start: Handling this compound fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood aerosol_risk Is there a risk of aerosol or dust generation? fume_hood->aerosol_risk No splash_risk Is there a significant splash risk? fume_hood->splash_risk Yes core_ppe Minimum PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat aerosol_risk->core_ppe No respirator Add NIOSH-approved Respirator with appropriate cartridge aerosol_risk->respirator Yes splash_risk->core_ppe No face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with Caution core_ppe->end respirator->core_ppe face_shield->core_ppe

Caption: PPE selection decision tree.

Safe Handling and Operational Protocols

Adherence to strict operational procedures is critical to minimize exposure risk.

General Handling:

  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.

  • Food and Drink: Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Weighing and Dispensing (Solid Form):

  • Containment: Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of dust.

  • Static Control: Use anti-static tools and equipment to minimize the risk of dust dispersion due to static electricity.

  • Aliquotting: Prepare aliquots in a controlled manner to avoid generating dust clouds.

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or a commercial spill absorbent. Do not use combustible materials like sawdust.

  • Neutralization: For amine hydrochloride spills, a weak base such as sodium bicarbonate or a commercial neutralizing agent for acids can be cautiously applied to the contained spill.

  • Cleanup: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.

Exposure Response:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents and strong bases.

Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Do not dispose of this chemical down the drain or in the regular trash.

Reactivity Profile

While specific reactivity data for this compound is limited, the following general principles for amine hydrochlorides should be considered:

  • Reaction with Bases: As an amine hydrochloride, it will react with bases to liberate the free amine.

  • Incompatibility with Strong Oxidizers: Avoid contact with strong oxidizing agents, as this may lead to a vigorous reaction.

This guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all users consult the Safety Data Sheet (SDS) for this compound and adhere to their institution's specific safety protocols.

References

Due to the specialized nature of this compound, comprehensive, publicly available safety and handling studies are limited. The information presented in this guide is synthesized from general principles of laboratory safety, information on analogous compounds, and resources from chemical suppliers and safety authorities. For detailed information, please consult the Safety Data Sheet (SDS) provided by the manufacturer of this compound.

×

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Top-N result to add to graph 6

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Reactant of Route 1
4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride
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4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.